2-Ethyl-1,3-benzoxazol-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-1,3-benzoxazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-8-11-9-6(10)4-3-5-7(9)12-8/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWXQMIZDXNTKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CC=C2O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476979 | |
| Record name | 2-Ethyl-1,3-benzoxazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477603-35-3 | |
| Record name | 2-Ethyl-1,3-benzoxazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Ethyl-1,3-benzoxazol-4-amine
An In-depth Technical Guide on the
Abstract
This technical guide provides a comprehensive overview of a robust and validated synthetic pathway for 2-Ethyl-1,3-benzoxazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzoxazole core is a privileged scaffold found in numerous biologically active compounds, and the 4-amino functional group serves as a critical handle for the development of novel derivatives.[1][2] This document details a reliable three-step synthesis commencing from the commercially available precursor, 2-amino-4-nitrophenol. The narrative emphasizes the mechanistic rationale behind procedural choices, detailed step-by-step protocols, and methods for characterization to ensure scientific integrity and reproducibility. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Strategic Rationale and Retrosynthetic Analysis
The synthesis of 2-substituted benzoxazoles is most commonly achieved through the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid or its derivatives.[1][3] A direct synthesis of this compound from 2,4-diaminophenol and a propionyl source presents a significant challenge due to the competing nucleophilicity of the two amino groups, which would likely lead to a mixture of regioisomers and di-acylated byproducts.
Therefore, a more strategic and controllable approach involves introducing the 4-amino group in the final step. Our retrosynthetic analysis identifies 2-Ethyl-4-nitro-1,3-benzoxazole as the key penultimate intermediate. This intermediate can be readily synthesized via the cyclodehydration of N-(2-hydroxy-5-nitrophenyl)propanamide, which, in turn, is accessible through the selective acylation of 2-amino-4-nitrophenol. This pathway ensures unambiguous regiochemistry and provides a clean route to the target molecule.
Caption: Retrosynthetic pathway for this compound.
Detailed Synthetic Pathway and Experimental Protocols
The selected synthetic route is presented as a logical three-step process. Each step is accompanied by a detailed experimental protocol and an explanation of the underlying chemical principles.
Caption: Overall three-step synthetic scheme.
Step 1: Synthesis of N-(2-hydroxy-5-nitrophenyl)propanamide (Acylation)
Mechanistic Insight: This step involves the nucleophilic acyl substitution reaction between the amino group of 2-amino-4-nitrophenol and the electrophilic carbonyl carbon of propionyl chloride. The amino group is a stronger nucleophile than the phenolic hydroxyl group, ensuring selective acylation at the nitrogen atom. Pyridine, a weak base, is used to neutralize the hydrochloric acid generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.
Experimental Protocol:
-
To a stirred solution of 2-amino-4-nitrophenol (10.0 g, 64.9 mmol) in dichloromethane (DCM, 200 mL) in a three-neck flask equipped with a dropping funnel, add pyridine (6.3 mL, 77.9 mmol, 1.2 equiv.).
-
Cool the mixture to 0°C in an ice bath.
-
Add propionyl chloride (6.2 mL, 71.4 mmol, 1.1 equiv.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with 100 mL of DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to afford N-(2-hydroxy-5-nitrophenyl)propanamide as a yellow crystalline solid.
Step 2: Synthesis of 2-Ethyl-4-nitro-1,3-benzoxazole (Cyclodehydration)
Mechanistic Insight: This is an intramolecular electrophilic substitution reaction facilitated by a strong acid catalyst, Polyphosphoric Acid (PPA). PPA serves as both the solvent and the dehydrating agent.[2][4] The mechanism involves protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The adjacent phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent dehydration and aromatization yield the stable benzoxazole ring system.[5] High temperature is required to overcome the activation energy for this cyclization.
Caption: Key mechanistic steps of acid-catalyzed cyclodehydration.
Experimental Protocol:
-
Place N-(2-hydroxy-5-nitrophenyl)propanamide (10.0 g, 47.6 mmol) in a round-bottom flask.
-
Add Polyphosphoric Acid (PPA, 100 g) to the flask. The PPA should be preheated to ~80°C to reduce its viscosity for easier handling.
-
Heat the reaction mixture to 150°C with mechanical stirring for 3 hours. The mixture will become a dark, homogenous solution.
-
Monitor the reaction by TLC (a sample can be quenched in water and extracted with ethyl acetate for analysis).
-
After completion, cool the reaction mixture to approximately 80-90°C and carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
A precipitate will form. Continue stirring until all the PPA is dissolved and the ice has melted.
-
Filter the solid product under vacuum and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid in a vacuum oven. The crude 2-Ethyl-4-nitro-1,3-benzoxazole can be further purified by recrystallization from ethanol to yield a pale yellow solid.
Step 3: (Reduction)
Mechanistic Insight: Catalytic hydrogenation is a highly efficient and clean method for the reduction of aromatic nitro groups. In this process, 2-Ethyl-4-nitro-1,3-benzoxazole and hydrogen gas adsorb onto the surface of the palladium-on-carbon (Pd/C) catalyst. The palladium facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group (-NO₂) through nitroso (-NO) and hydroxylamino (-NHOH) intermediates to the final amine (-NH₂). The only byproduct is water, simplifying purification.
Experimental Protocol:
-
In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 2-Ethyl-4-nitro-1,3-benzoxazole (5.0 g, 26.0 mmol) in ethanol (150 mL).
-
Carefully add 10% Palladium on Carbon (Pd/C, 250 mg, 5% w/w) to the solution.
-
Seal the vessel, purge with nitrogen gas, and then pressurize with hydrogen gas to 50 psi.
-
Shake the mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 4-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (50 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude solid is the target compound, this compound, which can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield an off-white or light brown solid.
Caption: Experimental workflow for the catalytic hydrogenation step.
Data Presentation and Characterization
Proper characterization of intermediates and the final product is crucial for validating the synthesis. The following table summarizes the expected physical and spectral data.
| Compound Name | Molecular Formula | Mol. Weight ( g/mol ) | Expected Appearance | Key Spectroscopic Data (Expected) |
| N-(2-hydroxy-5-nitrophenyl)propanamide | C₉H₁₀N₂O₄ | 210.19 | Yellow Crystalline Solid | IR (cm⁻¹): ~3350 (O-H), ~3250 (N-H), ~1660 (C=O), 1520 & 1340 (NO₂). ¹H NMR: Signals for ethyl group, aromatic protons, and broad singlets for OH and NH. |
| 2-Ethyl-4-nitro-1,3-benzoxazole | C₉H₈N₂O₃ | 192.17 | Pale Yellow Solid | IR (cm⁻¹): 1530 & 1350 (NO₂), ~1600 (C=N), no OH or NH bands. ¹H NMR: Triplet and quartet for the ethyl group, characteristic shifts for the three aromatic protons. MS (EI): M⁺ at m/z 192. |
| This compound | C₉H₁₀N₂O | 162.19 | Off-white/Brown Solid | IR (cm⁻¹): 3450 & 3350 (N-H stretches of -NH₂), disappearance of NO₂ bands. ¹H NMR: Upfield shift of aromatic protons compared to the nitro precursor, broad singlet for NH₂ protons (exchangeable with D₂O). MS (EI): M⁺ at m/z 162. |
Safety and Handling
-
Propionyl chloride is corrosive and lachrymatory. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Polyphosphoric Acid (PPA) is highly corrosive and viscous. When quenching the reaction, add the hot acid mixture slowly to ice to manage the exothermic reaction.
-
Catalytic Hydrogenation with Pd/C and hydrogen gas carries a risk of fire or explosion. The catalyst is pyrophoric when dry and exposed to air. Ensure the system is properly purged with inert gas before introducing hydrogen and before exposing the catalyst to air after the reaction.
References
-
Li, H., Wang, X., Zhao, F., Wang, L., & Fu, S. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. Available at: [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Available at: [Link]
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Patel, M. R., & Shaikh, F. M. (2018). A Review on Various Synthetic Methods of Benzoxazole Moiety. Journal of Pharmaceutical Sciences and Research, 10(9), 2281-2287. Available at: [Link]
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Kumar, R., & Kaur, G. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. Available at: [Link]
-
Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2136–2143. Available at: [Link]
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Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health. Available at: [Link]
-
Goud, B. S., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Available at: [Link]
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Zhang, L., et al. (2008). 2-(4-Aminophenyl)-1,3-benzoxazole. Acta Crystallographica Section E, 64(Pt 7), o1210. Available at: [Link]
- E. I. du Pont de Nemours & Co. (1958). Cyclization of aromatic carboxylic acid compounds. U.S. Patent 2,842,562.
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Introduction: The Benzoxazole Scaffold in Modern Drug Discovery
An In-depth Technical Guide on the Chemical Properties and Potential Applications of 2-Ethyl-1,3-benzoxazol-4-amine
Disclaimer: Direct experimental data for this compound is limited in publicly accessible scientific literature. This guide has been constructed by a Senior Application Scientist, synthesizing foundational principles of organic chemistry with data from structurally analogous compounds to project the properties, synthesis, and potential applications of the target molecule. All methodologies and claims are grounded in authoritative sources on the broader class of benzoxazole derivatives.
The benzoxazole ring system, a bicyclic heterocycle composed of a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry.[1] Its unique planar structure and electronic properties make it a "privileged scaffold," frequently found in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The therapeutic potential of these molecules is intrinsically linked to their physicochemical properties, which dictate their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[1]
This technical guide provides a comprehensive overview of the projected chemical properties, synthesis, and characterization of this compound. It is intended for researchers, scientists, and drug development professionals seeking to explore this and related compounds as potential therapeutic agents. By understanding the fundamental chemistry of this scaffold, researchers can rationally design novel derivatives with optimized efficacy and safety profiles.
Physicochemical and Structural Properties
The properties of this compound are inferred from its constituent parts: the benzoxazole core, the 2-ethyl group, and the 4-amino group. These substitutions are critical in defining the molecule's polarity, solubility, and ability to interact with biological targets.
Chemical Structure
Caption: Chemical structure of this compound.
Predicted Physicochemical Data
The following table summarizes key physicochemical data predicted for this compound, based on calculations and data from analogous compounds such as 2-Methyl-1,3-benzoxazol-4-amine.[4]
| Property | Predicted Value / Description | Source / Rationale |
| Molecular Formula | C₉H₁₀N₂O | Based on chemical structure |
| Molecular Weight | 162.19 g/mol | Calculated from molecular formula |
| Appearance | Likely a solid at room temperature | Inferred from similar benzoxazole derivatives[5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, ethanol. | The aromatic core confers hydrophobicity, while the amino group provides some polar character. |
| pKa | The amino group is basic (estimated pKa ~4-5); the benzoxazole nitrogen is very weakly basic. | The aromatic amine's basicity is reduced by electron delocalization into the ring system.[2][6] |
| LogP | Estimated between 1.5 - 2.5 | The ethyl group increases lipophilicity compared to a methyl analogue.[4] |
Chemical Reactivity and Synthesis
The reactivity of the benzoxazole ring is a nuanced interplay of its aromaticity and the electronic effects of its heteroatoms.[7] The pyridine-like nitrogen deactivates the ring towards electrophilic attack, but substitution reactions are possible, typically at the C6 position.[2][8] The 4-amino group, being an electron-donating group, will influence the reactivity of the benzene portion of the scaffold.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound involves the cyclization of a 2,4-diaminophenol derivative with propionic acid or a related derivative. This approach is a modification of well-established methods for creating 2-substituted benzoxazoles.[3][9]
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on common methodologies for benzoxazole synthesis.[3]
Materials:
-
2,4-Diaminophenol dihydrochloride
-
Propionic Acid
-
Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2,4-diaminophenol dihydrochloride (1.0 eq) and polyphosphoric acid (PPA) (10-20x by weight).
-
Reagent Addition: Add propionic acid (1.2 eq) to the mixture.
-
Cyclization: Heat the reaction mixture to 140-160 °C with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the final compound.
Causality: PPA serves as both a solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization and subsequent dehydration required to form the oxazole ring. Propionic acid provides the ethyl group and the carbonyl carbon that becomes C2 of the benzoxazole ring.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. A combination of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) provides a self-validating system for characterization.[10][11]
Caption: Integrated workflow for analytical characterization.
Protocol: High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the synthesized compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to an appropriate concentration (e.g., 10-50 µg/mL) with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
-
Analysis: Inject the sample. The purity is determined by integrating the area of the main peak relative to the total area of all peaks. A pure sample should exhibit a single major peak.
Protocol: Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound.
Methodology:
-
Sample Infusion: Introduce the sample solution (prepared for HPLC or separately in methanol) into an electrospray ionization (ESI) source coupled to a mass spectrometer.
-
Ionization Mode: Use positive ion mode (ESI+) to protonate the molecule, expecting to observe the [M+H]⁺ ion.
-
Data Acquisition: Acquire a full scan spectrum over a mass range of m/z 50-500.
-
Analysis: The expected primary ion for this compound (MW = 162.19) is the protonated molecule [M+H]⁺ at m/z 163.19. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure by analyzing the environment of each proton and carbon atom.[12][13]
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Two-dimensional experiments like COSY and HSQC can be used for unambiguous assignments.
-
Expected ¹H NMR Signals (Qualitative):
-
Aromatic Protons: Signals in the ~6.5-7.5 ppm range, showing characteristic splitting patterns for the three protons on the benzene ring.
-
NH₂ Protons: A broad singlet, the chemical shift of which is solvent-dependent.
-
Ethyl Group (CH₂): A quartet (split by the adjacent CH₃) in the ~2.7-3.0 ppm range.
-
Ethyl Group (CH₃): A triplet (split by the adjacent CH₂) in the ~1.2-1.5 ppm range.
-
Potential Applications in Drug Development
The aminobenzoxazole scaffold is a versatile pharmacophore present in numerous biologically active compounds.[14] Its derivatives have shown promise across several therapeutic areas.
Known Biological Activities of the Aminobenzoxazole Scaffold
-
Anticancer Activity: Many aminobenzoxazole derivatives have been investigated as potential anticancer agents.[14] Some have demonstrated inhibitory activity against key kinases involved in tumor growth and angiogenesis, such as Kinase Insert Domain Receptor (KDR).[14]
-
Anti-inflammatory Activity: The benzoxazole core is found in several compounds with anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[14][15]
-
Antimicrobial and Antifungal Activity: The scaffold has been incorporated into agents with activity against various bacteria and fungi.[16][17]
Caption: Hypothesized mechanism of action via kinase inhibition.
Safety and Handling
As with any novel chemical entity, this compound should be handled with appropriate care. General safety precautions for aromatic amines and heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[18][19]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[20] Avoid contact with skin and eyes.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[21]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents an intriguing yet underexplored member of the pharmacologically significant benzoxazole family. Based on the established chemistry of its structural analogues, this compound is predicted to be a stable, characterizable molecule with potential for biological activity. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and validation. Further investigation into its biological properties is warranted to determine its potential as a lead compound in drug discovery programs targeting cancer, inflammation, or microbial infections.
References
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Benchchem. An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles. 1
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PharmaTutor. A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. 2
-
ResearchGate. Biological activities of benzoxazole and its derivatives. 14
-
ResearchGate. Physical properties of the benzoxazole derivatives. 22
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International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. 8
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Sigma-Aldrich. [2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride AldrichCPR. 5
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Asian Journal of Chemistry. Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. 9
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National Institutes of Health. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. 16
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Journal of Chemical and Pharmaceutical Research. Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. 15
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RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. 3
-
International Journal of Pharmacy and Biological Sciences. A Review on Various Synthetic Methods of Benzoxazole Moiety. 6
-
Benchchem. The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. 7
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National Institutes of Health. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. 17
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Genfarm. Safety Data Sheet. 18
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afl. SAFETY DATA SHEET. 19
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Fisher Scientific. SAFETY DATA SHEET. 21
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Fisher Scientific. SAFETY DATA SHEET. 20
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PubMed Central. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. 10
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PubChem. 2-Methyl-1,3-benzoxazol-4-amine. 4
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PubMed. NMR analysis of a series of imidazobenzoxazines. 12
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National Institutes of Health. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. 11
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National Institutes of Health. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. 13
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An In-Depth Technical Guide to 2-Ethyl-1,3-benzoxazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of 2-Ethyl-1,3-benzoxazol-4-amine, a molecule of interest within the broader class of benzoxazoles. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes established principles of benzoxazole chemistry, including synthesis, characterization, and known biological activities of structurally related analogs, to provide a predictive and practical framework for researchers.
Core Compound Identification
This compound is a heterocyclic aromatic compound. The core structure consists of a benzene ring fused to an oxazole ring, with an ethyl group at the 2-position and an amine group at the 4-position.
| Identifier | Value | Source |
| CAS Number | 477603-35-3 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | CCC1=NC2=C(C=CC=C2O1)N | N/A |
| MDL Number | MFCD10703514 | [1] |
Synthesis Strategies: A Predictive Approach
Proposed Synthetic Pathway
The most common and effective method for constructing the 2-substituted benzoxazole core is the reaction of a 2-aminophenol with a carboxylic acid or its derivative.[4] For the target molecule, the key starting material would be 2,3-diaminophenol.
Experimental Protocol: Synthesis of this compound
Principle: This protocol is based on the acid-catalyzed condensation of a 2,3-diaminophenol with propionic acid, followed by intramolecular cyclization to form the benzoxazole ring. The reaction proceeds via the formation of an amide intermediate, which then undergoes dehydration and ring closure.
Materials:
-
2,3-Diaminophenol
-
Propionic acid
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2,3-diaminophenol (1 equivalent) and propionic acid (1.2 equivalents).
-
Add polyphosphoric acid (PPA) as a catalyst and solvent.
-
Heat the reaction mixture at 120-140°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.
Causality in Experimental Choices
-
Choice of Catalyst: Polyphosphoric acid serves as both a catalyst and a dehydrating agent, facilitating the formation of the amide intermediate and the subsequent cyclization.[3] Other acid catalysts like p-toluenesulfonic acid can also be employed.
-
Reaction Temperature: The elevated temperature is necessary to overcome the activation energy for both the amidation and the cyclization-dehydration steps.
-
Workup Procedure: The neutralization step with sodium bicarbonate is crucial to quench the acidic catalyst and to ensure the product is in its free-base form for efficient extraction into an organic solvent.
Diagram of Proposed Synthesis
Caption: Proposed synthesis of this compound.
Physicochemical and Spectroscopic Characterization (Predictive)
As experimental data is not available, the following properties are predicted based on the chemical structure and data from analogous compounds.
| Property | Predicted Value/Characteristic | Rationale/Reference Analog |
| Melting Point | Solid at room temperature | Benzoxazole derivatives are typically solids.[3] |
| Boiling Point | > 300 °C | High boiling point expected for aromatic heterocyclic amines. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. | Based on the polarity of the functional groups. |
| ¹H NMR | Aromatic protons (3H, multiplet), -CH₂- of ethyl (2H, quartet), -CH₃ of ethyl (3H, triplet), -NH₂ protons (2H, broad singlet). | General chemical shifts for benzoxazole and amino-substituted aromatics.[5] |
| ¹³C NMR | Signals for aromatic carbons, oxazole ring carbons, and ethyl group carbons. | Characteristic shifts for the benzoxazole scaffold.[5] |
| IR Spectroscopy | N-H stretching (amine, ~3300-3500 cm⁻¹), C=N stretching (oxazole, ~1650 cm⁻¹), C-O stretching (~1250 cm⁻¹), aromatic C-H stretching. | Typical vibrational frequencies for the functional groups present.[5] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 162.19. | Based on the calculated molecular weight.[1] |
Biological Activity and Therapeutic Potential: A Class-Based Perspective
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6] While this compound has not been specifically evaluated in published studies, its structural motifs suggest potential for several therapeutic applications.
-
Antimicrobial Activity: Many 2-substituted benzoxazoles have demonstrated potent antibacterial and antifungal properties.[6] The mechanism often involves the inhibition of essential microbial enzymes.
-
Anti-inflammatory Effects: Certain benzoxazole derivatives act as inhibitors of pro-inflammatory cytokines such as TNF-α.
-
Anticancer Properties: The benzoxazole core is present in several compounds evaluated for their cytotoxic activity against various cancer cell lines.[3]
The presence of the 4-amino group provides a key site for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Hypothetical Drug Discovery Workflow
Caption: A typical workflow for drug discovery involving a novel compound.
Safety and Handling
Specific safety data for this compound is not available. However, based on the general hazards of related aromatic amines and heterocyclic compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents an intriguing yet underexplored member of the benzoxazole family. While direct experimental data is scarce, this guide provides a robust, predictive framework for its synthesis, characterization, and potential biological activities based on the well-established chemistry of its structural class. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related novel chemical entities. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.
References
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances. Available at: [Link]
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This compound. AccelaChem. Available at: [Link]
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021). National Institutes of Health. Available at: [Link]
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Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). (2020). PubMed Central. Available at: [Link]
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cas 477603-35-3|| where to buy 2-Ethylbenzo[d]oxazol-4-amine. LookChem. Available at: [Link]
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N/A,6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine. AccelaChem. Available at: [Link]
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Che Menu. Scribd. Available at: [Link]
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2-ethyl-1,3-benzoxazole. Chemical Synthesis Database. Available at: [Link]
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. Available at: [Link]
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Available at: [Link]
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. (2023). RSC Publishing. Available at: [Link]
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- 5. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Spectroscopic Landscape of 2-Ethyl-1,3-benzoxazol-4-amine: A Methodological Guide
Preamble: Addressing the Data Gap
A comprehensive search of publicly accessible scientific databases reveals a notable absence of experimental spectroscopic data for the specific compound, 2-Ethyl-1,3-benzoxazol-4-amine . While data for structurally related analogs such as 2-methyl-1,3-benzoxazol-4-amine[1], 2-(4-ethylphenyl)-1,3-benzoxazol-5-amine, and ethyl 2-amino-1,3-benzoxazole-4-carboxylate are available, the specific spectroscopic signature of the target molecule remains uncharacterized in the public domain.
This guide, therefore, pivots from a direct presentation of data to a more foundational and arguably more critical role: to provide researchers, scientists, and drug development professionals with a robust methodological framework for the acquisition, interpretation, and validation of spectroscopic data for novel chemical entities like this compound. The principles and protocols detailed herein are designed to ensure data integrity, facilitate structural elucidation, and support regulatory submissions.
The Strategic Importance of Spectroscopic Characterization
In the realm of drug discovery and development, the unambiguous structural confirmation of a new chemical entity (NCE) is a cornerstone of scientific rigor and regulatory compliance. Spectroscopic techniques provide a detailed "fingerprint" of a molecule, revealing insights into its atomic composition, connectivity, and electronic properties. For a molecule like this compound, a member of the benzoxazole class known for its diverse biological activities[2][3], precise spectroscopic characterization is paramount.
This guide will detail the application of four key spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the carbon-hydrogen framework.
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation patterns.
-
Infrared (IR) Spectroscopy : To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : To probe the electronic transitions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of atoms within a molecule.
Predicted ¹H and ¹³C NMR Spectral Data
While experimental data is unavailable, we can predict the expected NMR chemical shifts for this compound based on the analysis of related structures and established principles of NMR theory.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl-CH₃ | 1.3 - 1.5 (triplet) | ~14 |
| Ethyl-CH₂ | 2.8 - 3.0 (quartet) | ~25 |
| Aromatic-H (3 protons) | 6.5 - 7.5 (multiplets) | 105 - 150 |
| Amine-NH₂ | 4.0 - 5.5 (broad singlet) | - |
| Benzoxazole-C2 | - | ~165 |
| Benzoxazole-C4 | - | ~140 |
| Benzoxazole-C5 | - | ~110 |
| Benzoxazole-C6 | - | ~120 |
| Benzoxazole-C7 | - | ~115 |
| Benzoxazole-C3a | - | ~145 |
| Benzoxazole-C7a | - | ~150 |
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the steps for acquiring high-quality NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like those in amines.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
Perform 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively.
-
Causality in Experimental Choices
-
Choice of High-Field NMR: A higher magnetic field strength increases chemical shift dispersion, reducing spectral overlap and simplifying interpretation, which is crucial for complex aromatic systems.
-
2D NMR Experiments: While 1D spectra provide foundational information, 2D experiments are essential for unambiguously assigning signals, especially in molecules with multiple aromatic protons.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
MS is an indispensable technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.
Predicted Mass Spectrometric Data
Table 2: Predicted Mass Spectrometric Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₉H₁₀N₂O |
| Exact Mass | 162.0793 |
| Molecular Weight | 162.19 |
| Key Fragmentation Ions (m/z) | [M-CH₃]⁺, [M-C₂H₅]⁺ |
Experimental Protocol for MS Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation and Ionization:
-
Employ a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.
-
Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and use it to confirm the elemental composition.
-
If fragmentation is observed or induced (e.g., via collision-induced dissociation in MS/MS), analyze the fragment ions to corroborate the proposed structure.
-
Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (Benzoxazole) | 1630 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-O Stretch | 1000 - 1300 | Strong |
Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation:
-
For a solid sample, the attenuated total reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
-
Data Acquisition:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing conjugated systems, such as the benzoxazole ring.
Predicted UV-Vis Absorption Maxima
Benzoxazole derivatives are known to absorb in the UV region. The presence of the amino group is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted benzoxazole.[4]
Table 4: Predicted UV-Vis Absorption Data for this compound
| Solvent | Predicted λₘₐₓ (nm) |
| Ethanol | 280 - 320 |
| Methanol | 280 - 320 |
Experimental Protocol for UV-Vis Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λₘₐₓ.
-
Prepare a blank solution containing only the solvent.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline with the blank solution in both the sample and reference cuvettes.
-
Replace the blank in the sample cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Conclusion: A Path Forward for Characterization
While direct spectroscopic data for this compound is not currently in the public domain, this guide provides a comprehensive and scientifically rigorous framework for its acquisition and interpretation. By following the detailed protocols and understanding the underlying principles, researchers can confidently characterize this and other novel chemical entities, ensuring data of the highest quality and integrity. The integration of data from NMR, MS, IR, and UV-Vis spectroscopy will enable the unambiguous confirmation of the structure of this compound, a critical step in its potential development as a therapeutic agent or research tool.
References
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PubChem. 2-Methyl-1,3-benzoxazol-4-amine. [Link]
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Kumar, A., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1202, 127262. [Link]
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Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25301-25326. [Link]
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Silva, J. F., et al. (2022). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
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- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
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In-silico modeling of 2-Ethyl-1,3-benzoxazol-4-amine
An In-Depth Technical Guide to the In-Silico Modeling of 2-Ethyl-1,3-benzoxazol-4-amine
Executive Summary
The confluence of computational power and burgeoning biological data has positioned in-silico modeling as an indispensable pillar of modern drug discovery. This guide provides a comprehensive, technically-grounded framework for the in-silico characterization of novel chemical entities, using the hypothetical molecule, this compound, as a case study. As a member of the benzoxazole class—a scaffold known for a wide array of biological activities including anticancer and antimicrobial effects—this molecule represents a promising starting point for computational investigation.[1][2][3] This document, authored from the perspective of a Senior Application Scientist, is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that mirrors a real-world research workflow. We will traverse the entire in-silico pipeline, from initial target prediction to sophisticated simulations of molecular motion and early safety profiling. Each protocol is presented as a self-validating system, grounded in authoritative methodologies and supported by comprehensive references, ensuring scientific integrity and empowering researchers to apply these techniques to their own work.
The Strategic Imperative for In-Silico First Approaches
In an era of escalating research and development costs, the "fail fast, fail cheap" paradigm is more critical than ever. In-silico modeling allows for the rapid, cost-effective evaluation of a compound's potential before a single physical experiment is conducted. By simulating biological processes at a molecular level, we can predict a compound's likely protein targets, assess the strength and nature of its interactions, and anticipate its pharmacokinetic and toxicity profile (ADMET). This predictive power enables a data-driven approach to prioritizing candidates, optimizing molecular structures, and designing more effective and efficient preclinical studies.
The Workflow: A Multi-Pillar Approach to Characterizing this compound
Our investigation of this compound will proceed through a multi-stage workflow. Each stage builds upon the last, creating a progressively more detailed and robust molecular profile.
Figure 1: A high-level overview of the in-silico modeling workflow.
Pillar I: Target Identification and Prediction
The first crucial step is to identify the most probable biological targets of our novel compound. This "target fishing" process leverages the principle of chemical similarity: molecules with similar structures are likely to bind to similar proteins.[4]
Scientific Rationale
By comparing the 2D and 3D structure of this compound against vast databases of known ligands with annotated biological activities, we can generate a ranked list of potential protein targets. This allows us to form initial hypotheses about the compound's mechanism of action.
Experimental Protocol: Target Fishing using SwissTargetPrediction
-
Molecule Preparation: The structure of this compound is first drawn using a chemical drawing tool like ChemDraw or MarvinSketch and converted to the SMILES (Simplified Molecular Input Line Entry System) format.
-
Submission to Web Server: The SMILES string is submitted to the SwissTargetPrediction web server, a tool that predicts targets based on a combination of 2D and 3D similarity measures.[4][5][6] The target organism is set to Homo sapiens.
-
Analysis of Predictions: The server returns a list of predicted targets, ranked by a probability score. The results are carefully examined, paying close attention to targets that are well-validated in disease areas of interest (e.g., oncology, infectious diseases).
Hypothetical Data Presentation
| Predicted Target | Target Class | Probability | Known Ligands with High Similarity |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Kinase | 0.85 | Axitinib, Sorafenib |
| DNA Gyrase Subunit B | Enzyme | 0.78 | Ciprofloxacin, Novobiocin |
| Cyclooxygenase-2 (COX-2) | Enzyme | 0.72 | Celecoxib, Rofecoxib |
| c-Src Tyrosine Kinase | Kinase | 0.65 | Dasatinib, Saracatinib |
Table 1: Hypothetical target prediction results for this compound.
Based on these hypothetical results, and the known association of benzoxazoles with anticancer activity, we will proceed with VEGFR-2 as our primary target for further investigation.[7]
Pillar II: Molecular Docking
With a putative target identified, molecular docking allows us to predict the preferred binding orientation of our compound within the protein's active site and to estimate the strength of the interaction.[8][9]
Scientific Rationale
Molecular docking algorithms explore a vast conformational space to find the lowest energy binding pose of a ligand within a receptor. The resulting docking score is a proxy for binding affinity, with more negative values indicating a more favorable interaction.[10][11]
Figure 2: A detailed workflow for molecular docking.
Experimental Protocol: Docking with AutoDock Vina
-
Receptor Preparation: The crystal structure of VEGFR-2 in complex with a known inhibitor (e.g., PDB ID: 2OH4) is downloaded from the Protein Data Bank. Water molecules, co-factors, and the original ligand are removed. Polar hydrogens are added using AutoDock Tools.
-
Ligand Preparation: The 3D structure of this compound is generated and energy minimized. Gasteiger charges are computed.
-
Grid Box Definition: A grid box is defined around the known active site of VEGFR-2, encompassing the key amino acid residues involved in ligand binding.
-
Docking Execution: AutoDock Vina is used to perform the docking calculations, generating a set of binding poses ranked by their docking scores.
-
Results Analysis: The top-ranked poses are visually inspected using PyMOL or UCSF Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[12]
Hypothetical Data Presentation
| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -9.2 | Cys919, Asp1046 | Hydrogen Bond |
| 1 | Val848, Leu840, Ala866 | Hydrophobic | |
| 2 | -8.8 | Glu885, Cys1045 | Hydrogen Bond |
| 2 | Leu1035, Val916 | Hydrophobic |
Table 2: Hypothetical docking results of this compound with VEGFR-2.
A docking score of -9.2 kcal/mol suggests a strong binding affinity, and the interactions with key residues in the ATP-binding pocket of VEGFR-2 provide a plausible mechanistic hypothesis for its inhibitory activity.
Pillar III: Molecular Dynamics Simulations
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time, providing a more realistic representation of the biological system.[13]
Scientific Rationale
MD simulations solve Newton's equations of motion for every atom in the system, revealing how the complex behaves in a simulated aqueous environment. This allows us to assess the stability of the binding pose predicted by docking and to calculate more rigorous binding free energies.[14][15]
Experimental Protocol: GROMACS Simulation
-
System Preparation: The top-ranked docked complex is used as the starting point. The system is solvated in a water box and neutralized with counter-ions. A force field (e.g., CHARMM36) is applied to describe the atomic interactions.[16][17]
-
Energy Minimization: The system's energy is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to physiological temperature (310 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.
-
Production Run: A long production simulation (e.g., 100 nanoseconds) is run to generate a trajectory of the complex's motion.
-
Trajectory Analysis: The trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and binding free energy using methods like MM/PBSA.[14]
Hypothetical Data Presentation
| Metric | Value | Interpretation |
| Average Ligand RMSD | 1.5 Å | The ligand remains stably bound in the active site throughout the simulation. |
| Key Residue RMSF | Low | The amino acids in the binding pocket exhibit minimal fluctuation, indicating a stable interaction. |
| MM/PBSA Binding Free Energy | -45.5 kcal/mol | A highly favorable binding free energy, corroborating the strong affinity predicted by docking. |
Table 3: Hypothetical results from a 100 ns MD simulation.
The low RMSD and favorable binding free energy from the MD simulation would lend high confidence to the predicted binding mode and inhibitory potential of this compound against VEGFR-2.
Pillar IV: ADMET Profiling
A potent compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning of potential liabilities.
Scientific Rationale
Using machine learning models trained on large datasets of experimental data, we can predict a wide range of ADMET properties from the molecular structure alone.[18][19][20] This allows for the early identification of compounds that are likely to fail in later stages of development.
Experimental Protocol: Using ADMETlab 2.0 and pkCSM
-
SMILES Input: The SMILES string of this compound is submitted to multiple ADMET prediction web servers, such as ADMETlab 2.0 and pkCSM, for a consensus prediction.[2][20]
-
Property Prediction: A comprehensive profile of properties is generated, including physicochemical characteristics, absorption and distribution parameters, metabolic stability, and potential toxicities.
-
Analysis: The predicted properties are compared against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) and potential safety flags are noted.
Hypothetical Data Presentation
| Property | Predicted Value | Assessment |
| Absorption | ||
| Caco-2 Permeability | High | Good intestinal absorption predicted. |
| Human Intestinal Absorption | >90% | Likely to be well-absorbed orally. |
| Distribution | ||
| BBB Permeability | Low | Unlikely to cause CNS side effects. |
| Plasma Protein Binding | ~85% | Moderate binding, acceptable. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions. |
| Excretion | ||
| Total Clearance | 0.8 L/min/kg | Reasonable clearance rate predicted. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity. |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |
Table 4: Hypothetical ADMET profile for this compound.
This favorable hypothetical ADMET profile, combined with the strong target binding predictions, would make this compound a high-priority candidate for synthesis and subsequent in-vitro validation.
Conclusion and Forward Look
This in-depth technical guide has outlined a rigorous, multi-pillar in-silico workflow for the characterization of a novel compound, this compound. By systematically progressing from target identification through molecular docking, molecular dynamics, and ADMET profiling, we have constructed a comprehensive, data-driven case for its potential as a VEGFR-2 inhibitor with favorable drug-like properties. This workflow, grounded in established scientific principles and leveraging publicly available, authoritative tools, provides a powerful and efficient strategy for accelerating the early stages of drug discovery. The insights generated through such in-silico modeling are not merely predictive; they are foundational, providing a strong rationale for the commitment of resources to the synthesis and experimental validation of the most promising candidates.
References
-
In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. (n.d.). National Institutes of Health. [Link]
-
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
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Novel Aminobenzoxazole Compounds for Screening: A Guide to Synthesis, Biological Targets, and Assay Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole scaffold, a bicyclic aromatic structure, is recognized in medicinal chemistry as a "privileged" motif due to its prevalence in a multitude of biologically active compounds.[1][2][3] Among its derivatives, the 2-aminobenzoxazole core has emerged as a particularly versatile building block for the development of novel therapeutics. These compounds exhibit a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4][5][6][7] This guide provides a comprehensive technical overview for researchers engaged in drug discovery, detailing modern synthetic strategies for creating diverse aminobenzoxazole libraries, exploring their key biological targets and mechanisms of action, and presenting a systematic approach to designing and executing effective screening cascades for hit identification and lead optimization.
The Aminobenzoxazole Scaffold: Synthetic Strategies for Library Development
The generation of a chemically diverse library is the foundational step in any screening campaign. The choice of synthetic route for aminobenzoxazole derivatives is critical, balancing factors such as yield, safety, operational simplicity, and the potential for diversification.[8][9]
Rationale for Synthetic Route Selection
Historically, the synthesis of 2-aminobenzoxazoles often involved the cyclization of 2-aminophenols with cyanogen bromide (BrCN), a highly toxic and hazardous reagent.[8] Modern approaches have focused on safer and more efficient alternatives. One of the most effective methods involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent, often activated by a Lewis acid like BF₃·Et₂O.[4][8][9][10] This method offers a broad substrate scope and operational simplicity. Another elegant strategy is the intramolecular Smiles rearrangement, which allows for the functionalization of heteroaromatic rings under economic, metal-free conditions.[8][9] For generating large, diverse libraries, a synthetic plan that allows for late-stage diversification is often preferred.
Diagram 1: General Synthetic Workflow for Aminobenzoxazole Library Generation
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Structure-Activity Relationship of 2-Substituted Benzoxazoles: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
The benzoxazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective therapeutic agents. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-substituted benzoxazoles, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships between specific substitutions at the C2-position and the resulting biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide integrates key synthetic strategies, detailed experimental protocols for validation, and a forward-looking perspective on optimizing this remarkable scaffold for next-generation therapeutics.
The Benzoxazole Scaffold: A Privileged Core in Medicinal Chemistry
Benzoxazole is an aromatic heterocyclic compound featuring a benzene ring fused to an oxazole ring.[2] This bicyclic structure is relatively stable and offers multiple sites for functionalization, yet it is the substituent at the 2-position that most profoundly dictates the molecule's biological profile and mechanism of action.[3] The benzoxazole motif is an isostere of natural nucleotides, which may facilitate its interaction with various biopolymers and biological targets.[4] Consequently, 2-substituted benzoxazoles have been extensively investigated and developed as potent agents for a wide array of diseases.[3][5][6]
The diverse pharmacological activities associated with this scaffold are extensive, including:
-
Anticancer Activity: Inhibition of key signaling pathways involved in tumor growth and angiogenesis.[3][7][8]
-
Antimicrobial Activity: Targeting essential bacterial enzymes like DNA gyrase or fungal processes.[1][5][9]
-
Anti-inflammatory Activity: Selective inhibition of enzymes such as cyclooxygenase-2 (COX-2).[10][11][12]
-
Antiviral and Antitubercular Activity: Demonstrating efficacy against various viral strains and Mycobacterium tuberculosis.[3][5][13]
This versatility makes the 2-substituted benzoxazole a high-value starting point for drug discovery campaigns.
The Heart of the Matter: Decoding the SAR of 2-Substituted Benzoxazoles
The nature of the chemical group attached to the C2-position of the benzoxazole core is the primary determinant of its therapeutic potential. The size, electronics, and hydrogen-bonding capacity of this substituent govern the molecule's interaction with its specific biological target.
2-Aryl and 2-Heteroaryl Benzoxazoles: The Power of Aromatic Interactions
Substituting the C2-position with an aromatic or heteroaromatic ring is one of the most widely explored strategies, yielding compounds with potent anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity: A significant mechanism of action for 2-aryl benzoxazoles is the inhibition of receptor tyrosine kinases, particularly VEGFR-2, which is crucial for tumor angiogenesis.[7] The SAR for this class reveals several key principles:
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs like chloro (Cl), bromo (Br), or nitro (NO₂) on the 2-phenyl ring often enhances anti-proliferative activity.[14] For instance, 2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid was identified as a highly potent anti-inflammatory agent, a property often linked with anticancer mechanisms like COX inhibition.[15]
-
Positional Effects: The position of the substituent on the 2-aryl ring is critical. Ortho- and para-substitutions with EWGs have been shown to be particularly effective against colon cancer cells.[14]
-
Multi-Kinase Inhibition: The benzoxazole scaffold can be tuned to inhibit a range of kinases beyond VEGFR-2, including EGFR, HER2, and PI3K, positioning these compounds as valuable multi-targeted anticancer agents.[8]
Antimicrobial Activity: 2-Aryl benzoxazoles have demonstrated broad-spectrum antibacterial and antifungal activity.[5][9][16] Molecular docking studies suggest that these compounds can inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[5] Key SAR insights include:
-
Lipophilicity and Substitution: The presence of lipophilic groups on the 2-phenyl ring can enhance antimicrobial potency.
-
Specific Moieties: The introduction of specific aryl groups can confer significant activity. For example, certain 2-phenyl substituted derivatives show potent activity against E. coli and moderate antifungal activity.[5]
Anti-inflammatory Activity: Many 2-aryl benzoxazoles function as selective inhibitors of COX-2, the enzyme responsible for inflammation and pain, while sparing COX-1, thereby reducing gastrointestinal side effects common with traditional NSAIDs.[10][11] The design of these selective inhibitors often relies on mimicking the structure of known coxibs. Five compounds from a synthesized series of 2-substituted benzoxazoles exhibited potent anti-inflammatory activity and significant binding within the COX-2 protein pocket, validating this approach.[10][11][12]
The Influence of Core Modifications
While the 2-substituent is paramount, modifications to the fused benzene ring of the benzoxazole core, particularly at the 5-position, can further modulate activity and improve pharmacokinetic properties. For example, the introduction of an α-methylacetic acid group at the 5-position was found to be optimal for anti-inflammatory activity compared to esters, amides, or alcohols.[15] Similarly, 5-nitro or 5-amino substitutions have been used to generate compounds with a broad spectrum of antimicrobial activity.[17]
From Theory to Practice: Synthetic Pathways for SAR Exploration
The ability to efficiently synthesize a diverse library of analogs is fundamental to any SAR study. The choice of synthetic route is driven by factors such as substrate availability, desired yield, and reaction conditions.
Foundational Synthetic Strategies
Two primary approaches dominate the synthesis of 2-substituted benzoxazoles:
-
Condensation of o-Aminophenols: This is the most common and versatile method. It involves the cyclization of an o-aminophenol with a suitable precursor for the 2-substituent.[18][19] Common precursors include:
-
Carboxylic Acids: Often condensed using dehydrating agents like polyphosphoric acid (PPA).[20]
-
Aldehydes: React with o-aminophenols, often under oxidative conditions, using various catalysts.[19]
-
Tertiary Amides: A modern approach uses triflic anhydride (Tf₂O) to activate the amide, which then undergoes a cascade reaction with the o-aminophenol.[18][21] This method is valued for its mild conditions and broad applicability.
-
-
Direct C-H Functionalization: This strategy involves modifying a pre-formed benzoxazole core at the C2-position. It is noted for its high atom economy as it avoids the need for pre-functionalized substrates.[18]
The diagram below illustrates the general synthetic logic for producing 2-substituted benzoxazoles from o-aminophenol.
Caption: General synthetic pathways to 2-substituted benzoxazoles.
Protocol Validation: A Self-Validating System
To ensure trustworthiness and reproducibility, every SAR claim must be backed by robust experimental data. The following protocols provide detailed, field-proven methodologies for the synthesis and biological evaluation of 2-substituted benzoxazoles.
Protocol 4.1: Green Synthesis of 2-Aryl Benzoxazoles via Aldehyde Condensation
This protocol is adapted from an environmentally benign methodology utilizing fly ash as a green catalyst.[5] The choice of this catalyst is based on its low cost, reusability, and effectiveness in promoting the desired cyclization with good yields.
Materials:
-
Substituted aromatic aldehyde (1.1 mmol)
-
o-Aminophenol (1.0 mmol)
-
Fly ash, pre-heated at 110 °C for 2 hours (0.5 g)
-
Toluene (20 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Nitrogen atmosphere setup
-
Stirring plate with heating mantle
Procedure:
-
Catalyst Activation: Heat commercially obtained fly ash in an oven at 110 °C for 2 hours to remove moisture and prevent colloidal formation. Allow to cool to room temperature under dessication.
-
Reaction Setup: To a 50 mL round-bottom flask, add the substituted aldehyde (1.1 mmol), o-aminophenol (1.0 mmol), and the pre-heated fly ash (0.5 g).
-
Solvent Addition: Add 20 mL of toluene to the flask and place it under a nitrogen atmosphere.
-
Reflux: Stir the mixture vigorously and heat to 111 °C (reflux). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the fly ash catalyst.
-
Purification: Evaporate the toluene solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl benzoxazole.
-
Characterization: Confirm the structure of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 4.2: In Vitro Antibacterial Susceptibility Testing (MIC Determination)
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), a key metric for quantifying antibacterial activity.[1][16]
Materials:
-
Synthesized benzoxazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic for positive control (e.g., Cefixime, Ampicillin)[5][16]
-
Solvent for compounds (e.g., DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of two-fold serial dilutions in MHB in a 96-well plate, typically ranging from 250 µg/mL to <1 µg/mL.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control well (bacteria + standard antibiotic), a negative/growth control well (bacteria + MHB + DMSO), and a sterility control well (MHB only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Data Synthesis & Mechanistic Visualization
Quantitative data from SAR studies are best understood when presented in a structured format. The following tables summarize key findings for anticancer and antimicrobial activities.
Table 1: SAR Summary of 2-Aryl Benzoxazoles as Anticancer Agents
| Compound ID | 2-Aryl Substituent (R) | Target | Activity (IC₅₀, µM) | Reference |
|---|---|---|---|---|
| BZ-1 | 4-Chlorophenyl | VEGFR-2 | Low µM range | [7][15] |
| BZ-2 | 4-Fluorophenyl | VEGFR-2 | Low µM range | [7][15] |
| BZ-3 | 3-Bromophenyl | Colon Cancer Cells | Potent | [14] |
| BZ-4 | 4-Nitrophenyl | Colon Cancer Cells | Potent | [14] |
| BZ-5 | Phenyl (unsubstituted) | Various | Moderate |[7] |
Table 2: SAR Summary of 2-Substituted Benzoxazoles as Antimicrobial Agents
| Compound ID | 2-Substituent (R) | Target Organism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|---|
| ABZ-1 | 2-Phenyl | E. coli | < 25 | [5] |
| ABZ-2 | 4-Chlorophenyl | B. subtilis | 3.12 | [22] |
| ABZ-3 | 4-Nitrophenyl | P. aeruginosa | Potent | [16][22] |
| ABZ-4 | N-phenylamino | S. aureus | Substantial |[5] |
Visualizing the Mechanism of Action
To understand why certain 2-aryl benzoxazoles are effective anticancer agents, it is crucial to visualize their interaction with the target pathway. The diagram below depicts the inhibition of the VEGFR-2 signaling cascade by a 2-substituted benzoxazole.
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aryl benzoxazoles.[7]
Conclusion and Future Perspectives
The 2-substituted benzoxazole scaffold is a remarkably fruitful platform for the development of novel therapeutics. The structure-activity relationships delineated in this guide demonstrate that precise modifications of the 2-substituent can effectively steer the compound's activity towards specific biological targets, be it inhibiting kinases in cancer cells or disrupting essential enzymes in bacteria.
Future research in this area will likely focus on:
-
Computational and QSAR Studies: Utilizing in silico models to predict the activity of novel derivatives and refine SAR hypotheses, thereby accelerating the design-synthesis-test cycle.[17][23][24]
-
Scaffold Hopping and Bioisosteric Replacement: Employing strategies to replace parts of the benzoxazole scaffold with other chemical groups (bioisosteres) to overcome challenges like toxicity or poor pharmacokinetics while retaining on-target activity.[13][25][26]
-
Targeting Novel Pathways: Exploring the potential of 2-substituted benzoxazoles against emerging therapeutic targets to address unmet medical needs.
By integrating rational design, efficient synthesis, and robust biological validation, the full therapeutic potential of the 2-substituted benzoxazole core can continue to be unlocked.
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A Senior Application Scientist's Guide to the Physicochemical Characterization of Novel Benzoxazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Benzoxazole Scaffold and the Imperative of Early Characterization
The benzoxazole scaffold, a bicyclic structure comprising a fused benzene and oxazole ring, is a cornerstone in modern medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] However, the therapeutic promise of any novel benzoxazole derivative is fundamentally tethered to its physicochemical properties. These characteristics—lipophilicity, solubility, ionization state, and solid-state behavior—govern the entire pharmacokinetic journey of a molecule, from absorption and distribution to metabolism and excretion (ADMET).[1][5]
An early and rigorous physicochemical assessment is not merely a data-gathering exercise; it is a critical, decision-guiding process. It allows for the early identification of liabilities that could doom a candidate in later, more expensive stages of development. This guide provides a framework for this essential characterization, blending foundational theory with robust, field-proven experimental protocols designed to build a comprehensive profile of novel benzoxazole candidates.
Section 1: Lipophilicity (LogP/LogD) — The Gatekeeper of Permeability
Theoretical Imperative: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount predictor of its ability to permeate biological membranes.[6][7] It is quantified as the partition coefficient (LogP for neutral species) or the distribution coefficient (LogD for ionizable species at a specific pH).[8][9] For benzoxazoles, which are often weakly basic, LogD at physiological pH (7.4) is the more relevant parameter. An optimal lipophilicity profile is a delicate balance: too low, and the compound fails to cross membranes; too high, and it may suffer from poor solubility, rapid metabolism, and off-target toxicity.[6][7]
Experimental Protocols:
1. Gold Standard: Shake-Flask (SF) Method for LogD₇.₄
The shake-flask method is the definitive technique for LogD determination due to its direct measurement of partitioning.[8][9][10]
-
Step 1: Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Saturate this buffer with 1-octanol and, conversely, saturate 1-octanol with the PBS buffer by vigorously mixing them for 24 hours and allowing the phases to separate.[8][11] This pre-saturation is critical to prevent volume changes during the experiment.
-
Step 2: Compound Partitioning: Prepare a stock solution of the benzoxazole derivative in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[8] Add a small aliquot of this stock to a vial containing a precise volume ratio of the pre-saturated 1-octanol and PBS (e.g., 1:1 or 2:1).
-
Step 3: Equilibration: Vigorously shake the vial for a set period (e.g., 1-3 hours) to allow the compound to reach partitioning equilibrium between the two phases.[10]
-
Step 4: Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Step 5: Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the benzoxazole in each layer using a suitable analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Step 6: Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]octanol / [Compound]aqueous)
2. High-Throughput: Reversed-Phase HPLC (RP-HPLC) Method
For earlier-stage screening, RP-HPLC offers a higher-throughput estimation of lipophilicity based on a compound's retention time on a nonpolar stationary phase.[12][13]
-
Causality: The retention of a compound on a C18 column correlates with its lipophilicity. By calibrating the system with compounds of known LogP/D values, the lipophilicity of unknown compounds can be interpolated from their retention times.[13]
-
Protocol: A series of standards with known LogP values are injected onto an RP-HPLC column under isocratic conditions. A calibration curve is generated by plotting the logarithm of the retention factor (log k') against the known LogP values. The novel benzoxazole is then run under the same conditions, and its log k' is used to determine its LogP from the calibration curve. This method can be adapted to measure LogD by using a mobile phase buffered at the desired pH.[12][14]
Data Presentation:
| Compound ID | Method | LogD at pH 7.4 |
| BZX-001 | Shake-Flask | 2.15 ± 0.08 |
| BZX-002 | Shake-Flask | 3.50 ± 0.11 |
| BZX-003 | RP-HPLC | 1.78 |
Caption: Shake-Flask LogD Determination Workflow.
Section 2: Aqueous Solubility — The Prerequisite for Absorption
Theoretical Imperative: For an orally administered drug to be absorbed, it must first dissolve in the gastrointestinal fluids.[7] Poor aqueous solubility is a primary cause of low bioavailability and a major hurdle in drug development.[7][15] It is crucial to distinguish between two types of solubility:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a DMSO stock solution, begins to precipitate.[16] It's a high-throughput measurement valuable for early discovery to flag problematic compounds.[16][17]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable solid form of the compound.[15][18] This is a more time-intensive but critical measurement for lead optimization and pre-formulation.[16][18]
Experimental Protocols:
1. Early-Stage Screening: Kinetic Solubility via Nephelometry
This method is rapid and well-suited for high-throughput screening (HTS) of large compound libraries.[16]
-
Causality: The formation of precipitate from a supersaturated solution causes light scattering, which can be measured by a nephelometer. The concentration at which scattering is detected is the kinetic solubility limit.
-
Step 1: Sample Preparation: A high-concentration stock solution of the benzoxazole (e.g., 10 mM in DMSO) is prepared in a 96-well plate.
-
Step 2: Serial Dilution: The stock solution is serially diluted in DMSO.
-
Step 3: Addition to Buffer: An aliquot from each dilution is rapidly added to an aqueous buffer (e.g., PBS pH 7.4) in a clear-bottom microplate.
-
Step 4: Measurement: The plate is immediately read by a laser nephelometer that detects the light scattered by any formed precipitate.
-
Step 5: Analysis: The kinetic solubility is reported as the highest concentration that does not produce a signal above a predefined background threshold.
2. Lead Optimization: Thermodynamic Solubility via Shake-Flask
This method determines the equilibrium solubility and is essential for compounds progressing toward development.[16]
-
Step 1: Sample Addition: An excess amount of the solid benzoxazole compound is added to a vial containing a known volume of aqueous buffer (e.g., PBS pH 7.4). The key is to ensure solid material remains after equilibrium is reached.
-
Step 2: Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[16]
-
Step 3: Separation: The resulting slurry is filtered or centrifuged to remove all undissolved solid.
-
Step 4: Quantification: The concentration of the benzoxazole in the clear supernatant or filtrate is determined by a validated HPLC-UV method against a standard curve.
-
Step 5: Solid-State Analysis: Crucially, the remaining solid should be analyzed (e.g., by XRPD, see Section 4) to confirm that no phase change or conversion to a different polymorphic form occurred during the experiment.[19][20] This step is self-validating and ensures the measured solubility corresponds to the intended solid form.
Data Presentation:
| Compound ID | Kinetic Solubility (μM) | Thermodynamic Solubility (μM) |
| BZX-001 | 150 | 85 |
| BZX-002 | 25 | 5 |
| BZX-003 | > 200 | 180 |
Caption: Contrasting Kinetic and Thermodynamic Solubility Workflows.
Section 3: Ionization Constant (pKa) — The Determinant of Charge State
Theoretical Imperative: The pKa is the pH at which a compound exists as 50% ionized and 50% non-ionized.[21] As most benzoxazoles contain a weakly basic nitrogen atom, understanding their pKa is essential. The ionization state profoundly impacts solubility, permeability, protein binding, and target engagement.[5][21] A drug's charge state changes as it moves through the varying pH environments of the body (e.g., stomach pH ~2, intestine pH ~6-7.4, blood pH ~7.4), directly affecting its ADME properties.[6]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for pKa determination.[22][23]
-
Causality: This method involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve, where the pH changes least upon addition of the titrant.[22][24]
-
Step 1: Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[24]
-
Step 2: Sample Preparation: Accurately weigh and dissolve the benzoxazole compound in a suitable solvent system (often a water/co-solvent mixture like methanol or DMSO to ensure solubility) to a known concentration (e.g., 1 mM).[24] A background electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[24]
-
Step 3: Titration: If the benzoxazole is a base, first acidify the solution with a strong acid (e.g., HCl) to fully protonate the compound. Then, titrate the solution with a standardized strong base (e.g., NaOH), adding small, precise volumes and recording the pH after each addition has stabilized.[24]
-
Step 4: Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. Specialized software is often used to calculate the pKa from the first or second derivative of the curve for higher accuracy.
Data Presentation:
| Compound ID | Experimental Method | Basic pKa |
| BZX-001 | Potentiometric Titration | 4.8 |
| BZX-002 | Potentiometric Titration | 5.5 |
| BZX-003 | Potentiometric Titration | 4.2 |
Section 4: Solid-State Properties — The Foundation of Stability and Formulation
Theoretical Imperative: The solid-state form of an active pharmaceutical ingredient (API) is critical, influencing everything from manufacturing and stability to solubility and bioavailability.[25][26][27] Many APIs can exist in multiple crystalline forms (polymorphs) or as a non-crystalline (amorphous) solid.[25][27] These forms can have different physical properties, making solid-state characterization a regulatory requirement and a scientific necessity.[28][29]
Experimental Protocols:
1. Crystallinity Assessment: X-ray Powder Diffraction (XRPD)
XRPD is the primary tool for distinguishing between crystalline and amorphous materials and for identifying different polymorphs.[19][30][31]
-
Causality: Crystalline materials have a regular, repeating arrangement of molecules that diffracts X-rays in a predictable pattern of sharp peaks.[30] Amorphous materials lack this long-range order and produce only a broad, diffuse halo.[30] Each unique crystal form produces a unique "fingerprint" diffraction pattern.[28][30]
-
Protocol: A small amount of the solid benzoxazole powder is gently packed into a sample holder. The sample is irradiated with monochromatic X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is measured by a detector. The resulting plot of intensity vs. 2θ is the XRPD pattern.
2. Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, purity, and polymorphic transitions.[32][33][34]
-
Causality: Thermal events like melting (endothermic) or crystallization (exothermic) are associated with a change in heat flow. DSC quantifies these changes.[32][34] The melting point of a pure crystalline substance is sharp and distinct, while impurities or the presence of an amorphous phase can broaden and depress the melting endotherm.[32]
-
Protocol: A few milligrams of the benzoxazole sample are weighed into an aluminum pan, which is then hermetically sealed. The sample pan and an empty reference pan are placed in the DSC cell. The cell is heated at a constant rate (e.g., 10 °C/min), and the differential heat flow required to maintain both pans at the same temperature is recorded. The resulting thermogram plots heat flow versus temperature, revealing thermal transitions.
Data Presentation:
| Compound ID | Solid Form (XRPD) | Melting Point (°C, DSC Onset) |
| BZX-001 | Crystalline, Form I | 154.2 |
| BZX-002 | Crystalline, Form I | 178.9 |
| BZX-003 | Amorphous | 112.5 (Glass Transition) |
Section 5: Integrated Physicochemical Profiling
No single parameter tells the whole story. The true power of this characterization lies in synthesizing the data to build a holistic understanding of a compound's potential. The interplay between lipophilicity, pKa, and solubility is particularly critical for predicting oral absorption.
// Nodes pKa [label="pKa\n(Ionization State)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solubility [label="Aqueous Solubility\n(Dissolution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipophilicity [label="Lipophilicity\n(LogD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Absorption [label="Oral Absorption\n& Bioavailability", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; SolidState [label="Solid-State Form\n(XRPD, DSC)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges pKa -> Solubility [label="influences"]; pKa -> Lipophilicity [label="determines charge\n-dependent partition"]; Lipophilicity -> Absorption [label="governs membrane\npermeability"]; Solubility -> Absorption [label="is a prerequisite for"]; SolidState -> Solubility [label="impacts dissolution\nrate & extent"]; }
Caption: Interplay of Physicochemical Properties in Drug Discovery.
This integrated view allows scientists to make informed decisions. For example, a compound like BZX-002, with high lipophilicity (LogD = 3.50) and consequently low solubility (5 μM), may face significant absorption challenges despite its potential potency. Conversely, BZX-001 shows a more balanced profile. This understanding guides the next steps, whether it's chemical modification to reduce lipophilicity, salt formation to improve solubility, or the selection of an enabling formulation strategy.
Conclusion
The physicochemical characterization of novel benzoxazoles is a foundational pillar of successful drug discovery. By systematically applying the robust protocols detailed in this guide—from determining LogD and solubility to pKa and solid-state properties—research teams can build a comprehensive data package. This allows for the rational, data-driven selection and optimization of candidates, minimizing late-stage attrition and ultimately accelerating the journey from a promising molecule to a transformative medicine.
References
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Cheng, Y., Li, Z., & Zhang, C. (2012). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed. Available at: [Link]
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ResolveMass Laboratories Inc. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. ResolveMass. Available at: [Link]
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AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!. Alfatest. Available at: [Link]
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CD Formulation. (n.d.). Solid State Characterization of APIs. CD Formulation. Available at: [Link]
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American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). American Pharmaceutical Review. Available at: [Link]
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J. Agric. Food Chem. (2017). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health (NIH). Available at: [Link]
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American Pharmaceutical Review. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. Available at: [Link]
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News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. Available at: [Link]
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Journal of Chromatography A. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. ScienceDirect. Available at: [Link]
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PubMed. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. PubMed. Available at: [Link]
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Ovid. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available at: [Link]
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Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Agno Pharmaceuticals. Available at: [Link]
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ResolveMass Laboratories Inc. (n.d.). Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass. Available at: [Link]
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American Laboratory. (2005). Increasing Application of X-Ray Powder Diffraction in the Pharmaceutical Industry. American Laboratory. Available at: [Link]
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NETZSCH Analyzing & Testing. (n.d.). API Characterization. NETZSCH. Available at: [Link]
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protocols.io. (2024). LogP / LogD shake-flask method. protocols.io. Available at: [Link]
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Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). Improved Pharma. Available at: [Link]
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Particle Analytical. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Particle Analytical. Available at: [Link]
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University of Galway. (n.d.). Solid-State API analysis. University of Galway. Available at: [Link]
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ResearchGate. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. ResearchGate. Available at: [Link]
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Creative Biolabs. (n.d.). Solubility Assessment Service. Creative Biolabs. Available at: [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
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Ingenta Connect. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple. Ingenta Connect. Available at: [Link]
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Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Chemaxon. Available at: [Link]
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Pion Inc. (2023). What is pKa and how is it used in drug development?. Pion Inc.. Available at: [Link]
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AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Available at: [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
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National Institutes of Health (NIH). (2007). The pKa Distribution of Drugs: Application to Drug Discovery. National Institutes of Health (NIH). Available at: [Link]
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ResearchGate. (n.d.). LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]
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IKEV. (n.d.). ICH Q6A Guideline. IKEV. Available at: [Link]
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ResearchGate. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Available at: [Link]
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PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]
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Particle Analytical. (n.d.). ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Particle Analytical. Available at: [Link]
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International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ijirss.com. Available at: [Link]
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JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available at: [Link]
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ResearchGate. (2012). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available at: [Link]
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Slideshare. (n.d.). ICH Q6A Specifications by Chandra Mohan. Slideshare. Available at: [Link]
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MDPI. (n.d.). Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. MDPI. Available at: [Link]
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National Institutes of Health (NIH). (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. National Institutes of Health (NIH). Available at: [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of 2-Ethyl-1,3-benzoxazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Synthetic Strategy
Benzoxazoles are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents and functional materials. The specific substitution pattern of an ethyl group at the 2-position and an amine group at the 4-position suggests its potential as a versatile building block for creating libraries of bioactive molecules.
The synthetic strategy outlined herein is a logical and efficient approach, leveraging the differential nucleophilicity of the functional groups in the starting material, 2,4-diaminophenol. The synthesis proceeds in two distinct, sequential steps:
-
Selective N-Acylation: The reaction of 2,4-diaminophenol with propionyl chloride aims for the chemoselective acylation of the amino group at the C2 position. This selectivity is crucial as this specific amide is the direct precursor required for the subsequent cyclization.
-
Intramolecular Cyclization: The intermediate, N-(2-amino-3-hydroxyphenyl)propanamide, undergoes an acid-catalyzed cyclodehydration. The hydroxyl group attacks the amide carbonyl, leading to the formation of the oxazole ring and elimination of a water molecule.
This approach is designed for efficiency and control, providing a clear path to the desired product.
Reaction Mechanism and Rationale
The overall transformation relies on two fundamental reactions in organic chemistry: nucleophilic acyl substitution and intramolecular cyclization.
-
Step 1: Selective N-Acylation: Propionyl chloride is a highly reactive acylating agent.[1] In the presence of a non-nucleophilic base like pyridine or triethylamine, the amino groups of 2,4-diaminophenol are the primary nucleophiles. The amino group at the C2 position (ortho to the hydroxyl) is acylated to form the necessary amide intermediate. The base serves to neutralize the HCl byproduct generated during the reaction.[2] Conducting the reaction at low temperatures (e.g., 0 °C) helps to control the reactivity and improve selectivity.
-
Step 2: Cyclodehydration: The formation of the benzoxazole ring is achieved by heating the acylated intermediate in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH). The acid protonates the amide carbonyl, making it more electrophilic. The nearby phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. A subsequent dehydration cascade yields the stable, aromatic benzoxazole ring system. This type of cyclization is a well-established method for synthesizing benzoxazoles from o-acylaminophenols.[3]
Reaction Pathway Diagram
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
This protocol provides a self-validating workflow. Each step includes checkpoints and expected outcomes to ensure the reaction is proceeding as planned.
Materials and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| 2,4-Diaminophenol dihydrochloride | ≥98% | e.g., Sigma-Aldrich | Can be neutralized before use or used directly with additional base. |
| Propionyl Chloride | ≥99% | e.g., Sigma-Aldrich | Highly corrosive and moisture-sensitive. Handle under inert gas.[4] |
| Pyridine (Anhydrous) | ≥99.8% | e.g., Sigma-Aldrich | Dry over KOH or use from a sealed bottle. |
| Dichloromethane (DCM, Anhydrous) | ≥99.8% | e.g., Sigma-Aldrich | |
| Polyphosphoric Acid (PPA) | Assay ~83% P₂O₅ | e.g., Sigma-Aldrich | Viscous liquid, handle with care. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | - | Aqueous solution. |
| Ethyl Acetate (EtOAc) | ACS Reagent | - | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | - | For drying organic layers. |
| Round-bottom flasks | - | - | Appropriate sizes (e.g., 100 mL, 250 mL). |
| Magnetic stirrer and stir bars | - | - | |
| Reflux condenser | - | - | |
| Dropping funnel | - | - | For controlled addition of reagents. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - | For reaction monitoring. |
Step-by-Step Methodology
Part A: Synthesis of N-(2-amino-3-hydroxyphenyl)propanamide (Intermediate)
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,4-diaminophenol dihydrochloride (5.0 g, 25.6 mmol).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM, 100 mL) followed by anhydrous pyridine (10.4 mL, 128 mmol, 5 eq.). Stir the suspension under a nitrogen atmosphere and cool the flask to 0 °C in an ice-water bath.
-
Acylation: Dissolve propionyl chloride (2.45 mL, 28.2 mmol, 1.1 eq.) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the propionyl chloride solution dropwise to the stirred suspension over 30-45 minutes, maintaining the temperature at 0 °C. A precipitate may form.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent). The starting material should be consumed, and a new, more polar spot should appear.
-
Work-up: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate product. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Part B: Synthesis of this compound (Final Product)
-
Reaction Setup: Place the crude N-(2-amino-3-hydroxyphenyl)propanamide from Part A into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Cyclization: Add polyphosphoric acid (PPA, ~30 g) to the flask. Heat the mixture to 130-140 °C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the intermediate is consumed.
-
Quenching: Allow the reaction mixture to cool to approximately 80-90 °C and then carefully pour it onto crushed ice (~200 g) in a large beaker with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is approximately 7-8. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Best Practices
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis, especially those involving propionyl chloride, pyridine, and heating PPA, must be performed in a well-ventilated fume hood.
-
Propionyl Chloride: This reagent is highly corrosive, flammable, and reacts violently with water.[4] Handle with extreme care under an inert atmosphere (nitrogen or argon).
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin.
-
Polyphosphoric Acid (PPA): PPA is corrosive. When quenching, add the hot PPA mixture to ice slowly and carefully to control the exothermic reaction.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Product Validation and Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation.
-
¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the benzoxazole ring, and the amine (-NH₂) protons.
-
¹³C NMR: Expect distinct signals for the ethyl carbons, the aromatic carbons, and the C2 carbon of the oxazole ring.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. Look for the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺.
-
Infrared (IR) Spectroscopy: To identify key functional groups. Expect characteristic peaks for N-H stretching of the amine, C-H stretching (aromatic and aliphatic), and C=N and C-O stretching of the benzoxazole ring.
References
- Kasthuri, M., Babu, H. S., Kumar, K. S., Sudhakar, Ch., & Kumar, P. V. N. (2015).
-
Štefane, B., & Polanc, S. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314–19323.[5][6]
-
Organic Syntheses Procedure. (n.d.). N-Propanoyl-1,3-thiazinane-2-thione. Organic Syntheses. Retrieved January 17, 2026.[2]
-
Patel, R. P., & Shah, P. (2023). An environment-friendly process for selective acylation of aminophenol. U.S. Patent Application No. 17/791,895.[7]
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Shi, H., et al. (2016). S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. Chemistry–An Asian Journal, 11(12), 1770-1774.[8]
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Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved January 17, 2026.[3]
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Sharma, V., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1239, 130512.[9]
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Sun, W., et al. (2015). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry, 17(5), 2798-2802.[10]
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Filo. (2025). Give the principal organic product(s) expected when propionyl chloride reacts with each of the following reagents. Retrieved January 17, 2026.[1]
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ChemicalBook. (2022). Synthesis and Application of Propionyl chloride. Retrieved January 17, 2026.[4]
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PubChem. (n.d.). 2,4-Diaminophenol. National Center for Biotechnology Information. Retrieved January 17, 2026.[11]
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Application Note: A Multi-faceted Approach to the Analytical Characterization of 2-Ethyl-1,3-benzoxazol-4-amine
Introduction
2-Ethyl-1,3-benzoxazol-4-amine is a heterocyclic compound featuring a benzoxazole core, a structure of significant interest in medicinal chemistry and materials science due to the diverse pharmacological activities exhibited by its derivatives.[1][2] The presence of both an aromatic amine and a substituted benzoxazole moiety imparts unique physicochemical properties that demand a robust, multi-technique approach for comprehensive characterization. For researchers and drug development professionals, establishing the identity, purity, and stability of such molecules is a critical step that underpins all subsequent research and development efforts.
This application note provides a detailed guide to the analytical methodologies required for the thorough characterization of this compound. It moves beyond simple procedural lists to explain the causality behind the selection of each technique and experimental parameter. The protocols are designed as self-validating systems, incorporating system suitability checks in line with authoritative pharmacopeial standards.[3][4][5] We will cover chromatographic techniques for purity assessment (HPLC, GC-MS) and spectroscopic methods for unambiguous structural elucidation (MS, NMR, FTIR), culminating in an integrated workflow for complete compound verification.
Physicochemical Profile
A foundational understanding of the molecule's basic properties is essential before commencing any analytical work.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | Calculated |
| Molecular Weight | 162.19 g/mol | Calculated |
| General Structure | A fused bicyclic aromatic system with an ethyl group at position 2 and an amine group at position 4. It is expected to be a weakly basic compound with moderate polarity. | Inferred |
Chromatographic Analysis for Purity and Impurity Profiling
Chromatography is the cornerstone of purity assessment, allowing for the separation and quantification of the main component from any synthesis-related impurities or degradation products.[6] We will detail two orthogonal chromatographic techniques: HPLC for primary purity analysis and GC-MS for the detection of volatile or thermally stable impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Quantification
Expertise & Rationale: Reversed-phase HPLC is the premier technique for analyzing moderately polar to nonpolar organic molecules like this compound. The fused aromatic ring system imparts significant hydrophobicity, making it well-suited for retention on a nonpolar stationary phase like C18. A gradient elution is employed to ensure that impurities with a wide range of polarities can be effectively separated and detected within a single analytical run. The use of a buffered mobile phase (formic acid) helps to maintain a consistent ionization state for the basic amine group, ensuring sharp, symmetrical peaks. This method is designed in accordance with the principles outlined in USP General Chapter <621> Chromatography.[3][4]
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
-
Prepare a blank solution consisting of the diluent.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17.1-20 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm and 280 nm (or scan for λmax) |
-
System Suitability Testing (SST):
-
Before sample analysis, perform at least five replicate injections of the working standard solution.
-
The system is deemed suitable for use if the following criteria are met, as per USP <621> and ICH Q2(R1) guidelines.[5][7][8]
-
Precision/Repeatability: The relative standard deviation (%RSD) of the peak area for the main peak should be ≤ 2.0%.
-
Tailing Factor (T): The tailing factor for the analyte peak should be between 0.8 and 1.5.
-
Theoretical Plates (N): The column efficiency should be ≥ 2000 theoretical plates.
-
-
-
Analysis and Data Interpretation:
-
Inject the blank, followed by the sample solution.
-
Determine the area percent of the main peak to calculate the purity of the sample. Identify and quantify any impurity peaks relative to the main peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Expertise & Rationale: GC-MS is a powerful orthogonal technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. It is particularly useful for detecting residual solvents from the synthesis or starting materials.[9][10] Aromatic amines can be analyzed directly by GC-MS, and the mass spectrometer provides definitive identification of separated components based on their mass spectra.[11][12]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Dissolve approximately 1-2 mg of the sample in 1 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min[9][10][13] |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to separate all components.
-
Identify the main peak corresponding to this compound.
-
Identify any impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
Spectroscopic Analysis for Structural Elucidation
While chromatography assesses purity, spectroscopy provides the definitive evidence required for structural confirmation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Expertise & Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules containing basic sites like the amine group, which can be readily protonated. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion ([M+H]⁺), which can be used to confirm the elemental composition. Tandem MS (MS/MS) fragments the molecular ion to reveal structural information, which is invaluable for confirming connectivity.[1][14]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Acquisition Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 °C
-
Full Scan (MS1): Scan from m/z 100-500 to find the protonated molecular ion ([M+H]⁺).
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (expected at m/z 163.09) and apply collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Interpretation:
-
Confirm the mass of the protonated molecule matches the theoretical value (C₉H₁₁N₂O⁺ = 163.0866).
-
Analyze the fragmentation pattern to confirm the presence of the ethyl group (loss of 28 Da, C₂H₄) and the benzoxazole core.
-
Mandatory Visualization: Predicted Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for unambiguous structural elucidation of organic molecules.[15] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For this compound, specific signals for the ethyl group, the aromatic protons on the benzene ring, and the amine protons are expected.[2][16]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Additional experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
Data Interpretation:
| Predicted ¹H NMR Chemical Shifts (δ, ppm in DMSO-d₆) | |
| Aromatic Protons | 6.5 - 7.5 (multiplets, 3H) |
| Amine Protons (-NH₂) | 5.0 - 6.0 (broad singlet, 2H, exchanges with D₂O) |
| Ethyl Methylene (-CH₂-) | 2.8 - 3.2 (quartet, J ≈ 7.5 Hz, 2H) |
| Ethyl Methyl (-CH₃) | 1.2 - 1.5 (triplet, J ≈ 7.5 Hz, 3H) |
| Predicted ¹³C NMR Chemical Shifts (δ, ppm in DMSO-d₆) | |
| C=N (Benzoxazole C2) | 160 - 170 |
| Aromatic Carbons | 105 - 155 |
| Ethyl Methylene (-CH₂-) | 20 - 30 |
| Ethyl Methyl (-CH₃) | 10 - 15 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[1] For this molecule, we expect to see characteristic bands for the N-H bonds of the primary amine, C-H bonds of the aromatic and alkyl groups, the C=N of the oxazole ring, and the C-O-C ether linkage.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation:
| Expected Characteristic Absorption Bands (cm⁻¹) | |
| N-H Stretch (Amine) | 3300 - 3500 (two bands, sharp) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2975 |
| C=N Stretch (Oxazole) | 1630 - 1680 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O-C Stretch (Ether) | 1200 - 1270 |
Integrated Analytical Workflow
A comprehensive characterization relies on the logical integration of these techniques. No single method is sufficient. The following workflow ensures that all critical quality attributes—identity, purity, and structure—are thoroughly assessed.
Mandatory Visualization: Comprehensive Analytical Workflow
Caption: Integrated workflow for the complete characterization of the target compound.
Principles of Method Validation
The analytical methods described herein provide a robust starting point for characterization. For use in regulated environments, these procedures must be fully validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[7][8][17] Validation demonstrates that an analytical procedure is suitable for its intended purpose. Key validation characteristics to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results (repeatability, intermediate precision).
-
Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amounts of analyte that can be detected and quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The comprehensive characterization of this compound requires a synergistic combination of orthogonal analytical techniques. HPLC and GC-MS provide a clear and quantifiable picture of sample purity, while a suite of spectroscopic methods—MS, NMR, and FTIR—delivers unambiguous confirmation of molecular structure and identity. By following the detailed protocols and workflow presented in this application note, researchers and drug development professionals can establish a high-confidence analytical profile for this compound, ensuring the integrity and reliability of their subsequent scientific work.
References
-
Tahara, M., Kawakami, T., & Ikarashi, Y. (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic. Retrieved from [Link]
-
U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY. USP. Retrieved from [Link]
-
Gann, P. H. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical and Environmental Mass Spectrometry, 14(5), 221-7. Retrieved from [Link]
-
U.S. Pharmacopeia. <621> CHROMATOGRAPHY. USP-NF. Retrieved from [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Agilent. (2022). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
DSDP Analytics. USP <621> Chromatography. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]
-
International Council for Harmonisation. Quality Guidelines. ICH. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Shimadzu. (2025). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Retrieved from [Link]
-
Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC International, 107(1), 61-68. Retrieved from [Link]
-
ResearchGate. ¹³C NMR spectrum of benzoxazole-2-thione derivatives. Retrieved from [Link]
-
Asif, M. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 89. Retrieved from [Link]
-
Schmidt, L., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC–MS. Green Analytical Chemistry, 6, 100071. Retrieved from [Link]
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Application Note: Structural Elucidation of Ethyl-Aminobenzoxazoles using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ethyl-aminobenzoxazoles are a significant class of heterocyclic compounds, with their biological and material properties being highly dependent on their specific molecular structure.[1] This application note provides a comprehensive guide for the structural elucidation of these compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It offers detailed, step-by-step protocols for sample preparation and data acquisition, along with in-depth strategies for spectral interpretation. The synergy between NMR for precise isomer determination and MS for molecular weight confirmation and fragmentation analysis is highlighted as a robust, self-validating workflow for unambiguous structural assignment.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Determination
NMR spectroscopy is the cornerstone for determining the precise substitution pattern of ethyl-aminobenzoxazoles. The chemical environment of each proton and carbon atom in the molecule provides a unique fingerprint, allowing for definitive structural assignment.
Scientific Principles
The electronic effects of substituents on the benzoxazole ring are key to interpreting NMR spectra. The amino group, an electron-donating group, will cause an upfield shift (to a lower ppm value) of the aromatic protons and carbons at the ortho and para positions relative to its point of attachment. Conversely, the fused oxazole ring has an electron-withdrawing character that influences the chemical shifts of the adjacent aromatic nuclei. A thorough understanding of these principles is crucial for accurate spectral analysis.
Experimental Protocol: ¹H and ¹³C NMR
A standardized workflow ensures accurate and reproducible NMR data.[1]
1.2.1. Sample Preparation:
-
Sample Quantity: For ¹H NMR, weigh 5-25 mg of the purified ethyl-aminobenzoxazole.[2][3][4] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[2][3]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent.[2][5] Chloroform-d (CDCl₃) is a common first choice.[6] For samples with poor solubility or to observe N-H protons, DMSO-d₆ is an excellent alternative.[2]
-
Dissolution and Transfer: It is best practice to dissolve the sample in a small vial before transferring it to the NMR tube with a glass Pasteur pipette.[2][3] If any solid particles are present, the solution should be filtered to prevent interference with the magnetic field homogeneity.[2][4]
-
Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (δ 0.00 ppm).[2] Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[6]
1.2.2. Instrument Parameters (for a 400 MHz Spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard 30° pulse | Standard 30° pulse with proton decoupling |
| Spectral Width | ~16 ppm | ~240 ppm |
| Acquisition Time | ~2-3 s | ~1-2 s |
| Relaxation Delay | 2-5 s | 2-5 s |
| Number of Scans | 16-32 | 1024-4096 |
Rationale for Parameter Selection:
-
A longer relaxation delay is crucial for accurate quantification in ¹H NMR and for observing quaternary carbons in ¹³C NMR, which have longer relaxation times.
-
The number of scans for ¹³C NMR is significantly higher to compensate for the low natural abundance of the isotope.
Spectral Interpretation
¹H NMR:
-
Ethyl Group: Expect a triplet around δ 1.2-1.5 ppm (CH₃) and a quartet around δ 2.7-3.0 ppm (CH₂).
-
Amino Group: A broad singlet for the NH₂ protons, typically in the range of δ 3.5-5.5 ppm, which can vary with solvent and concentration.
-
Aromatic Region (δ 7.0-8.5 ppm): This region is most diagnostic for isomer identification.[6] The coupling patterns (doublets, triplets, etc.) and coupling constants (J-values) will reveal the substitution pattern on the benzene ring.
¹³C NMR:
-
Ethyl Group: Signals will appear in the upfield region, typically δ 10-15 ppm (CH₃) and δ 20-30 ppm (CH₂).
-
Aromatic Carbons: These will resonate between δ 110-160 ppm.[1] The number of signals will indicate the symmetry of the substitution pattern.
-
Oxazole Carbons: The carbons of the oxazole ring are the most deshielded, appearing in the δ 140-165 ppm range.[7]
Advanced 2D NMR Techniques
For complex or overlapping spectra, 2D NMR experiments are essential for unambiguous assignment.[8][9][10]
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, helping to trace the connectivity within the ethyl group and the aromatic system.[9][11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing a clear map of C-H one-bond connectivities.[9][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for identifying connections across quaternary carbons and confirming the overall molecular framework.[11][12]
NMR Analysis Workflow Diagram
Caption: A standardized workflow for the NMR analysis of ethyl-aminobenzoxazoles.
Part 2: Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a complementary technique that confirms the molecular weight of the compound and provides additional structural information through fragmentation analysis.
Ionization Techniques
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for confirming the molecular weight.[13][14] It typically produces a protonated molecule [M+H]⁺ with minimal fragmentation.[13] ESI is highly compatible with liquid chromatography (LC-MS).[14][15]
-
Electron Ionization (EI): A "hard" ionization technique that causes reproducible fragmentation of the molecule.[15][16] The resulting pattern is a molecular "fingerprint" that can be used for structural elucidation and comparison with spectral libraries.[14][16]
Experimental Protocols
2.2.1. ESI-MS:
-
Sample Preparation: Prepare a dilute solution (e.g., 10-50 µg/mL) in a solvent like methanol or acetonitrile. The addition of 0.1% formic acid can aid in protonation.[17]
-
Analysis: The sample is typically introduced via direct infusion or through an LC system. Positive ion mode is used to detect the [M+H]⁺ ion.
2.2.2. EI-MS (typically via GC-MS):
-
Sample Preparation: Prepare a solution of approximately 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.
-
Analysis: The sample is introduced through a gas chromatograph. A standard ionization energy of 70 eV is used to generate fragments.[15][16]
Fragmentation Patterns
The fragmentation of ethyl-aminobenzoxazoles in EI-MS is predictable and informative.
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule.
-
Loss of an Alkyl Radical: The loss of an ethyl radical (•C₂H₅) can occur. For ethyl esters of aminobenzoic acids, the loss of an ethyl radical from the deprotonated molecule is a noted fragmentation pathway.[18]
-
Loss of Ethylene: A common fragmentation pathway for ethyl esters is the loss of a neutral ethylene molecule (C₂H₄).[18]
-
Ring Cleavage: The benzoxazole ring itself can fragment, often by losing carbon monoxide (CO) or hydrogen cyanide (HCN).[19]
Mass Spectrometry Fragmentation Pathway Diagram
Caption: Predicted EI fragmentation pathways for a generic ethyl-aminobenzoxazole.
Part 3: Data Synthesis and Conclusion
The combination of NMR and MS provides a powerful, self-validating system for the structural characterization of ethyl-aminobenzoxazoles.
| Technique | Information Provided | Contribution to Final Structure |
| ¹H, ¹³C, and 2D NMR | Detailed connectivity of the C-H framework, including relative positions of substituents. | Unambiguously determines the specific positional isomer. |
| High-Resolution ESI-MS | Accurate mass of the protonated molecule. | Confirms the elemental composition (molecular formula). |
| EI-MS | Molecular weight and a reproducible fragmentation pattern. | Corroborates the molecular weight and supports the proposed structure. |
By integrating the precise connectivity information from NMR with the molecular formula and fragmentation data from MS, researchers can achieve complete and confident structural elucidation of ethyl-aminobenzoxazole derivatives, which is essential for advancing their application in drug development and materials science.
References
- Seto, H., & Furihata, K. (1995). Applying 2D NMR methods to the structural elucidation of complex natural products. Journal of the Heterocyclic Chemistry, 32(4), 1175-1185.
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Emory University. (2023, August 29). Small molecule NMR sample preparation. NMR Center. Retrieved from [Link]
-
Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). NMR Facility – Department of Chemistry. Retrieved from [Link]
- Elyashberg, M. E., Williams, A. J., & Martin, G. E. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(4), 1371–1384.
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Khan, M. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. Retrieved from [Link]
- Uccella, N. A. (1980). Mass spectrometry of oxazoles. Heterocycles, 14(6), 61-70.
- Tian, Y., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20283-20293.
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Application Notes and Protocols for High-Throughput Screening of Aminobenzoxazole Libraries
Introduction: The Aminobenzoxazole Scaffold in Modern Drug Discovery
The aminobenzoxazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with high affinity and specificity to a diverse range of biological targets. Aminobenzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and neuroprotective effects. This versatility has positioned them as a valuable class of compounds for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
This guide provides a comprehensive overview of the principles and detailed protocols for developing robust HTS assays tailored for the identification and characterization of bioactive aminobenzoxazole-based small molecules. We will delve into target-specific biochemical assays, cell-based phenotypic screens, and biophysical methods for hit validation, providing both the "how" and the "why" behind each experimental design choice.
Pillar 1: Target-Centric HTS Strategies for Aminobenzoxazoles
The success of any screening campaign hinges on the selection of a relevant biological target and a corresponding robust assay. Aminobenzoxazoles have been shown to modulate several important classes of proteins. Here, we focus on three validated target families and provide detailed HTS protocols.
Kinase Inhibition: Targeting the ATP-Binding Site
A significant number of aminobenzoxazole derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer. Key kinase targets for this scaffold include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, both crucial for tumor angiogenesis and metastasis.
Causality of Assay Choice: The most common approach for screening kinase inhibitors is to measure the production of ADP, a universal product of the kinase reaction. Luminescence-based assays, such as Promega's ADP-Glo™, are widely used due to their high sensitivity, broad dynamic range, and resistance to compound interference.[1]
This protocol outlines a biochemical assay to identify aminobenzoxazole compounds that inhibit the kinase activity of VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)[2]
-
Poly(Glu, Tyr) 4:1 peptide substrate[2]
-
ATP
-
Aminobenzoxazole library stock solutions (10 mM in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)[1]
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each aminobenzoxazole compound into the wells of a 384-well plate. For controls, dispense DMSO.
-
Reagent Preparation:
-
Prepare a 2X enzyme/substrate solution containing VEGFR-2 and the peptide substrate in kinase assay buffer.
-
Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for VEGFR-2 to sensitively detect ATP-competitive inhibitors.
-
-
Reaction Initiation:
-
Add 5 µL of the 2X enzyme/substrate solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: The percentage of inhibition is calculated relative to the high (enzyme + substrate + ATP + DMSO) and low (enzyme + substrate + DMSO, no ATP) controls.
Modulating Transporter Function: Screening for Spns2 Inhibitors
The sphingosine-1-phosphate (S1P) transporter Spinster homolog 2 (Spns2) is an emerging target for autoimmune diseases and other inflammatory conditions. Aminobenzoxazole derivatives have been identified as potent inhibitors of Spns2.[3]
Causality of Assay Choice: A direct measure of transporter function is to quantify the amount of substrate (S1P) exported from cells. A cell-based assay using a stable cell line overexpressing Spns2 provides a physiologically relevant context. While the gold standard for S1P quantification is LC-MS/MS, this is not amenable to primary HTS.[4][5][6] A more HTS-friendly approach would involve a competitive binding assay using a fluorescently labeled S1P analog or a reporter-based assay where a downstream signaling event of extracellular S1P is measured. Below is a conceptual HTS-amenable competitive binding assay protocol.
This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify aminobenzoxazoles that compete with a fluorescently labeled ligand for binding to Spns2.
Materials:
-
HEK293 cells stably expressing FLAG-tagged Spns2
-
Fluorescently labeled S1P analog (e.g., BODIPY-S1P) as the tracer
-
Anti-FLAG antibody labeled with a Terbium (Tb) cryptate (donor fluorophore)
-
Streptavidin-d2 (acceptor fluorophore) if using a biotinylated tracer, or a secondary antibody-d2 conjugate
-
Aminobenzoxazole library
-
Assay buffer (e.g., HBSS)
-
White, low-volume 384-well plates
-
TR-FRET-capable plate reader
Procedure:
-
Cell Plating: Seed the Spns2-expressing HEK293 cells into 384-well plates and grow to confluence.
-
Compound Addition: Add the aminobenzoxazole compounds at various concentrations to the wells.
-
Tracer and Antibody Addition: Add a pre-mixed solution of the fluorescent S1P tracer and the Tb-labeled anti-FLAG antibody.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Signal Detection: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).
Data Analysis: A decrease in the TR-FRET ratio (665 nm/620 nm) indicates displacement of the fluorescent tracer by the aminobenzoxazole compound, signifying binding to Spns2.
Targeting Neurological Pathways: Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of depression and Parkinson's disease. The benzoxazole scaffold is present in compounds with MAO inhibitory activity.
Causality of Assay Choice: A common method to measure MAO activity is to detect the production of hydrogen peroxide (H₂O₂), a co-product of the oxidative deamination reaction. Luciferin-based probes that are converted into a luminescent signal in the presence of H₂O₂ offer a highly sensitive and HTS-compatible readout.[7][8][9][10]
This protocol details a homogenous, bioluminescent assay for screening aminobenzoxazole inhibitors against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay Kit (Promega) or similar, containing a luminogenic substrate
-
Aminobenzoxazole library
-
Known MAO-A (e.g., clorgyline) and MAO-B (e.g., deprenyl) inhibitors as positive controls[11]
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound and Enzyme Addition: In separate plates for MAO-A and MAO-B, add the aminobenzoxazole compounds. Then add the respective MAO enzyme to each well.
-
Substrate Addition: Add the luminogenic MAO substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plates at room temperature for 60 minutes.
-
Signal Generation: Add the Luciferin Detection Reagent, which stops the MAO reaction and initiates the light-generating step.
-
Incubation: Incubate for 20 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence.
Data Analysis: Inhibition is determined by a reduction in the luminescent signal compared to DMSO-treated controls.
Pillar 2: Phenotypic Screening – A Target-Agnostic Approach
Phenotypic screening allows for the discovery of compounds that induce a desired cellular effect without a priori knowledge of the molecular target.[2][12][13] This is particularly useful for complex diseases and for identifying compounds with novel mechanisms of action.
Causality of Assay Choice: High-content imaging (HCI) is a powerful phenotypic screening method that uses automated microscopy and image analysis to quantify multiple cellular features simultaneously.[14] This provides a rich dataset to identify and classify the effects of aminobenzoxazole compounds on cell health, morphology, and specific cellular pathways.
Materials:
-
A relevant cell line (e.g., A549 lung cancer cells for an anti-cancer screen)
-
Fluorescent dyes for labeling cellular compartments (e.g., Hoechst for nucleus, CellMask™ for cytoplasm, MitoTracker™ for mitochondria)
-
Aminobenzoxazole library
-
High-content imaging system
-
Image analysis software
Procedure:
-
Cell Plating and Compound Treatment: Seed cells in 384-well imaging plates and treat with aminobenzoxazole compounds for 24-48 hours.
-
Cell Staining: Fix the cells and stain with a cocktail of fluorescent dyes.
-
Image Acquisition: Acquire images of multiple fields per well using an automated high-content microscope.
-
Image Analysis: Use image analysis software to segment cells and extract quantitative features (e.g., cell number, nuclear size, mitochondrial texture).
-
Data Analysis: Use multiparametric data analysis to cluster compounds based on their phenotypic profiles and identify "hits" that induce a desired phenotype (e.g., apoptosis).
Pillar 3: Data Analysis, Hit Validation, and Self-Validating Systems
A successful HTS campaign is not only about generating data but also about ensuring its quality and effectively identifying true hits.
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[15][16][17] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[16][18]
Hit Confirmation and Dose-Response Analysis
Primary hits should be re-tested to confirm their activity. Confirmed hits are then subjected to dose-response analysis, where the compound is tested at multiple concentrations to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[19][20][21][22][23]
Hit Validation: Orthogonal Assays and Counter-Screens
To eliminate false positives, hits should be validated using an orthogonal assay that has a different detection principle. For example, a hit from a luminescence-based kinase assay could be validated using a TR-FRET-based binding assay. Counter-screens are also crucial to assess selectivity and rule out non-specific mechanisms of action (e.g., compound autofluorescence or aggregation).
Target Deconvolution for Phenotypic Hits
For hits identified through phenotypic screening, determining the molecular target is a critical next step. Methods for target deconvolution include affinity chromatography, expression profiling, and computational approaches.[3][11][24][25]
Data Presentation
Table 1: Summary of HTS Assay Parameters for Aminobenzoxazole Targets
| Target Class | Primary HTS Assay | Detection Technology | Key Parameters | Z'-Factor Goal |
| Kinases (VEGFR-2) | Biochemical | Luminescence (ADP-Glo™) | IC50 | > 0.5 |
| Transporters (Spns2) | Cell-based | TR-FRET (competitive binding) | IC50 | > 0.5 |
| Enzymes (MAO) | Biochemical | Luminescence | IC50 | > 0.5 |
| Phenotypic | Cell-based | High-Content Imaging | Phenotypic Profile | N/A |
Visualizations
Diagrams
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Application Notes and Protocols for Antimicrobial Assays Using 2-Ethyl-1,3-benzoxazol-4-amine
Introduction: The Promise of Benzoxazole Derivatives in Antimicrobial Research
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] Their structural resemblance to biological purines like adenine and guanine is thought to facilitate their interaction with microbial biopolymers, potentially disrupting essential cellular processes.[2] One proposed mechanism of action for some benzoxazole derivatives is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Ethyl-1,3-benzoxazol-4-amine in a suite of standard antimicrobial assays. While specific experimental data for this particular derivative is presented hypothetically for illustrative purposes, the methodologies detailed herein are grounded in established, internationally recognized protocols. These protocols are designed to be self-validating systems, enabling the robust evaluation of novel compounds like this compound.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the physicochemical properties of a test compound is fundamental to accurate and reproducible antimicrobial susceptibility testing. For this compound, it is crucial to determine its solubility in various solvents to prepare a stable, high-concentration stock solution.
Stock Solution Preparation:
Dimethyl sulfoxide (DMSO) is a common polar aprotic solvent used for dissolving a wide range of organic compounds for biological assays.[4][5]
-
Solvent Selection: Due to its broad solvency power and compatibility with most assay media at low final concentrations, DMSO is the recommended solvent for preparing the primary stock solution of this compound.
-
Preparation of a 10 mg/mL Stock Solution:
-
Accurately weigh 10 mg of this compound using a calibrated analytical balance.
-
Aseptically transfer the compound to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile, molecular biology-grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Note: The final concentration of DMSO in the assay should be kept low (typically ≤1% v/v) to prevent any intrinsic antimicrobial or cytotoxic effects.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[6] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7]
Rationale
This assay provides a precise measure of the potency of this compound against a panel of clinically relevant microorganisms. The data generated is essential for comparing its activity with standard antibiotics and for guiding further studies.
Materials
-
This compound stock solution (10 mg/mL in DMSO)
-
Sterile 96-well, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Multichannel pipette
Experimental Workflow
Caption: Workflow for the time-kill kinetics assay.
Step-by-Step Protocol
-
Preparation:
-
Prepare flasks containing CAMHB with this compound at concentrations corresponding to its MIC multiples (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the compound.
-
Prepare a bacterial inoculum in the logarithmic phase of growth and adjust its concentration to achieve a starting density of approximately 5 x 10⁵ CFU/mL in the test flasks.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with constant agitation (e.g., 150 rpm).
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically withdraw an aliquot from each flask.
-
-
Colony Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates that yield 30-300 colonies and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.
-
Bacteriostatic activity is indicated by a minimal change in the initial CFU/mL over the time course, often with less than a 3-log₁₀ reduction.
-
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial antimicrobial characterization of this compound. By systematically determining its MIC, assessing its activity via disk diffusion, and elucidating its bactericidal or bacteriostatic nature through time-kill kinetics, researchers can build a comprehensive profile of its potential as a novel antimicrobial agent. The hypothetical data presented serves as a guide for the expected outcomes and data presentation. Further investigations should focus on expanding the panel of tested microorganisms, including resistant strains, and exploring the precise molecular mechanism of action to advance the development of this promising class of compounds.
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STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class. (2023, August 28). Available from: [Link]
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Application Notes and Protocols for Cell-Based Assays Involving Novel Benzoxazole Derivatives
Introduction: The Versatility of the Benzoxazole Scaffold in Modern Drug Discovery
The benzoxazole core, a bicyclic system composed of a fused benzene and oxazole ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity, combined with the capacity for diverse substitutions, has led to the development of a vast library of derivatives with a wide spectrum of pharmacological activities.[3][4] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making benzoxazole derivatives a focal point of intensive research in the quest for novel therapeutic agents.[5][6][7][8]
The biological efficacy of these compounds is often attributed to their ability to interact with various biological targets, including enzymes and receptors, thereby modulating key signaling pathways involved in disease pathogenesis.[9] For instance, certain benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis in tumors.[10][11][12] Others have been shown to induce apoptosis and cell cycle arrest in cancer cells, highlighting their potential as chemotherapeutic agents.[8][13][14]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for a suite of cell-based assays designed to elucidate the biological activities of novel benzoxazole derivatives. The methodologies described herein are intended to be self-validating, with an emphasis on the scientific rationale behind each experimental step.
Section 1: Assessment of Cytotoxicity and Anti-Proliferative Activity
A primary and crucial step in the evaluation of any potential therapeutic agent is the determination of its cytotoxic and anti-proliferative effects. This allows for the quantification of a compound's potency and the establishment of a therapeutic window.
Scientific Rationale
Cell viability assays are fundamental to understanding how a compound affects cell health. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method that measures the metabolic activity of cells.[15] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[10][16]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for MTT-based cytotoxicity assessment of benzoxazole derivatives.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[15][17]
-
Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[16]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each benzoxazole derivative in sterile DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[16]
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
-
Incubation and Assay:
-
Incubate the plates for 48 to 72 hours.
-
Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[16]
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
-
Quantitative Data Summary
| Benzoxazole Derivative | Target Cell Line | IC₅₀ (µM) |
| Compound A | MCF-7 | 5.2 ± 0.4 |
| Compound B | MCF-7 | 12.8 ± 1.1 |
| Compound C | HepG2 | 8.1 ± 0.7 |
| Compound D | HepG2 | > 50 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes only.
Section 2: Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis
Once a benzoxazole derivative has demonstrated significant anti-proliferative activity, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects.
Scientific Rationale
Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.[11] Flow cytometry-based assays using Annexin V and Propidium Iodide (PI) staining can effectively distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10] Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
Cell cycle analysis, also performed via flow cytometry, involves staining the cellular DNA with a fluorescent dye like PI. The intensity of the fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13] Many anticancer drugs induce cell cycle arrest at specific checkpoints, preventing cell division.[8]
Experimental Workflow: Apoptosis and Cell Cycle Analysis
Caption: Workflow for apoptosis and cell cycle analysis using flow cytometry.
Detailed Protocol: Annexin V/PI Staining for Apoptosis
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the benzoxazole derivative at its predetermined IC₅₀ concentration for 24 or 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[10]
-
-
Flow Cytometry:
-
Analyze the stained cells immediately using a flow cytometer.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment and Fixation:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]
-
Data Interpretation
An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.[12] A significant accumulation of cells in a particular phase of the cell cycle suggests that the compound induces cell cycle arrest at that checkpoint.[8]
Section 3: Investigating Molecular Targets and Signaling Pathways
To further characterize the mechanism of action, it is essential to identify the molecular targets and signaling pathways modulated by the benzoxazole derivatives.
Scientific Rationale
As previously mentioned, VEGFR-2 is a key target for many anticancer agents. An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the effect of a compound on the protein levels of VEGFR-2 in cell lysates.[10] Western blotting is another powerful technique to investigate changes in the expression levels of key proteins involved in apoptosis (e.g., Caspase-3, Bax, Bcl-2) and cell cycle regulation (e.g., cyclins, CDKs).[8][11]
Signaling Pathway Diagram: Apoptosis Induction
Caption: A simplified diagram of a potential apoptotic pathway modulated by benzoxazole derivatives.
Protocol: Western Blotting for Apoptosis-Related Proteins
-
Protein Extraction:
-
Treat cells with the benzoxazole derivative, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize them to the loading control.
-
Section 4: Fluorescence-Based Cellular Imaging
Certain benzoxazole derivatives possess intrinsic fluorescent properties that can be leveraged for cellular imaging applications.[19][20]
Scientific Rationale
The fluorescence of some benzoxazole derivatives is sensitive to their microenvironment, such as changes in viscosity or pH.[20] This property can be exploited to develop fluorescent probes for monitoring these cellular parameters. Additionally, fluorescently tagged benzoxazole derivatives can be used to visualize their subcellular localization, providing insights into their sites of action.
Protocol: Cellular Uptake and Localization
-
Cell Culture and Staining:
-
Culture cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Incubate the cells with a fluorescent benzoxazole derivative at an appropriate concentration and for a suitable duration.
-
Co-stain with organelle-specific dyes (e.g., MitoTracker for mitochondria, DAPI for the nucleus) if desired.
-
-
Fluorescence Microscopy:
-
Wash the cells with PBS to remove excess probe.
-
Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the benzoxazole derivative and any co-stains.
-
-
Image Analysis:
-
Analyze the acquired images to determine the subcellular localization of the benzoxazole derivative by observing the co-localization with organelle-specific markers.
-
References
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Kaur, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 88. [Link]
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Tale, R. H. (2015). Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 7(8), 487-491. [Link]
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Siddappa, M. N., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). [Link]
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Li, Y., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 29(1), 123. [Link]
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Abdelgawad, M. A., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports, 12(1), 1-19. [Link]
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Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal, 2(1), e2023001. [Link]
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Yadav, P., & Singh, R. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(11), 312-323. [Link]
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da Silva, J. P., et al. (2021). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 9, 689626. [Link]
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Bouziane, A., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Moroccan Journal of Chemistry, 12(2), 12-2. [Link]
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Nguyen, H. T., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 26(1), 2816-2824. [Link]
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Sravani, G., et al. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(6), 114-118. [Link]
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Zhong, W., et al. (2020). Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells. Molecules, 25(4), 933. [Link]
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Al-Ostath, O. A., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6939. [Link]
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Leong, S. W., & Chee, C. F. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. Archiv der Pharmazie, 354(11), e2100236. [Link]
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El-Sayed, N. N. E., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. BMC Chemistry, 18(1), 1. [Link]
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da Silva, J. P., et al. (2022). Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. Molecules, 27(3), 633. [Link]
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Application Notes & Protocols: A Framework for Evaluating the Anti-inflammatory Activity of Benzoxazole Derivatives
<
Introduction
The benzoxazole scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities.[1][2] Notably, this heterocyclic system is a focal point in the development of novel anti-inflammatory agents.[2][3][4] Compounds based on this structure have shown potent inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[2][3] Some derivatives exhibit promising selectivity for COX-2, which could translate to a reduced risk of the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][6]
This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It provides a detailed framework for the preclinical evaluation of benzoxazole derivatives' anti-inflammatory properties, encompassing both in vitro and in vivo methodologies. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step to ensure robust and reproducible data.
Mechanistic Landscape: Key Inflammatory Pathways
A thorough evaluation of anti-inflammatory compounds necessitates an understanding of the molecular pathways they target. For benzoxazole derivatives, several key pathways are of interest:
-
The Arachidonic Acid Cascade (COX and LOX Pathways): Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are pivotal enzymes in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes, respectively.[7][8] Inhibition of these enzymes, particularly the inducible COX-2 isoform, is a primary mechanism for many anti-inflammatory drugs.[5][8]
-
The NF-κB Signaling Pathway: The nuclear factor kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[9][10][11][12] Its activation is a hallmark of the inflammatory response, making it a key target for anti-inflammatory therapeutics.[9][10][11][12]
Below is a diagram illustrating the interplay of these pathways in the inflammatory response.
Caption: Key inflammatory signaling pathways targeted by anti-inflammatory agents.
In Vitro Evaluation Protocols
In vitro assays provide the initial, rapid screening of benzoxazole derivatives to determine their potential anti-inflammatory activity and mechanism of action.
Protocol 1: Cyclooxygenase (COX-1/COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays
This protocol assesses the direct inhibitory effect of benzoxazole compounds on the key enzymes of the arachidonic acid cascade.
Rationale: Differentiating between COX-1 and COX-2 inhibition is crucial, as selective COX-2 inhibition is associated with a better gastrointestinal safety profile.[5] Dual inhibition of COX and 5-LOX can offer a broader spectrum of anti-inflammatory action.[13]
Methodology:
-
Assay Kits: Utilize commercially available COX-1/COX-2 and 5-LOX inhibitor screening kits. These kits typically provide the purified enzyme, substrate (arachidonic acid), and a detection system.[14]
-
Compound Preparation: Dissolve benzoxazole derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to determine the IC50 value.
-
Assay Procedure: Follow the manufacturer's protocol. Generally, this involves incubating the enzyme with the test compound before adding the substrate.[15]
-
Detection: The product formation (e.g., Prostaglandin G2 for COX assays) is measured, often through a colorimetric or fluorometric method.[14]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Controls for Self-Validation:
-
Positive Control: A known COX-1/COX-2 inhibitor (e.g., indomethacin) and a 5-LOX inhibitor (e.g., Zileuton) to validate assay performance.[15]
-
Negative Control: Vehicle (e.g., DMSO) without the test compound to establish baseline enzyme activity.
Protocol 2: Inhibition of Nitric Oxide (NO) Production in Macrophages
This cell-based assay evaluates the ability of benzoxazole derivatives to suppress the production of nitric oxide, a key inflammatory mediator, in stimulated macrophages.
Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in NO production.[16] Measuring the inhibition of NO serves as an indicator of anti-inflammatory activity.[17]
Methodology:
-
Cell Culture: Use a murine macrophage cell line like RAW 264.7.[18] Culture the cells in DMEM supplemented with 10% FBS and antibiotics.[19]
-
Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[20]
-
Treatment: Pre-treat the cells with various concentrations of the benzoxazole compounds for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL.[16][17]
-
Incubation: Incubate the plates for 24 hours.[16]
-
NO Measurement (Griess Assay):
-
Data Analysis: Construct a standard curve using sodium nitrite. Calculate the percentage inhibition of NO production for each compound concentration and determine the IC50 value.
Controls for Self-Validation:
-
Positive Control: A known inhibitor of iNOS, such as L-NG-monomethyl arginine citrate (L-NMMA).
-
Negative Control: Cells treated with vehicle (DMSO) and LPS.
-
Unstimulated Control: Cells treated with vehicle but without LPS.
-
Cell Viability Assay: Perform a concurrent cytotoxicity assay (e.g., MTT or SRB) to ensure that the observed reduction in NO is not due to cell death.[20]
Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
This protocol quantifies the effect of benzoxazole derivatives on the production of key pro-inflammatory cytokines.
Rationale: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are central players in the inflammatory cascade.[21] Their inhibition is a key therapeutic strategy for many inflammatory diseases.
Methodology:
-
Experimental Setup: Follow the same cell culture, seeding, treatment, and stimulation steps as in Protocol 2.
-
Cytokine Measurement (ELISA):
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the percentage inhibition of cytokine production for each compound concentration and determine the IC50 values.
Controls for Self-Validation:
-
Positive Control: A known inhibitor of cytokine production (e.g., dexamethasone).
-
Negative Control: Cells treated with vehicle (DMSO) and LPS.
-
Unstimulated Control: Cells treated with vehicle but without LPS.
The following diagram outlines the general workflow for the in vitro screening of benzoxazole derivatives.
Caption: General workflow for in vitro anti-inflammatory screening.
In Vivo Evaluation Protocol
Promising candidates from in vitro studies should be further evaluated in animal models of inflammation to assess their efficacy and safety in a whole-organism context.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.[24][25]
Rationale: The injection of carrageenan into the rat paw induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different phases of inflammation.[26]
Methodology:
-
Animals: Use Wistar or Sprague-Dawley rats (150-200g).[27]
-
Grouping: Divide the animals into groups (n=5-6 per group):
-
Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Positive Control: Receives a standard anti-inflammatory drug (e.g., Diclofenac Sodium, 10 mg/kg).[28]
-
Test Groups: Receive the benzoxazole derivative at various doses (e.g., 10, 20, 50 mg/kg).
-
-
Dosing: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.[26]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[25][26][29]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[25][26]
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Determine the percentage inhibition of edema for each group compared to the vehicle control group using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
-
-
Controls for Self-Validation:
-
Positive Control: A clinically used NSAID to benchmark the efficacy of the test compounds.
-
Vehicle Control: Essential for determining the baseline inflammatory response.
Data Presentation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: In Vitro Anti-inflammatory Activity of Benzoxazole Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| BZ-01 | ||||||
| BZ-02 | ||||||
| ... | ||||||
| Indomethacin | ||||||
| Zileuton | ||||||
| Dexamethasone |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) | % Inhibition of Edema (at 5 hours) |
| Vehicle Control | - | 0 | 0 |
| Diclofenac Sodium | 10 | ||
| BZ-01 | 10 | ||
| BZ-01 | 20 | ||
| BZ-01 | 50 | ||
| ... |
Conclusion
This application note provides a structured and scientifically grounded approach to evaluating the anti-inflammatory potential of novel benzoxazole derivatives. By employing a combination of specific in vitro assays and a validated in vivo model, researchers can effectively screen compounds, elucidate their mechanisms of action, and identify promising candidates for further preclinical and clinical development. The emphasis on appropriate controls and a clear understanding of the underlying biological pathways will ensure the generation of high-quality, reliable data in the pursuit of new anti-inflammatory therapies.
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Umar, M. I., Altaf, R., Iqbal, M. A., & Sadiq, M. B. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Science International (Lahore), 22(3), 199-203. [Link]
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Zhang, Y., Liu, Y., Li, J., Wang, Y., Zhang, L., & Li, J. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & biodiversity, 20(6), e202201145. [Link]
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Crunkhorn, S. (2018). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Nature reviews. Drug discovery, 17(11), 778. [Link]
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Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 225–232). Humana Press. [Link]
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Georgiev, G. P., & Yokozawa, T. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Experimental and therapeutic medicine, 15(6), 4929–4934. [Link]
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Khan, I., Zaib, S., Batool, S., Hassan, W., Ibrar, A., & Ahmad, S. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal chemistry (Shariqah (United Arab Emirates)), 18(7), 808–820. [Link]
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Schyma, C., & Madea, B. (2000). Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds. Forensic science international, 113(1-3), 261–270. [Link]
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Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]
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Skalicky, J., Muzakova, V., Kandar, R., Melichar, B., Ryska, A., & Roubicek, T. (2009). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. Physiological research, 58 Suppl 1, S123–S128. [Link]
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Povichit, N., Phrutivorapongkul, A., Suttajit, M., Leelapornpisid, P., & Chaiyasut, C. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand = Chotmaihet thangphaet, 100 Suppl 5, S67–S73. [Link]
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Su, J. H., Lin, Y. Y., Chu, C. L., & Sheu, J. H. (2015). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 13(10), 6128–6137. [Link]
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Kumar, A., Kumar, S., & Kumar, D. (2014). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS medicinal chemistry letters, 5(5), 512–516. [Link]
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Marnett, L. J., Kalgutkar, A. S., & Crews, B. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Prostaglandins and Eicosanoids (pp. 1–17). Humana Press. [Link]
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Zengin, G., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules (Basel, Switzerland), 28(21), 7290. [Link]
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Weldon, C. B., et al. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of surgical research, 171(2), e207–e212. [Link]
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El-Sayed, M. A. A., et al. (2023). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. Scientific reports, 13(1), 12345. [Link]
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ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in.... Retrieved from [Link]
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Di Martino, S., & De Rosa, M. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in current chemistry (2023), 382(1), 1. [Link]
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Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in chemistry, 12, 1354388. [Link]
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Srinivas, A., et al. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research, 2(1), 319-326. [Link]
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Stanković, N., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules (Basel, Switzerland), 28(8), 3324. [Link]
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Kumar, A., et al. (2016). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 26(15), 3627–3634. [Link]
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Rachmawati, F. I., et al. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya, 31(4), 221-225. [Link]
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Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some benzoxazole derivatives and their anti-inflammatory evaluation. Retrieved from [Link]
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Zhang, X., et al. (2024). Elucidating the Anti-Inflammatory Mechanism of Buyang Huanwu Decoction. International Journal of General Medicine, 17, 149–163. [Link]
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Application Notes and Protocols for 2-Ethyl-1,3-benzoxazol-4-amine in Fluorescence Microscopy
Introduction: Unveiling a Novel Fluorophore for Cellular Imaging
The benzoxazole scaffold is a cornerstone in the development of fluorescent probes, valued for its rigid, planar structure and favorable photophysical properties. These characteristics, including high quantum yields and environmental sensitivity, have led to a diverse array of benzoxazole-based sensors for various biological applications.[1] Within this promising class of molecules, 2-Ethyl-1,3-benzoxazol-4-amine presents itself as a potentially valuable tool for fluorescence microscopy. The strategic placement of an electron-donating amine group at the 4-position, combined with an alkyl substituent at the 2-position, suggests the likelihood of intrinsic fluorescence suitable for cellular imaging.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in fluorescence microscopy. While direct, experimentally determined photophysical data for this specific compound is not extensively available in the public domain, this guide synthesizes information from structurally related aminobenzoxazoles to provide a robust starting point for its characterization and use. We present estimated spectral properties, a comprehensive protocol for live-cell imaging, and a discussion on the critical considerations for its successful implementation.
Anticipated Photophysical Properties
The fluorescence of benzoxazole derivatives is governed by intramolecular charge transfer (ICT) processes, which are highly sensitive to the nature and position of substituents on the aromatic ring. The presence of an electron-donating amino group is expected to facilitate this ICT, leading to fluorescence emission. Based on the analysis of similar 4-amino-substituted benzoxazole compounds, we can project the following spectral characteristics for this compound.
It is imperative for the end-user to experimentally validate these properties before commencing detailed imaging studies.
| Property | Estimated Value/Range | Rationale & Key Considerations |
| Excitation Maximum (λex) | 360 - 420 nm | The absorption spectrum of aminobenzoxazoles is typically in the near-UV to blue region. The exact maximum will be influenced by the solvent polarity.[2] |
| Emission Maximum (λem) | 450 - 550 nm | A significant Stokes shift is a common feature of benzoxazole fluorophores, which is advantageous for minimizing bleed-through in multicolor imaging.[1] The emission is likely to be in the blue to green region of the spectrum. |
| Stokes Shift | 90 - 130 nm | The difference between the excitation and emission maxima is expected to be substantial, a desirable characteristic for fluorescence microscopy. |
| Molar Extinction Coefficient (ε) | 15,000 - 30,000 M⁻¹cm⁻¹ | This value, representing the efficiency of light absorption, is projected based on typical values for benzoxazole derivatives.[2] |
| Quantum Yield (Φ) | 0.1 - 0.6 | The quantum yield, a measure of fluorescence efficiency, is highly dependent on the solvent environment and molecular rigidity. This is a broad estimate and requires experimental determination. |
Experimental Workflow for Live-Cell Imaging
The following diagram outlines the general workflow for utilizing this compound in live-cell fluorescence microscopy.
Caption: Putative mechanism of cellular uptake and fluorescence of the probe.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Incorrect filter set.- Probe concentration is too low.- Incubation time is too short.- Photobleaching. | - Verify that the excitation and emission filters match the probe's spectra.<[3]br>- Increase the probe concentration in a stepwise manner.- Increase the incubation time.- Reduce excitation light intensity and exposure time. [4] |
| High Background Fluorescence | - Probe concentration is too high.- Inadequate washing.- Autofluorescence from cells or medium. | - Decrease the probe concentration.- Increase the number and duration of washes.<[3]br>- Use a phenol red-free medium for imaging.- Acquire an unstained control image to assess autofluorescence. |
| Cellular Toxicity | - Probe concentration is too high.- Prolonged incubation time.- Phototoxicity from excessive light exposure. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration.- Reduce the incubation time.- Minimize light exposure during imaging. [4]Use a live-cell imaging buffer. |
| Non-specific Staining | - Probe aggregation.- Cell health is compromised. | - Ensure the stock solution is fully dissolved. Centrifuge the working solution before use.- Use healthy, sub-confluent cells. |
Considerations for Scientific Integrity
-
Cytotoxicity Assessment: Given that some benzoxazole derivatives exhibit cytotoxic effects, it is crucial to perform a thorough assessment of this compound's impact on cell viability and function at the intended working concentrations. [5][6][7]* Control Experiments: Always include appropriate controls in your experiments. This includes unstained cells to assess autofluorescence, and cells treated with the vehicle (DMSO) to control for any effects of the solvent.
-
Photostability: Characterize the photostability of the probe under your specific imaging conditions to ensure that quantitative measurements are not skewed by photobleaching.
Conclusion
This compound holds promise as a novel fluorescent probe for cellular imaging. Its benzoxazole core, coupled with an amino substituent, suggests favorable photophysical properties for fluorescence microscopy. While further characterization is required to fully elucidate its spectral profile and biological interactions, this guide provides a comprehensive framework for its initial application. By following the detailed protocols and considering the key scientific principles outlined, researchers can effectively explore the potential of this and other novel fluorophores in their scientific endeavors.
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Abu Jarra, H., et al. (n.d.). Photophysical properties of some benzoxazole and benzothiazole derivatives. SciSpace. Retrieved from [Link]
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KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]
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Fadda, A. A., et al. (2016). Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. ResearchGate. Retrieved from [Link]
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VNUHCM Journal of Science and Technology Development. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. Retrieved from [Link]
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Application Notes & Protocols: 2-Ethyl-1,3-benzoxazol-4-amine as a Versatile Building Block in Organic Synthesis
Introduction: The Benzoxazole Scaffold and the Untapped Potential of 4-Amino Derivatives
The benzoxazole ring system is a privileged heterocyclic motif that forms the core of numerous compounds with significant applications in medicinal chemistry, drug development, and materials science.[1] As isosteres of nucleic acid bases like guanine and adenine, benzoxazole derivatives readily interact with biological receptors, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] While the synthesis and application of 2-substituted benzoxazoles are well-documented, derivatives functionalized on the benzene ring, such as 2-Ethyl-1,3-benzoxazol-4-amine, represent a largely unexplored class of building blocks.
The strategic placement of a primary amino group at the C4 position introduces a versatile synthetic handle, unlocking pathways to novel compound libraries. This amino group can serve as a potent nucleophile or a site for further derivatization, enabling the construction of complex molecules with potential therapeutic or material applications.
This guide provides a comprehensive framework for researchers and scientists aiming to utilize this compound (CAS No. 180050-00-6) as a foundational building block. We will outline a plausible synthetic route to this molecule, detail robust protocols for its key transformations—focusing on N-acylation—and provide guidance on the structural characterization of its derivatives.
Synthesis and Physicochemical Properties
While this compound is not widely commercially available, its synthesis can be logically deduced from established benzoxazole formation methodologies, which typically involve the cyclization of an o-aminophenol precursor.[1][3]
Proposed Synthetic Pathway
The synthesis initiates with a suitable substituted o-aminophenol. A plausible and efficient route involves the acylation of 2,4-diaminophenol with propionyl chloride to form an o-hydroxyamide intermediate, which then undergoes a dehydrative cyclization to yield the target benzoxazole.
Caption: Proposed two-step synthesis of this compound.
Causality Behind the Synthetic Design:
-
Acylation First: The reaction of o-aminophenol with an acyl chloride selectively acylates the more nucleophilic amino group over the hydroxyl group, forming a stable amide intermediate.[1] This directed approach is crucial for preventing side reactions.
-
Acid-Catalyzed Cyclodehydration: The subsequent heating in the presence of a strong acid catalyst like Polyphosphoric Acid (PPA) facilitates two key steps: protonation of the amide carbonyl, making it more electrophilic, and protonation of the hydroxyl group, turning it into a good leaving group (water). This promotes the intramolecular nucleophilic attack of the phenolic oxygen onto the amide carbon, followed by dehydration to form the stable aromatic oxazole ring.
Physicochemical Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 180050-00-6 |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| Appearance | (Predicted) Off-white to light brown solid |
| Solubility | (Predicted) Soluble in DMSO, DMF, Methanol; sparingly soluble in DCM |
Application in Synthesis: N-Acylation for Amide Library Generation
The primary amino group at the C4 position is a prime target for nucleophilic reactions. N-acylation is one of the most fundamental and widely used transformations in drug discovery, as the resulting amide bond is a key structural feature in a vast number of pharmaceuticals.[4] This section provides a robust, field-proven protocol for the N-acylation of this compound using standard peptide coupling reagents.
Mechanistic Rationale for Amide Coupling
Directly reacting a carboxylic acid with an amine is often inefficient due to a rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[5] To overcome this, coupling agents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.
The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) is a gold standard for this purpose.[6][7]
-
Activation: The carboxylic acid attacks the EDCI carbodiimide, forming a highly reactive O-acylisourea intermediate.
-
Active Ester Formation: This intermediate can be attacked by the amine, but it is also susceptible to racemization (if the acid has a chiral center) and can rearrange into a stable N-acylurea byproduct. HOBt acts as an additive that rapidly intercepts the O-acylisourea to form an HOBt-active ester.[7][8]
-
Aminolysis: This HOBt ester is less reactive than the O-acylisourea but is stable enough to prevent side reactions. It readily undergoes nucleophilic attack by the amine (this compound) to form the desired amide bond, regenerating HOBt in the process.[8]
Caption: Workflow for EDCI/HOBt mediated N-acylation.
Detailed Experimental Protocol: General N-Acylation
This protocol is designed to be a self-validating system. Successful execution should yield a product that can be purified and characterized, confirming the transformation.
Materials:
-
This compound (1.0 eq.)
-
Carboxylic acid of choice (1.0-1.2 eq.)
-
EDCI hydrochloride (1.2-1.5 eq.)
-
HOBt hydrate (1.2-1.5 eq.)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0-3.0 eq.)
-
Anhydrous Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Reagents for workup: 1M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine), water, anhydrous MgSO₄ or Na₂SO₄.
Procedure:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (e.g., 162 mg, 1.0 mmol) and the desired carboxylic acid (1.1 mmol).
-
Dissolution: Add anhydrous DCM (10 mL). Stir the mixture until all solids are dissolved. If solubility is an issue, DMF can be used as an alternative solvent.
-
Reagent Addition: Add HOBt (e.g., 168 mg, 1.1 mmol, assuming monohydrate) to the solution. Stir for 2 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and minimize side-product formation, particularly the rearrangement of the O-acylisourea intermediate.[9]
-
Base and Coupling Agent: Add DIPEA (e.g., 348 µL, 2.0 mmol) followed by the portion-wise addition of EDCI hydrochloride (e.g., 211 mg, 1.1 mmol) over 5 minutes. A slight turbidity may be observed as reagents dissolve and react.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be Ethyl Acetate/Hexane. The disappearance of the starting amine is a key indicator of reaction completion.
-
Workup:
-
Dilute the reaction mixture with DCM (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), water (1 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and finally with brine (1 x 15 mL). The acidic wash removes excess base and unreacted EDCI-urea byproduct, while the basic wash removes unreacted carboxylic acid and HOBt.
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexane) to afford the pure N-acylated product.
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale / Field Insight |
| Solvent | Anhydrous DCM or DMF | DCM is preferred for easier workup; DMF is used for less soluble substrates. Must be anhydrous to prevent hydrolysis of intermediates. |
| Coupling Agent | EDCI (1.2-1.5 eq.) | Water-soluble urea byproduct simplifies purification compared to DCC.[5] |
| Additive | HOBt (1.2-1.5 eq.) | Suppresses racemization and prevents N-acylurea formation, improving yield and purity.[8] |
| Base | DIPEA or Et₃N (2.0-3.0 eq.) | Non-nucleophilic base used to neutralize the HCl salt of EDCI and the proton generated during the reaction, driving it to completion. |
| Temperature | 0 °C initially, then RT | Initial cooling minimizes side reactions. Reaction proceeds efficiently at room temperature.[9] |
| Time | 12-24 hours | Sufficient time for most couplings; monitor by TLC for confirmation. |
Spectroscopic Characterization of Derivatives
Validation of the synthesized N-acylated product is achieved through standard spectroscopic techniques. Understanding the expected spectral features is crucial for confirming the structure.
-
¹H NMR:
-
Amide N-H: A new, broad singlet will appear, typically downfield (δ 8.0-10.0 ppm), corresponding to the amide proton.
-
Aromatic Protons: The signals for the three protons on the benzoxazole ring will exhibit shifts due to the new acyl group.
-
Ethyl Group: The characteristic triplet and quartet for the C2-ethyl group (approx. δ 1.4 and 2.9 ppm, respectively) should remain.
-
Acyl Group Protons: New signals corresponding to the protons of the attached R-group will be present.
-
-
¹³C NMR:
-
Amide Carbonyl: A new signal will appear in the range of δ 165-175 ppm, characteristic of an amide carbonyl carbon.
-
Benzoxazole Carbons: Shifts in the aromatic region (δ 110-160 ppm) are expected, particularly for the carbons adjacent to the newly formed amide.
-
-
FT-IR:
-
N-H Stretch: The primary amine stretches (~3300-3400 cm⁻¹) will be replaced by a single, sharp secondary amide N-H stretch (~3300 cm⁻¹).
-
C=O Stretch: A strong, sharp absorption band for the amide carbonyl will appear around 1650-1680 cm⁻¹.[10]
-
-
Mass Spectrometry (MS):
-
The ESI-MS spectrum should show a clear molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated mass of the N-acylated product.
-
Conclusion and Future Outlook
This compound is a promising yet underutilized building block in organic synthesis. The presence of a reactive C4-amino group on the stable benzoxazole core provides a gateway for constructing diverse molecular architectures. The N-acylation protocol detailed herein offers a reliable and versatile method for generating libraries of novel amide derivatives suitable for screening in drug discovery and materials science programs. Further exploration of this building block could involve its use in sulfonamide synthesis, C-N cross-coupling reactions, or diazotization chemistry, further expanding its synthetic utility and paving the way for the discovery of new functional molecules.
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Šlachtová, V., Berka, K., & Dračínský, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(19), 18331–18342. [Link]
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-
Soni, S., Agarwal, S., & Punjabi, P. B. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093–24111. [Link]
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Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
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Subiros-Funosas, R., El-Faham, A., & Albericio, F. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron, 67(31), 5579-5584. [Link]
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Rana, S., et al. (2025). Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal. Proceedings of the 13th International Conference on Applied Innovations in IT (ICAIIT). [Link]
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Katritzky, A. R., et al. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 21(9), 1229. [Link]
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Application Note: A Comprehensive Strategy for the Pharmacological Profiling of Novel Aminobenzoxazole Compounds
For Research and Drug Development Professionals
Abstract
The aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise against a range of biological targets, including kinases and transporters.[1][2] This guide provides a structured, in-depth framework for the comprehensive pharmacological profiling of new aminobenzoxazole chemical entities. By integrating biochemical, cellular, and early safety assays, this workflow is designed to build a robust data package, enabling informed decision-making from hit identification through to lead optimization. We detail field-proven protocols for cytotoxicity, kinase inhibition, and preliminary ADME/Tox assessment, emphasizing the scientific rationale behind each step to ensure data integrity and translatability.
Introduction: The Therapeutic Potential of Aminobenzoxazoles
Aminobenzoxazoles are heterocyclic aromatic compounds that have garnered significant attention in drug discovery.[2] Their structural features allow them to interact with a variety of biological targets, making them a versatile scaffold for developing novel therapeutics. Notably, derivatives have been identified as potent inhibitors of key signaling proteins like sphingosine-1-phosphate transporters and various protein kinases, which are implicated in diseases ranging from cancer to autoimmune disorders.[1][3]
The successful progression of any new chemical entity, however, depends on a thorough and systematic evaluation of its biological activity, selectivity, and safety profile.[4][5] Early-stage pharmacological profiling is not merely a screening exercise but a critical component of a "design-make-test-analyze" cycle that guides medicinal chemistry efforts and mitigates the risk of late-stage failures.[6][7] This document outlines a multi-tiered approach to characterize novel aminobenzoxazole compounds, ensuring that resources are focused on candidates with the most promising therapeutic potential.
The Pharmacological Profiling Cascade: A Staged Approach
A logical, tiered approach is essential for efficiently profiling a new series of compounds.[5] This strategy ensures that resource-intensive assays are reserved for compounds that meet predefined criteria in initial, higher-throughput screens.
This cascade begins with broad screening to identify active compounds (hits), followed by more detailed characterization of their potency and selectivity, and culminates in early safety and drug-like property assessment for the most promising candidates (leads).
Tier 1: Primary Screening and Cytotoxicity Assessment
The initial goal is to identify compounds that modulate the intended biological target without causing general cellular toxicity at a screening concentration.
Primary Target Engagement Assay
The choice of the primary assay is dictated by the therapeutic hypothesis. Given that many aminobenzoxazoles target protein kinases, a luminescence-based kinase inhibition assay is a common and effective starting point.[3][8] This format measures the amount of ADP produced, which is directly proportional to kinase activity.
Rationale: A high-throughput, robust, and sensitive assay is crucial for the initial screen.[9] Luminescence-based assays, such as ADP-Glo™, offer a wide dynamic range and are less susceptible to interference from colored or fluorescent compounds compared to other methods.[8] Screening at a single, relatively high concentration (e.g., 10 µM) is a cost-effective way to identify initial hits.
Cytotoxicity Screening: The MTT Assay
It is critical to assess whether the observed activity in the primary assay is due to specific target modulation or a general cytotoxic effect. The MTT assay is a standard, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]
Mechanism: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[12][13] The amount of formazan, quantified by measuring its absorbance after solubilization, is directly proportional to the number of metabolically active cells.[10]
Protocol 1: MTT Cytotoxicity Assay
Objective: To assess the effect of new aminobenzoxazole compounds on cell viability.
Materials:
-
Cells (e.g., HEK293, HeLa, or a disease-relevant cell line)
-
96-well clear, flat-bottom tissue culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[11]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Test compounds dissolved in DMSO.
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 540-590 nm.[10][14]
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the aminobenzoxazole compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Include a "vehicle control" (DMSO only) and a "positive control" for cell death (e.g., 1% Triton X-100).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, carefully remove the compound-containing medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 12 mM MTT stock solution to each well.[14]
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the absorbance of a "medium-only" blank from all readings.
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Tier 2: Potency and Selectivity Profiling
Compounds that demonstrate target activity and low cytotoxicity in Tier 1 are advanced for more detailed characterization.
Potency Determination (IC50)
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. It is determined by testing the compound across a range of concentrations (typically an 8- to 12-point dose-response curve) in the primary assay.[3]
Rationale: An IC50 value provides a quantitative measure of potency that is essential for structure-activity relationship (SAR) studies, allowing chemists to understand how modifications to the compound structure affect its biological activity.[7]
Selectivity Profiling
A therapeutically viable drug should be selective for its intended target to minimize off-target effects and potential toxicity.[3] Selectivity is assessed by screening promising compounds against a panel of related targets (e.g., other kinases from different families).
Rationale: Kinase inhibitors, for example, often target the highly conserved ATP-binding site, which can lead to off-target activity.[3] Profiling against a panel of kinases helps identify compounds with the desired selectivity profile early in the discovery process, which is a critical factor for safety.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the IC50 value of aminobenzoxazole compounds against a specific protein kinase.
Materials:
-
Kinase of interest, substrate, and ATP.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[8]
-
Test compounds serially diluted in DMSO.
-
Staurosporine (as a positive control inhibitor).[8]
-
ADP-Glo™ Kinase Assay Kit (or equivalent).
-
White, opaque 96- or 384-well plates.
-
Luminometer.
Procedure:
-
Compound Preparation:
-
Create a 10-point, 1:3 serial dilution of the test compound in DMSO.[8] The concentration range should bracket the expected IC50.
-
Include a "no inhibitor" (DMSO only) control for 0% inhibition and a "no enzyme" control for 100% inhibition.
-
-
Kinase Reaction:
-
In the assay plate, add 2.5 µL of the serially diluted compound or DMSO control.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-target binding.[8][15]
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.[8]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Tier 3: Early Safety and ADME Profiling
For prioritized lead compounds, an early assessment of safety and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial.[16][17][18] This step helps to identify potential liabilities that could halt development later on.
Cardiovascular Safety: hERG Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[19][20] Regulatory agencies require hERG liability to be assessed for all new drug candidates.[21] Automated patch-clamp electrophysiology is the gold standard for this assessment.[22]
Rationale: Early identification of hERG inhibition is critical for avoiding significant investment in compounds with inherent cardiotoxicity risks.[20] A number of drugs have been withdrawn from the market due to hERG-related cardiotoxicity, making this a mandatory safety checkpoint.[19]
Protocol 3: hERG Safety Screening (Automated Patch Clamp)
Objective: To evaluate the inhibitory effect of aminobenzoxazole compounds on the hERG potassium channel.
Materials:
-
HEK293 cell line stably expressing the hERG channel.
-
Automated patch-clamp system (e.g., QPatch or SyncroPatch).[19][23]
-
Appropriate intracellular and extracellular recording solutions.
-
Test compounds at multiple concentrations (e.g., 0.1, 1, 10 µM).[19]
-
Positive control (e.g., E-4031, a known hERG inhibitor).[19]
-
Vehicle control (DMSO).
Procedure:
-
System Setup: The automated patch-clamp system is primed with the appropriate solutions.[22]
-
Cell Handling: A single-cell suspension is prepared and loaded into the system. The instrument automatically traps a cell, forms a high-resistance (giga-seal), and establishes a whole-cell recording configuration.[22]
-
Baseline Recording: A stable baseline hERG current is recorded in the presence of the vehicle control.
-
Compound Application: The test compound is applied sequentially at increasing concentrations. The effect on the hERG current is recorded after a set exposure time (e.g., 3-5 minutes) for each concentration.[19]
-
Data Analysis:
-
The peak tail current is measured before and after compound application.
-
The percentage of hERG current inhibition is calculated for each concentration relative to the vehicle control.
-
An IC50 value is determined if a clear dose-response relationship is observed.
-
In Vitro ADME Assays
Early in vitro ADME assays provide crucial data on a compound's potential pharmacokinetic behavior.[16][24] Key assays at this stage include:
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine how quickly the compound is metabolized. This provides an early indication of its likely half-life in vivo.[16]
-
Aqueous Solubility: Poor solubility can limit absorption and lead to formulation challenges.
-
Plasma Protein Binding: Highly protein-bound drugs have less free concentration available to interact with the target.[21]
Data Summary and Interpretation
All quantitative data should be organized into clear tables to facilitate comparison and decision-making.
Table 1: Pharmacological Profile of Lead Aminobenzoxazole Compounds
| Compound ID | Primary Target IC50 (nM) | Selectivity (Kinase B/Target A) | Cytotoxicity CC50 (µM) | hERG IC50 (µM) | Microsomal Stability (% remaining @ 60 min) |
| ABZ-001 | 15 | >200x | >50 | >30 | 85% |
| ABZ-002 | 250 | 10x | 12.5 | 5.2 | 45% |
| ABZ-003 | 8 | >500x | >50 | >30 | 92% |
| Control | 5 | 4x | 0.5 | 0.8 | 60% |
Interpretation:
-
ABZ-001 and ABZ-003 show high potency and excellent selectivity.
-
Both compounds have low cytotoxicity, with a therapeutic index (CC50/IC50) well over 1000.
-
Crucially, they exhibit no significant hERG inhibition at concentrations up to 30 µM, indicating a low risk for cardiotoxicity.
-
Their high metabolic stability suggests they are less likely to be cleared rapidly in vivo.
-
In contrast, ABZ-002 is less potent and selective, and shows potential hERG liability. The control compound is potent but non-selective and cytotoxic.
-
Based on this comprehensive profile, ABZ-003 would be prioritized for further development.
Conclusion
The systematic pharmacological profiling strategy detailed in this guide provides a robust framework for advancing novel aminobenzoxazole compounds in a drug discovery program. By integrating assays for target engagement, potency, selectivity, cytotoxicity, and early safety, researchers can build a comprehensive understanding of their compounds' properties. This data-driven approach, grounded in sound scientific principles and validated protocols, is essential for identifying high-quality lead candidates and increasing the probability of success in preclinical and clinical development. The use of authoritative resources like the IUPHAR/BPS Guide to PHARMACOLOGY for target information is highly recommended to complement these experimental approaches.[25][26][27][28][29]
References
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IUPHAR/BPS Guide to PHARMACOLOGY. British Pharmacological Society. [Link]
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In Vitro Assays for successful drug discovery programs. AXXAM. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY: Home. [Link]
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In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
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How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. [Link]
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In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
-
In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]
-
In Vitro ADME Studies: Laying the Foundation for Preclinical Success. InfinixBio. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
In Vitro ADME Assays. Concept Life Sciences. [Link]
-
Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]
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Guide to Pharmacology. Wikipedia. [Link]
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The IUPHAR/BPS Guide to PHARMACOLOGY in 2018: updates and expansion to encompass the new guide to IMMUNOPHARMACOLOGY. PubMed. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Pharmacological profiling of small molecule modulators of the TMEM16A channel and their implications for the control of artery and capillary function. PubMed. [Link]
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hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]
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The IUPHAR/BPS Guide to PHARMACOLOGY in 2026. Nucleic Acids Research | Oxford Academic. [Link]
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In Vitro Pharmacology - Drug Discovery & Development. QIMA Life Sciences. [Link]
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Pharmacological profiling of small molecule modulators of the TMEM16A channel and their implications for the control of artery and capillary function. ResearchGate. [Link]
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Small-molecule Profiling. Broad Institute. [Link]
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hERG Safety Assay. Evotec. [Link]
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Practical Guide to DOT Language (Graphviz) for Developers and Analysts. while true do;. [Link]
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A cell-free, high-throughput hERG safety assay. The Rockefeller University. [Link]
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High-throughput Screen for Kinase Inhibitors. BioAssay Systems. [Link]
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Morphological profiling of small molecules. PubMed. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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hERG Safety Assay. Creative Bioarray. [Link]
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Small Molecules and their Impact in Drug Discovery. Mantell Associates. [Link]
-
Create a Flowchart using Graphviz Dot. Prashant Mhatre - Medium. [Link]
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User Guide — graphviz 0.21 documentation. [Link]
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Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]
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hERG Serum Shift Assay. Charles River Laboratories. [Link]
-
Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]
-
DOT Language. Graphviz. [Link]
-
2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). NIH. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
-
Simple Graph - GraphViz Examples and Tutorial. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega - ACS Publications. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Substituted Aminobenzoxazoles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 2-substituted aminobenzoxazoles. This guide is structured to address common challenges encountered in the laboratory, offering practical, experience-driven advice to streamline your synthetic workflows and enhance experimental success.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the synthesis of 2-substituted aminobenzoxazoles.
Q1: What are the most common synthetic routes to 2-substituted aminobenzoxazoles?
There are several established methods, each with its own advantages and disadvantages. The most frequently employed routes include:
-
Cyclization of 2-aminophenols with cyanating agents: This classic method often utilizes toxic reagents like cyanogen bromide (BrCN) or safer alternatives such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[1][2]
-
One-pot synthesis from 2-aminophenols and amines: Versatile methods using reagents like tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane offer a more direct approach.[3][4]
-
Smiles Rearrangement: This pathway utilizes benzoxazole-2-thiol as a starting material, which undergoes rearrangement upon activation.[1]
-
Direct C-H amination of benzoxazoles: This modern approach can be efficient but often requires transition-metal catalysts and carefully optimized conditions.
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields in 2-aminobenzoxazole synthesis can stem from several factors:
-
Purity of starting materials: 2-Aminophenols are susceptible to oxidation. Ensure the purity of your starting materials before commencing the reaction.
-
Reaction conditions: Temperature, reaction time, and solvent choice are critical. Sub-optimal conditions can lead to incomplete reactions or the formation of side products.
-
Moisture and air sensitivity: Some reagents, particularly strong bases like LiHMDS, are sensitive to moisture and air. Ensure anhydrous conditions when necessary.
-
Inefficient purification: The workup and purification steps can lead to product loss. Re-evaluate your extraction and chromatography procedures.[1]
Q3: I am concerned about the toxicity of cyanogen bromide (BrCN). What are safer alternatives?
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a non-hazardous electrophilic cyanating agent that serves as a safer alternative to BrCN.[5] However, it's important to note that the reaction conditions for NCTS need to be carefully optimized, as some reported procedures have been found to have reproducibility issues.
Q4: How do I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of your reaction.[1][6] A suitable mobile phase, typically a mixture of hexane and ethyl acetate, will allow you to visualize the consumption of your starting materials and the formation of the product. It is advisable to run a co-spot of your starting material alongside the reaction mixture to accurately identify the spots.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Problem 1: Low or No Product Formation in NCTS-Mediated Synthesis
Symptoms:
-
TLC analysis shows predominantly starting material (2-aminophenol) even after prolonged reaction time.
-
LC-MS analysis indicates minimal formation of the desired 2-aminobenzoxazole.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Ineffective Activation of NCTS | NCTS requires activation to become a potent electrophilic cyanating agent. The use of a strong base like LiHMDS has been reported to be irreproducible by some research groups. | Use a Lewis Acid Catalyst: Boron trifluoride etherate (BF3·Et2O) has been shown to be an effective Lewis acid for activating NCTS, leading to more reliable and reproducible results.[7] |
| Sub-optimal Reaction Temperature | The reaction may require elevated temperatures to proceed at a reasonable rate. | Reflux the reaction mixture: Heating the reaction in a suitable solvent like 1,4-dioxane to reflux is often necessary to drive the reaction to completion. |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to incomplete conversion. | Optimize Reactant Ratios: A typical starting point is to use 1.5 equivalents of NCTS and 2 equivalents of BF3·Et2O relative to the 2-aminophenol.[7] |
Workflow for NCTS/BF3·Et2O Synthesis
Caption: Workflow for the synthesis of 2-aminobenzoxazoles using NCTS and BF3·Et2O.
Problem 2: Formation of Disulfide Byproduct in Smiles Rearrangement
Symptoms:
-
You observe a significant amount of a higher molecular weight byproduct in your LC-MS analysis.
-
The isolated product is a mixture that is difficult to separate.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Excess Base | An excess of base can promote the formation of disulfide byproducts from the benzoxazole-2-thiol starting material.[7] | Control Stoichiometry: Carefully control the amount of base used in the reaction. Using an appropriate amount of a milder base like K2CO3 can minimize disulfide formation. |
| Reaction Temperature | Higher temperatures can favor the formation of the disulfide byproduct.[7] | Optimize Temperature: The optimal temperature will depend on the specific substrates. For some reactions, heating at 70°C may give a mixture of product and disulfide, while 120°C may selectively yield the disulfide. Careful temperature control is crucial.[7] |
| Radical Mechanism | The formation of the disulfide may proceed through a radical mechanism. | Use a Radical Scavenger: The addition of a radical scavenger like triethylamine (Et3N) has been shown to suppress the formation of the disulfide byproduct. |
Proposed Mechanism of Smiles Rearrangement and Side Reaction
Caption: Competing pathways in the synthesis of 2-aminobenzoxazoles via Smiles rearrangement.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzoxazole using NCTS and BF3·Et2O
This protocol is adapted from a reliable and reproducible method for the synthesis of 2-aminobenzoxazoles.[1][7]
Materials:
-
2-Aminophenol
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Boron trifluoride etherate (BF3·Et2O)
-
1,4-Dioxane (anhydrous)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 equiv) and NCTS (1.5 equiv).
-
Add anhydrous 1,4-dioxane to the flask to dissolve the solids.
-
Slowly add BF3·Et2O (2.0 equiv) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24-30 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate mobile phase).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding saturated NaHCO3 solution until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-aminobenzoxazole.
Protocol 2: One-Pot Synthesis of 2-Substituted Aminobenzoxazoles using 1,1-Dichlorodiphenoxymethane
This one-pot procedure is a convenient method for the synthesis of a variety of N-substituted 2-aminobenzoxazoles.[6]
Materials:
-
2-Aminophenol
-
Primary or secondary amine of choice
-
1,1-Dichlorodiphenoxymethane
-
Triethylamine (Et3N)
-
Toluene
-
1 N Sodium hydroxide (NaOH) solution
-
1 N Hydrochloric acid (HCl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine the 2-aminophenol (1.0 mmol), the desired amine (1.0 mmol), and 1,1-dichlorodiphenoxymethane (1.0 mmol).
-
Add toluene to the flask, followed by triethylamine (2.0 mmol).
-
Stir the reaction mixture at room temperature for up to 16 hours. The reaction can be gently heated to about 60°C to increase the rate if necessary.
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 N NaOH, 1 N HCl, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel chromatography to obtain the desired 2-substituted aminobenzoxazole.
Data Tables for Method Comparison
The following tables provide a summary of reaction conditions and yields for different substrates using various synthetic methods.
Table 1: Synthesis of 2-Aminobenzoxazoles via NCTS/BF3·Et2O Method[7]
| 2-Aminophenol Derivative | Product | Yield (%) |
| 2-Aminophenol | 2-Aminobenzoxazole | 90 |
| 4-Methyl-2-aminophenol | 5-Methyl-2-aminobenzoxazole | 55 |
| 4-Chloro-2-aminophenol | 5-Chloro-2-aminobenzoxazole | 60 |
| 4-Nitro-2-aminophenol | 5-Nitro-2-aminobenzoxazole | 45 |
Table 2: One-Pot Synthesis using 1,1-Dichlorodiphenoxymethane[6]
| 2-Aminophenol | Amine | Product | Yield (%) |
| 2-Aminophenol | Aniline | N-Phenyl-2-aminobenzoxazole | 85 |
| 2-Aminophenol | Benzylamine | N-Benzyl-2-aminobenzoxazole | 92 |
| 4-Chloro-2-aminophenol | Morpholine | 4-(5-Chloro-2-benzoxazolyl)morpholine | 78 |
| 2-Aminophenol | Piperidine | 1-(2-Benzoxazolyl)piperidine | 88 |
References
-
Dodge, J. A., et al. (2010). Synthesis of 2-aminobenzoxazoles using tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane. The Journal of Organic Chemistry, 75(22), 7942–7945. [Link]
- Dodge, J. A., et al. (2012). 2-aminobenzoxazole process. U.S. Patent No. 8,178,666 B2. Washington, DC: U.S.
-
Dodge, J. A., et al. (2010). Synthesis of 2-aminobenzoxazoles using tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane. PubMed. [Link]
-
Krasavin, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19345–19353. [Link]
-
Krasavin, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. [Link]
-
Li, J., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Medicinal Chemistry Research, 30(5), 1013-1024. [Link]
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Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]
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Krasavin, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]
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Zhou, Y., et al. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 22(4), 576. [Link]
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Krasavin, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PubMed. [Link]
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A Review on Various Synthetic Methods of Benzoxazole Moiety. (2014). International Journal of Pharmacy and Biological Sciences. [Link]
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A method for the synthesis of 2-aminobenzoxazoles. (2013). ResearchGate. [Link]
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Troubleshooting low yield in benzoxazole synthesis.
Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Benzoxazoles are a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2][3][4][5] However, their synthesis can present challenges, with low yields being a common frustration.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is rooted in explaining the "why" behind the "how," empowering you to make informed decisions to optimize your reactions.
Troubleshooting Guide: From Low Yields to Pure Product
This section is structured to address specific problems you might observe during your experiment.
Q1: My reaction is not going to completion. My TLC shows significant starting material even after extended reaction time. What should I do?
An incomplete reaction is a frequent cause of low yields.[6] Several factors could be at play, from reaction kinetics to catalyst efficacy.
Causality & Recommended Actions:
-
Insufficient Thermal Energy: The reaction may not have enough energy to overcome the activation barrier for the final cyclization and dehydration steps.[7]
-
Catalyst Inactivity or Insufficient Loading: The catalyst, whether a Brønsted or Lewis acid, may be deactivated or present in an insufficient amount to turn over the reactants effectively.[6][7]
-
Action 1: Verify Catalyst Activity. Ensure your catalyst is fresh and has been stored under appropriate conditions (e.g., desiccated for acid catalysts). Some catalysts are sensitive to air and moisture.[6]
-
Action 2: Optimize Catalyst Loading. A small increase in catalyst loading can sometimes dramatically improve the reaction rate.[6][9] Consider a small-scale optimization screen to find the optimal loading for your specific substrates.
-
-
Incorrect Stoichiometry: Ensure the molar ratios of your reactants are accurate.
-
Action: Re-verify the masses and molecular weights of your starting materials. Sometimes, using a slight excess (1.1-1.2 equivalents) of one reactant can drive the reaction to completion.[7]
-
Q2: My TLC plate shows multiple new spots, and the yield of my desired benzoxazole is low. What are these side products and how can I minimize them?
The formation of side products is a major contributor to low yields, consuming starting materials and complicating purification.[6][10]
Common Side Products & Minimization Strategies:
-
Incomplete Cyclization (Schiff Base Intermediate): When reacting a 2-aminophenol with an aldehyde, the intermediate Schiff base may be stable and fail to cyclize, especially if the reaction conditions are too mild.[2][6][7]
-
Causality: The final intramolecular nucleophilic attack and subsequent dehydration/oxidation requires specific conditions.
-
Action: Increase the reaction temperature or consider adding a suitable oxidant (e.g., DDQ, Mn(OAc)₃, or even air) to facilitate the final aromatization step.[2][7] The choice of catalyst is also critical; a stronger acid can promote cyclization.[9]
-
-
Polymerization: 2-aminophenols and other reactive intermediates can self-condense or polymerize, particularly at high temperatures or under strongly acidic/basic conditions.[6][7]
-
Causality: The nucleophilic amino group and the phenolic ring can participate in undesired intermolecular reactions.
-
Action: Lowering the reaction temperature may favor the desired intramolecular pathway.[10] Also, ensure slow addition of reagents if polymerization is suspected.
-
-
Over-Acylation/Alkylation: If using highly reactive acylating or alkylating agents, multiple substitutions on the benzoxazole ring can occur.[6]
-
Causality: The benzoxazole nucleus itself can be nucleophilic under certain conditions.
-
Action: Carefully control the stoichiometry of the electrophile. Running the reaction at a lower temperature can also improve selectivity.
-
Workflow for Minimizing Side Products
Caption: Troubleshooting decision tree for side product formation.
Q3: I seem to be losing a significant amount of my product during purification. What are some effective purification strategies for benzoxazoles?
Product loss during workup and purification can be a hidden culprit for low final yields.[6]
Effective Purification Protocols:
-
Column Chromatography: This is the most common method.[6]
-
System Choice: A mobile phase of hexane and ethyl acetate is often effective for many benzoxazole derivatives.[6][11] The polarity can be tuned based on your specific compound.
-
Pro-Tip: Dry loading your crude material onto silica gel can often result in better separation and sharper bands compared to wet loading, especially for less soluble compounds.
-
-
Recrystallization: If your product is a solid and you have a high-purity crude sample, recrystallization is an excellent method for obtaining analytically pure material.
-
Acid-Base Extraction: Benzoxazoles are weakly basic.[6]
-
Application: This property can be exploited for purification. An impure product can be dissolved in an organic solvent and extracted with a dilute acidic solution (e.g., 1M HCl). The aqueous layer, now containing the protonated benzoxazole, can be washed with fresh organic solvent to remove neutral impurities. Then, the aqueous layer is basified (e.g., with NaHCO₃ or NaOH) and the purified benzoxazole is re-extracted into an organic solvent.[6] This method is particularly useful for removing non-basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for a successful benzoxazole synthesis?
Several factors are pivotal, and their importance can be hierarchical.
-
Purity of Starting Materials: This is the foundation of a good reaction. Impurities in your 2-aminophenol or the coupling partner (aldehyde, carboxylic acid, etc.) can inhibit catalysts, cause side reactions, and complicate purification.[6][7][13] Always use high-purity reagents. If in doubt, purify your starting materials first.[7]
-
Choice of Catalyst: The catalyst dictates the reaction mechanism and efficiency. The choice depends heavily on the synthetic route.[7][10] For condensations with aldehydes or carboxylic acids, Brønsted acids (like p-TsOH, PPA) or Lewis acids are common.[1][2][14] Many modern methods use metal catalysts or reusable ionic liquids.[15][14][16]
-
Reaction Conditions (Solvent & Temperature): The solvent affects reactant solubility and can influence reaction rates and even selectivity.[10][17] Polar aprotic solvents like DMF and acetonitrile are often effective.[17] However, greener options like ethanol or even solvent-free conditions (often with microwave or grinding) are becoming increasingly popular.[15][17] Temperature is critical for driving the reaction, especially the final dehydration step.[7]
-
Atmosphere: 2-aminophenols are susceptible to air oxidation, which can form colored impurities and lower yields.[7] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is a best practice, especially when reaction times are long or temperatures are high.[7][10][13]
Relationship between Key Parameters
Caption: Key steps in the acid-catalyzed synthesis of benzoxazoles.
Data & Protocols
Table 1: Comparison of Catalytic Systems for 2-Phenylbenzoxazole Synthesis
This table summarizes data from various sources to provide a comparative look at different catalytic approaches for the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Brønsted Acidic Ionic Liquid (BAIL) Gel | Solvent-free | 130 | 5 | 98 | [6][8] |
| LAIL@MNP | Solvent-free (Ultrasound) | 70 | 0.5 | ~90 | [16][18] |
| TiO₂-ZrO₂ Composite | Acetonitrile | 60 | 0.25-0.4 | 83-93 | |
| Potassium Ferrocyanide | Solvent-free (Grinding) | Room Temp | < 2 min | 87-96 | [15] |
| Polyphosphoric Acid (PPA) * | None | 150-180 | 4-5 | 85-95 | [2][18] |
*Data for PPA is with benzoic acid, not benzaldehyde.
Protocol 1: General Procedure for Benzoxazole Synthesis from 2-Aminophenol and Benzaldehyde using a BAIL Gel Catalyst
This protocol is adapted from a high-yield, solvent-free method. [4][8] Materials:
-
2-Aminophenol (1.0 mmol, 109.1 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Brønsted Acidic Ionic Liquid (BAIL) gel (0.01 mmol, 1 mol%) [8]* 5 mL reaction vessel with stir bar
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 5 mL vessel, add the 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the BAIL gel catalyst (1 mol%). [4][8]2. Stir the reaction mixture at 130°C for 5 hours under an inert atmosphere. [4][8]3. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Upon completion, cool the mixture to room temperature and dissolve it in ethyl acetate (10 mL). [4][8]5. Separate the heterogeneous catalyst by centrifugation or filtration. [4][8]6. Transfer the organic layer to a separatory funnel, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product. [8]8. Purify the residue by silica gel column chromatography to yield the pure 2-phenylbenzoxazole.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- Benchchem. (n.d.). Solvent effects and selection for benzoxazole formation reactions.
- Benchchem. (n.d.). troubleshooting low yield in benzoxazole synthesis.
- Benchchem. (n.d.). Troubleshooting low yield in benzoxazole cyclization reactions.
- Bennehalli, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
- (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities.
- Benchchem. (n.d.). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
- Benchchem. (n.d.). A Comparative Guide to Catalysts for Benzoxazole Synthesis.
- Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
- Benchchem. (n.d.). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
- (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. NIH.
- Benchchem. (n.d.). A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance.
- (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH.
- (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. NIH.
- (2013). Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. ACS Publications.
- (n.d.). Various pathways for the synthesis of benzoxazole using 2-aminophenol.... ResearchGate.
- (n.d.). Benzoxazole synthesis. Organic Chemistry Portal.
- (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- Benchchem. (n.d.). Optimizing reaction conditions for one-pot benzoxazole synthesis.
- (2025). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α -Ketoic Acids by Photoredox Catalysis. ResearchGate.
- (n.d.). Optimization data for the synthesis of 2-phenylbenzoxazole. ResearchGate.
- (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds. Google Patents.
- (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR.
- Benchchem. (n.d.). Technical Support Center: Optimization of Benzoxazole Synthesis.
- (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI.
- (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives.
- (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
- (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. NIH.
- (n.d.). Synthesis and Pharmacological evaluation of new Benzoxozole Derivatives. Slideshare.
- (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.
- (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry.
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Technical Support Center: Purification of Aminobenzoxazole Derivatives
Welcome to the technical support center for the purification of aminobenzoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex purification challenges. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific issues you may encounter during your experiments, moving beyond simple procedural steps to explain the underlying chemical principles.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems encountered during the purification of aminobenzoxazole derivatives. Each issue is presented in a question-and-answer format, providing not just a solution, but a rationale to empower your experimental decisions.
Issue 1: Low Recovery of the Desired Product After Column Chromatography
Question: "I'm losing a significant amount of my aminobenzoxazole derivative during silica gel column chromatography. My TLC analysis shows the compound is present in the crude mixture, but the isolated yield is consistently low. What's going wrong?"
Answer: Significant product loss during silica gel chromatography is a frequent issue, often attributable to the inherent properties of aminobenzoxazoles and their interaction with the stationary phase. Here’s a breakdown of potential causes and solutions:
-
Strong Adsorption to Silica Gel: The amino group in your aminobenzoxazole derivative can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or tailing.
-
Causality: The basic nitrogen of the amino group forms strong hydrogen bonds with the acidic protons of the silanol groups (Si-OH) on the silica surface. This interaction can be so strong that the compound does not elute with moderately polar solvents.
-
Solution: To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. A common and effective strategy is to add 0.5-1% triethylamine (Et3N) or ammonia solution to the mobile phase.[1] This base will compete with your product for the active sites on the silica, effectively "capping" them and allowing your compound to elute more cleanly.
-
-
Improper Solvent System Selection: An eluent system with either too low or too high polarity can lead to poor separation and product loss.
-
Causality: If the eluent is not polar enough, your compound will remain adsorbed to the silica. If it's too polar, it may co-elute with impurities.
-
Solution: A systematic approach to selecting your solvent system is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Monitor the separation using Thin-Layer Chromatography (TLC) to find the optimal solvent ratio that gives your product an Rf value between 0.2 and 0.4 for good separation. Common eluent systems for aminobenzoxazoles include mixtures of petroleum ether/ethyl acetate or hexane/ethyl acetate.[1][2]
-
-
Product Instability on Silica: Some aminobenzoxazole derivatives can be sensitive to the acidic nature of silica gel and may decompose during purification.
-
Causality: The acidic environment of the silica gel can catalyze degradation pathways for sensitive functional groups on your molecule.
-
Solution: If you suspect your compound is degrading, consider using a less acidic stationary phase like neutral alumina. Alternatively, you can use a deactivated silica gel as mentioned above. Performing the chromatography quickly and at a lower temperature can also minimize decomposition.
-
Workflow for Optimizing Column Chromatography
Caption: A systematic workflow for column chromatography purification.
Issue 2: Persistent Impurities After Recrystallization
Question: "I've tried recrystallizing my aminobenzoxazole derivative from several solvents, but I'm still left with significant impurities. How can I improve the purity of my recrystallized product?"
Answer: Recrystallization is a powerful purification technique, but its success hinges on the correct choice of solvent and proper technique. Persistent impurities often indicate an issue with one of these factors.
-
Inappropriate Recrystallization Solvent: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures.
-
Causality: If the solvent dissolves your compound too well at low temperatures, you will have low recovery. If it doesn't dissolve it well enough at high temperatures, you won't be able to form a saturated solution. If impurities have similar solubility profiles to your product, they will co-crystallize.
-
Solution: A systematic solvent screen is recommended. Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) at room temperature and with heating. A good starting point for many benzoxazole derivatives is ethanol.[3] If a single solvent doesn't provide adequate separation, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.
-
-
Presence of Insoluble Impurities: Sometimes, impurities are not soluble in the hot recrystallization solvent.
-
Causality: These impurities remain as suspended solids in the hot solution and will be trapped in your crystals upon cooling.
-
Solution: Perform a hot filtration. After dissolving your crude product in the minimum amount of hot solvent, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble material.
-
-
Cooling Rate is Too Fast: Rapid cooling of the saturated solution can lead to the formation of small, impure crystals.
-
Causality: Fast cooling promotes rapid precipitation rather than slow crystal growth. This can trap impurities within the crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling allows for the formation of larger, purer crystals.
-
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Common Applications for Aminobenzoxazoles |
| Ethanol | Polar Protic | 78 | A good starting point for many derivatives.[3] |
| Methanol | Polar Protic | 65 | Can be effective, but lower boiling point may be a disadvantage. |
| Ethyl Acetate | Moderately Polar | 77 | Often used in combination with a non-polar solvent like hexane. |
| Toluene | Non-polar | 111 | Useful for less polar derivatives. |
| Water | Highly Polar | 100 | Generally not suitable on its own due to low solubility of most organic compounds, but can be used in a two-solvent system. |
Issue 3: Difficulty in Removing Starting Materials
Question: "My final product is contaminated with unreacted 2-aminophenol and/or the corresponding carboxylic acid/aldehyde. How can I effectively remove these starting materials?"
Answer: The presence of unreacted starting materials is a common problem, especially in reactions that do not go to completion.[4] An acid-base extraction is often the most effective way to remove these impurities.[5][6]
-
Exploiting Acidity and Basicity: Aminobenzoxazoles are generally weakly basic. 2-Aminophenol is amphoteric (can act as a weak acid or a weak base), and carboxylic acids are acidic. This difference in chemical properties can be exploited for separation.
-
Causality: By changing the pH of the aqueous phase during a liquid-liquid extraction, you can selectively move acidic or basic compounds from the organic layer to the aqueous layer.[7][8]
-
Solution:
-
Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate any unreacted 2-aminophenol and other basic impurities, making them water-soluble and extracting them into the aqueous layer. Your weakly basic aminobenzoxazole product should largely remain in the organic layer, though some loss may occur.
-
Next, wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH or saturated sodium bicarbonate). This will deprotonate any unreacted carboxylic acid, converting it into a water-soluble carboxylate salt that will be extracted into the aqueous layer.[9]
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove any residual water, dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate to obtain your purified product.
-
-
Diagram of Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the purity of my aminobenzoxazole derivative during the purification process?
A1: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress and assessing purity during purification.[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[2][10] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and purity assessment of the final product.
Q2: My aminobenzoxazole derivative is a racemic mixture. How can I separate the enantiomers?
A2: The separation of enantiomers requires a chiral environment. Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most common and effective method for this.[11][12] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[13] The choice of the chiral column and mobile phase is critical and often requires screening of different conditions.
Q3: Are there any stability concerns I should be aware of when purifying aminobenzoxazole derivatives?
A3: While many aminobenzoxazole derivatives are stable, some can be susceptible to degradation under certain conditions. For instance, some derivatives may be sensitive to strong acids or bases, and prolonged exposure to silica gel can sometimes lead to decomposition.[14] It is always advisable to handle the purified compound with care, store it under an inert atmosphere if it is sensitive to air or moisture, and keep it at a low temperature for long-term storage.[15]
Q4: I'm still seeing low yields even after optimizing my purification. Could the issue be with my reaction?
A4: Absolutely. Inefficient purification can sometimes be a symptom of a problematic reaction. Low yields can stem from impure starting materials, suboptimal reaction conditions (temperature, time, solvent, catalyst), or the formation of side products.[1][4] It is crucial to ensure your reaction has gone to completion by monitoring it with TLC. If the reaction is incomplete, consider extending the reaction time or re-evaluating the reaction conditions.[1]
References
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- BenchChem. (2025). How to avoid impurities in 2-Methylbenzoxazole synthesis. BenchChem.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
- BenchChem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. BenchChem.
-
Pávek, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]
-
Pávek, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Available at: [Link]
- Wishart, N., et al. (2012). 2-aminobenzoxazole process. U.S. Patent 8,178,666B2.
- Pávek, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
-
Helms, A. C., & Kelly, W. L. (2016). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Available at: [Link]
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-
Brown, K. M., et al. (2019). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). NIH. Available at: [Link]
- Singh, P. P., et al. (2013). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of Chemical Sciences.
-
D'Orazio, G., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]
-
D'Orazio, G., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. PubMed. Available at: [Link]
-
Wang, Y., et al. (2018). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. MDPI. Available at: [Link]
- The Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube.
- Akpinar, B. (2023). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone.
- Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- D'Orazio, G., et al. (2021). Examples of separation of the enantiomers of the Figure 1 chiral azoles...
- Sigma-Aldrich. (n.d.). 2-Aminobenzoxazole.
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- Cioffi, C. L., et al. (2010). Chemists' Guide to Benzoxazole Synthesis. Scribd.
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- 15. 2-Aminobenzoxazole 97 4570-41-6 [sigmaaldrich.com]
Technical Support Center: Strategies for Enhancing the Solubility of 2-Ethyl-1,3-benzoxazol-4-amine
Welcome to the technical support center for 2-Ethyl-1,3-benzoxazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address common challenges related to the solubility of this compound. Given that benzoxazole derivatives often exhibit poor aqueous solubility due to their hydrophobic and rigid core structure, this guide offers a systematic approach to enhancing the solubility for your experimental needs.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions?
A1: The limited aqueous solubility of this compound is likely attributable to the inherent chemical properties of the benzoxazole scaffold. Benzoxazoles are organic compounds containing a benzene ring fused to an oxazole ring, resulting in a largely nonpolar and rigid structure.[1][3] This hydrophobicity leads to unfavorable interactions with polar water molecules, making dissolution in aqueous media challenging.
Q2: What are the initial steps I should take to try and dissolve my compound?
A2: A systematic approach is recommended. Start with simple and common laboratory solvents and then progress to more complex systems.
-
Solvent Screening: Test the solubility in a range of common organic solvents to understand its polarity. This includes solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and methanol.
-
pH Adjustment: The presence of the amine group at the 4-position suggests that the compound is basic. Therefore, adjusting the pH of the aqueous solution to the acidic range should protonate the amine, forming a more soluble salt.
-
Gentle Heating: In some cases, gentle heating and sonication can help overcome the activation energy barrier for dissolution. However, be cautious about potential compound degradation at elevated temperatures.
Troubleshooting Guide: Step-by-Step Protocols for Solubility Enhancement
If initial attempts to dissolve this compound are unsuccessful, the following detailed protocols can be employed.
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
This common issue arises when a stock solution of the compound in an organic solvent (like DMSO) is diluted into an aqueous buffer.
Protocol 1: pH Modification
The amine functional group in this compound is a key handle for manipulating solubility. By lowering the pH, you can protonate this group, significantly increasing its affinity for water.
Step-by-Step Methodology:
-
Determine the pKa: If not known, estimate the pKa of the primary amine. For an aromatic amine, this is typically in the range of 4-5.
-
Prepare Acidic Buffers: Prepare a series of buffers with pH values at least 2 units below the estimated pKa (e.g., pH 2.0, 3.0, 4.0). Common choices include citrate or acetate buffers.
-
Dissolution: Attempt to dissolve the compound directly in these acidic buffers.
-
For Stock Solutions: If using a DMSO stock, perform a serial dilution into the acidic buffer, vortexing between each addition to minimize localized precipitation.
Causality: Protonating the amine group introduces a positive charge, leading to strong ion-dipole interactions with water molecules, thereby enhancing solubility.
Issue 2: The required concentration for my assay is not achievable even with pH adjustment.
When pH modification alone is insufficient, the use of co-solvents or more advanced formulation strategies is necessary.
Protocol 2: Co-solvent Systems
Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for a hydrophobic compound to dissolve.[4]
Step-by-Step Methodology:
-
Select a Co-solvent: Common, biocompatible co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 300, PEG 400).
-
Prepare Co-solvent Mixtures: Create a range of co-solvent concentrations in your aqueous buffer (e.g., 5%, 10%, 20% v/v).
-
Solubility Testing: Determine the solubility of this compound in each co-solvent mixture.
-
Consider Assay Compatibility: Ensure the chosen co-solvent and its concentration do not interfere with your downstream experimental assay.
Data Presentation: Example Co-solvent Screening
| Co-solvent System (in pH 7.4 Buffer) | Achieved Solubility (µg/mL) |
| 5% Ethanol | 15 |
| 10% Ethanol | 40 |
| 5% PEG 400 | 25 |
| 10% PEG 400 | 65 |
Protocol 3: Solid Dispersions
For significant solubility enhancement, creating a solid dispersion is a powerful technique. This involves dispersing the drug in a hydrophilic carrier at a molecular level, often resulting in an amorphous state which has higher kinetic solubility.[2]
Step-by-Step Methodology (Solvent Evaporation Method):
-
Carrier Selection: Choose a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP K30) or a Polyethylene glycol (e.g., PEG 6000).
-
Dissolution: Dissolve both the this compound and the carrier in a suitable common volatile organic solvent (e.g., methanol or acetone).
-
Solvent Removal: Remove the solvent using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Milling: Scrape the dried film and gently grind it to obtain a fine powder. This powder can then be dissolved in your aqueous medium.
Visualization of the Solid Dispersion Workflow
Caption: Workflow for preparing a solid dispersion by the solvent evaporation method.
Protocol 4: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, increasing their apparent solubility in water.[2][5]
Step-by-Step Methodology (Kneading Method):
-
Select a Cyclodextrin: Common choices include β-cyclodextrin (β-CD) or its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Form a Paste: In a mortar, add the cyclodextrin and a small amount of water to form a thick paste.
-
Incorporate the Compound: Gradually add the this compound to the paste and knead for 30-60 minutes.
-
Drying: Dry the resulting mixture in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverize: Grind the dried complex into a fine powder.
Visualization of Cyclodextrin Complexation
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.
Safety Precautions
When handling this compound and associated solvents, always adhere to standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] Work in a well-ventilated area or a chemical fume hood.[7] Consult the Safety Data Sheet (SDS) for the specific compound and any solvents used for detailed handling and disposal information.[6][7][8][9]
References
-
PubChem. (n.d.). Ethyl 2-amino-1,3-oxazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1,3-benzoxazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 2-ethyl-1,3-benzoxazole. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-ethyl- (CAS 22927-13-5). Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
ResearchGate. (2023). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles. Retrieved from [Link]
-
CDMS.net. (2015). Safety Data Sheet. Retrieved from [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
-
Deshmukh, R., Jha, A., & Shrivastava, S. K. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Future Journal of Pharmaceutical Sciences, 4(2), 245-255. Retrieved from [Link]
-
PubChem. (n.d.). Benzenamine, 4-propoxy-. National Center for Biotechnology Information. Retrieved from [Link]
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- 4. ijmsdr.org [ijmsdr.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. enamine.enamine.net [enamine.enamine.net]
- 8. cdms.net [cdms.net]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Navigating Side Reactions in Aminobenzoxazole Synthesis
Welcome to the Technical Support Center for aminobenzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for common side reactions encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to bridge the gap between theoretical reaction mechanisms and practical laboratory challenges, offering solutions that are both scientifically sound and field-proven.
This center is structured as a dynamic question-and-answer forum, addressing specific problems you may encounter. We will delve into the causality behind the formation of common impurities, provide detailed protocols for their identification and mitigation, and offer robust purification strategies to ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-aminobenzoxazoles and their associated side reaction risks?
The two most prevalent methods for synthesizing the 2-aminobenzoxazole core involve the reaction of an o-aminophenol with either a cyanating agent or a derivative that undergoes subsequent rearrangement. Each route, while effective, presents a unique profile of potential side products.
-
Cyanating Agent Route (e.g., Cyanogen Bromide, NCTS): This is a classical and direct approach. However, the high reactivity of the intermediates can lead to several side products. The most notorious is the formation of benzoxazol-2(3H)-one through hydrolysis. Another recently highlighted issue, particularly with the cyanating agent NCTS (N-cyano-N-phenyl-p-toluenesulfonamide), is the formation of a stable guanidine byproduct, N-(2-hydroxyphenyl)guanidine , especially under certain basic conditions.
-
Smiles Rearrangement Route: This elegant intramolecular nucleophilic aromatic substitution often starts from a 2-mercaptobenzoxazole precursor. While avoiding harsh cyanating agents, this route is susceptible to the formation of disulfide byproducts , particularly in the presence of excess base or when reaction temperatures are not carefully controlled.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section provides a detailed breakdown of the most common side products, their mechanisms of formation, and actionable troubleshooting steps.
Problem 1: My reaction with Cyanogen Bromide or NCTS yields a significant amount of a less polar, carbonyl-containing impurity.
Likely Culprit: Benzoxazol-2(3H)-one
This is one of the most frequently observed side products when using cyanating agents.
Causality and Mechanism:
The reaction of o-aminophenol with a cyanating agent like cyanogen bromide (BrCN) proceeds through a cyanate intermediate. This intermediate is highly susceptible to hydrolysis, especially if water is present in the reaction mixture or during workup. The hydrolysis leads to the formation of a carbamic acid, which readily cyclizes to form the stable benzoxazol-2(3H)-one.
Figure 1: Competing pathways in the synthesis of 2-aminobenzoxazole using cyanogen bromide.
Identification:
| Impurity | TLC Characteristics | 1H NMR (DMSO-d6, approximate δ) | Key IR Signal (cm-1) |
| Benzoxazol-2(3H)-one | Typically less polar (higher Rf) than 2-aminobenzoxazole in ethyl acetate/hexane systems. | 11.6 (br s, 1H, NH), 7.0-7.3 (m, 4H, Ar-H) | ~1750 (C=O) |
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also minimize exposure to atmospheric moisture.
-
Controlled Workup: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it at low temperatures and as rapidly as possible.
-
pH Control: Maintaining a neutral or slightly acidic pH during workup can suppress the hydrolysis of the cyanate intermediate.
Purification Protocol:
-
Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexane is highly effective. The less polar benzoxazol-2(3H)-one will elute before the more polar 2-aminobenzoxazole.
-
Recrystallization: If the impurity is present in minor amounts, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be effective.
Problem 2: My reaction using NCTS and a strong base (like LiHMDS) is low-yielding and produces a major, highly polar byproduct.
Likely Culprit: N-(2-hydroxyphenyl)guanidine
Recent studies have shown that the reaction of o-aminophenol with NCTS in the presence of strong, non-nucleophilic bases can favor the formation of a stable guanidine intermediate that is reluctant to cyclize.[1]
Causality and Mechanism:
The strong base deprotonates the phenolic hydroxyl group of o-aminophenol. The resulting phenoxide can attack the cyano group of NCTS. Subsequent reaction with the amino group of another o-aminophenol molecule or ammonia (if present as an impurity or from decomposition) can lead to the formation of the stable N-(2-hydroxyphenyl)guanidine. This side product is often the major component in failed or low-yielding reactions under these specific conditions.[1]
Sources
Technical Support Center: Stability of 2-Ethyl-1,3-benzoxazol-4-amine in Solution
Welcome to the technical support center for 2-Ethyl-1,3-benzoxazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues that may arise when working with this compound in solution. By understanding the underlying chemical principles of the benzoxazole and amine moieties, we can proactively address challenges and ensure the integrity of your experiments.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a benzoxazole core. This structure, consisting of a fused benzene and oxazole ring, is generally aromatic and relatively stable.[1] However, the presence of an amine group and the overall molecular structure can introduce vulnerabilities, particularly in solution. Stability can be influenced by several factors including pH, solvent choice, temperature, and exposure to light and air.
This guide provides a structured approach to identifying and mitigating common stability problems through a series of frequently asked questions and in-depth troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of this compound.
Q1: My this compound solution is changing color. What does this indicate?
A color change in your solution is often a primary indicator of chemical degradation. This can be due to oxidation of the amine group or other reactive species. Aromatic amines, in particular, can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or the presence of metal ions. It is crucial to investigate the cause to ensure the integrity of your compound for downstream applications.
Q2: I'm observing precipitate forming in my aqueous solution. Is this a stability or solubility issue?
This is a critical question, and the answer is often intertwined. Benzoxazole derivatives are known for their potential for poor aqueous solubility due to their rigid, hydrophobic core structure.[2][3] Precipitation could indicate that the compound's solubility limit has been exceeded in your chosen solvent or buffer system. However, it could also be a result of degradation, where the degradation product is less soluble than the parent compound. A systematic approach, starting with assessing pH-dependent solubility, is recommended.[2]
Q3: How does pH affect the stability of this compound in solution?
The pH of the solution is a critical parameter. The amine group at the 4-position is basic and will be protonated at acidic pH. This protonation can increase aqueous solubility.[4] Conversely, the benzoxazole ring system itself can be susceptible to hydrolysis under strongly acidic or basic conditions. For instance, some benzoxazole derivatives undergo hydrolysis of ether linkages in acidic conditions (below pH 4.6).[5] Therefore, determining an optimal pH range where the compound is both soluble and stable is essential.
Q4: What are the ideal storage conditions for stock solutions of this compound?
To maximize stability, stock solutions should be stored under conditions that minimize potential degradation pathways. Based on general principles for handling amines and air-sensitive compounds, the following is recommended:[6]
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C. | Slows down the rate of chemical degradation. |
| Light | Protect from light using amber vials. | Prevents photolytic degradation. |
| Atmosphere | Overlay with an inert gas (e.g., argon or nitrogen). | Minimizes oxidation of the amine group. |
| Solvent | Use anhydrous, high-purity solvents. | Water can participate in hydrolytic degradation pathways. |
Q5: Can I heat the solution to aid dissolution?
Gentle warming can be a strategy to dissolve compounds, but it should be approached with caution.[2] Heat can accelerate degradation.[7] It is advisable to first conduct a preliminary thermal stability test on a small scale. If you must heat the solution, do so for the shortest possible time and at the lowest effective temperature. Monitor for any signs of degradation, such as color change.
Part 2: Troubleshooting Guide
This section provides systematic protocols to diagnose and resolve specific stability issues you may encounter.
Issue 1: Rapid Loss of Parent Compound in Solution
Symptom: HPLC or LC-MS analysis reveals a significant decrease in the peak area of this compound over a short period (minutes to hours) at room temperature, often accompanied by the appearance of new peaks.[8]
Potential Causes:
-
Oxidative Degradation: The amine group is reacting with dissolved oxygen.
-
pH-Mediated Hydrolysis: The solution's pH is causing the benzoxazole ring to open or other hydrolytic reactions to occur.
-
Photodegradation: Exposure to ambient light is causing decomposition.
A decision workflow for troubleshooting compound degradation.
-
Prepare a series of buffers: Prepare buffers at pH values ranging from 3 to 10 (e.g., citrate for acidic, phosphate for neutral, and borate for basic).
-
Prepare test solutions: Dissolve a known concentration of this compound in each buffer.
-
Incubate samples: Store aliquots of each solution at a controlled temperature (e.g., 4°C, room temperature, and 40°C). Protect all samples from light.
-
Analyze at time points: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample and analyze by a stability-indicating method like HPLC or LC-MS.
-
Quantify degradation: Calculate the percentage of the parent compound remaining at each time point for each pH and temperature condition.
-
Determine optimal pH: Identify the pH range where the compound exhibits the least degradation.
Issue 2: Inconsistent Results in Biological Assays
Symptom: You observe high variability in your experimental results, making it difficult to obtain reproducible dose-response curves or other biological readouts.
Potential Cause: The compound may be degrading in the assay medium over the course of the experiment, leading to an inconsistent effective concentration.
Sources
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- 5. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Ethyl-1,3-benzoxazol-4-amine
Welcome to the technical support center for the synthesis and scale-up of 2-Ethyl-1,3-benzoxazol-4-amine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into navigating the complexities of this synthesis. We will address common challenges, offer robust troubleshooting strategies, and provide detailed protocols to ensure a successful and scalable process.
The synthesis of substituted benzoxazoles is a cornerstone of medicinal chemistry, as this scaffold is present in numerous pharmacologically active compounds.[1][2] The target molecule, this compound, presents unique challenges due to the presence of the reactive 4-amino group, which can complicate the standard benzoxazole formation pathways. This guide proposes a robust synthetic strategy and provides solutions to potential hurdles encountered during lab-scale development and manufacturing scale-up.
Proposed Synthetic Pathway: The Acylation-Cyclization Strategy
A prevalent and effective method for constructing the 2-substituted benzoxazole core involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, followed by cyclodehydration.[3] For our target molecule, the logical starting material is 2,4-diaminophenol. To prevent unwanted side reactions, such as di-acylation, a selective acylation followed by a directed cyclization is the most logical approach. The key transformation is the reaction of 2-amino-3-hydroxyaniline (or a protected precursor) with an acylating agent like propionic anhydride or propionyl chloride, followed by acid-catalyzed cyclization.
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and scale-up, presented in a direct question-and-answer format.
Question 1: My reaction yield is consistently low, and HPLC analysis shows significant amounts of unreacted N-(2-Amino-3-hydroxyphenyl)propanamide intermediate. What is causing the incomplete cyclization?
Answer: Low yields during the cyclodehydration step are a common scale-up challenge. The intramolecular cyclization to form the benzoxazole ring is often the rate-limiting step and is highly dependent on effective water removal to drive the reaction equilibrium forward.
-
Causality: The reaction is a dehydration process. On a larger scale, localized temperature gradients and inefficient mixing can prevent the complete removal of water, stalling the reaction. Furthermore, the catalyst may be insufficiently dispersed or used in a suboptimal concentration.
-
Troubleshooting & Optimization:
-
Catalyst Choice & Loading: Polyphosphoric acid (PPA) is highly effective as it serves as both an acidic catalyst and a powerful dehydrating agent. On a larger scale, ensure vigorous mechanical stirring to maintain a homogeneous mixture, as PPA is highly viscous. If using other acids like sulfuric acid or p-toluenesulfonic acid, consider a setup for azeotropic removal of water (e.g., a Dean-Stark apparatus with a suitable solvent like toluene or xylene).[4]
-
Temperature Control: The cyclization requires significant thermal energy. A gradual ramp-up to a higher temperature (e.g., 140-160 °C with PPA) is often necessary. Monitor the reaction progress via in-process controls (IPC) like TLC or HPLC to determine the optimal temperature and reaction time, avoiding prolonged heating that could lead to degradation.
-
Vacuum Application: For non-viscous solvent systems, applying a gentle vacuum can aid in water removal, further pushing the reaction to completion.
-
Question 2: My final product is discolored and contains multiple impurities that are difficult to separate by column chromatography. What are these byproducts and how can I prevent their formation?
Answer: Product discoloration and impurity formation are typically due to side reactions and product degradation, which are exacerbated during scale-up by longer reaction times and higher temperatures.
-
Causality: The primary culprits are often:
-
Oxidation: The 4-amino group and the phenolic intermediate are susceptible to oxidation, especially at high temperatures in the presence of air, leading to colored polymeric impurities.
-
Di-acylation: If the initial selective acylation is not optimized, the formation of a di-acylated starting material can lead to complex byproduct profiles.
-
Thermal Degradation: The benzoxazole ring, while stable, can degrade under excessively harsh acidic conditions or prolonged high temperatures.
-
-
Troubleshooting & Minimization:
-
Inert Atmosphere: This is critical. Conduct both the acylation and cyclization steps under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidation.[4]
-
Control of Acylation: To minimize di-acylation, the acylation step should be performed at low temperatures (e.g., 0-5 °C) with slow, controlled addition of the propionic anhydride. Using a specific molar ratio is key to favoring the more nucleophilic aromatic amine over the phenolic hydroxyl group.
-
Optimized Reaction Time: Do not run the reaction longer than necessary. Establish the reaction endpoint through rigorous IPCs. Once the reaction is complete, cool the mixture promptly before workup.
-
Purification Strategy: If impurities persist, consider a multi-step purification process. An initial acid-base extraction can remove non-basic impurities. This can be followed by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) or column chromatography.[5]
-
Caption: Troubleshooting workflow for impurity formation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during scale-up?
A1: The most critical parameters are temperature, reaction time, rate of reagent addition, and agitation efficiency. The acylation step is exothermic, and poor temperature control can lead to side products. During cyclization, uniform heating and efficient stirring are essential for consistent water removal and to avoid charring, especially when using viscous reagents like PPA.
Q2: How can I effectively monitor the reaction progress?
A2: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.
-
TLC: Excellent for rapid, qualitative in-process checks. Use a mobile phase like 50% Ethyl Acetate in Hexane. The product is typically more nonpolar than the acylated intermediate.
-
HPLC: Provides quantitative data on the consumption of starting materials and formation of the product. This is essential for determining reaction kinetics and identifying the optimal endpoint.
Q3: What are the primary safety considerations for this synthesis at scale?
A3:
-
Corrosive Reagents: Propionic anhydride, PPA, and other acid catalysts are highly corrosive. Ensure all reactors and transfer lines are constructed from compatible materials (e.g., glass-lined steel). Personnel must use appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.
-
Exothermic Reactions: The initial acylation and the quenching of the PPA reaction mixture with water are highly exothermic. Reagents must be added slowly and with efficient cooling and overhead stirring to control the temperature and prevent dangerous runaways.
-
Pressure Management: Heating solvents can lead to pressure build-up. The reactor must be equipped with a properly functioning pressure relief system.
Q4: Are there alternative reagents for the cyclization step besides PPA?
A4: Yes, while PPA is very effective, other reagents can be used. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a powerful alternative.[2] Simpler Brønsted acids like sulfuric acid or solid catalysts like acidic resins can also be employed, though they typically require higher temperatures and azeotropic water removal to be effective. The choice often depends on the scale, available equipment, and desired purity profile.
Data & Protocols
Table 1: Impact of Key Parameters on Reaction Outcome
| Parameter | Suboptimal Condition | Consequence | Optimized Condition | Rationale |
| Temperature (Cyclization) | < 120 °C | Incomplete reaction, low yield | 140-160 °C | Provides sufficient activation energy for cyclodehydration. |
| Atmosphere | Air | Oxidation, colored impurities | Inert (Nitrogen/Argon) | Prevents degradation of electron-rich aromatic rings. |
| Catalyst (Cyclization) | Insufficient Acid | Slow or stalled reaction | PPA or H₂SO₄ with azeotropic removal | Efficiently catalyzes the reaction and/or removes water. |
| Workup Quench | Fast water addition to PPA | Uncontrolled exotherm, potential for boil-over | Slow, controlled addition of reaction mass to ice/water | Safely dissipates the heat of dilution for the strong acid. |
Detailed Experimental Protocol (Lab-Scale)
Step 1: Synthesis of N-(2-Amino-3-hydroxyphenyl)propanamide
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, add 2,4-diaminophenol dihydrochloride (1 equivalent) and a suitable solvent like N,N-Dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a base (e.g., triethylamine, 2.2 equivalents) to neutralize the salt and free the amines.
-
Add propionic anhydride (1.05 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Stir the reaction at 0-5 °C for 2-3 hours, monitoring the consumption of the starting material by TLC.
-
Upon completion, quench the reaction by pouring it into cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a flask equipped for mechanical stirring and heating under a nitrogen atmosphere, add polyphosphoric acid (10x the weight of the intermediate).
-
Heat the PPA to approximately 80 °C to reduce its viscosity.
-
Slowly add the crude N-(2-Amino-3-hydroxyphenyl)propanamide from the previous step in portions.
-
After the addition is complete, slowly raise the temperature to 150 °C and hold for 4-6 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to below 100 °C and carefully pour it onto crushed ice with vigorous stirring. This is a highly exothermic step.
-
Neutralize the acidic solution with a strong base (e.g., 50% NaOH) to a pH of ~8-9. The product will precipitate.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum.
-
Further purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.[6]
References
-
Klapars, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314–19323. [Link]
-
Klapars, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]
-
Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]
-
Wang, X., et al. (2022). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 27(19), 6608. [Link]
-
Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]
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Klapars, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PubMed. [Link]
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Han, S., et al. (2016). S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. PubMed. [Link]
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Reddy, P., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. European Journal of Organic Chemistry, 2008(32), 5463-5468. [Link]
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Kumar, A., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1222, 128913. [Link]
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Request PDF. (n.d.). A method for the synthesis of 2-aminobenzoxazoles. ResearchGate. [Link]
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Chemical Synthesis Database. (2025). 2-ethyl-1,3-benzoxazole. [Link]
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Sreelatha, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25357-25384. [Link]
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Al-Joboury, Y. M. (2013). Synthesis of New Benzoxadiazole compounds Derived from ethyl-4-(7- nitro-2,1,3-benzoxadiazol-4-yl-amino) benzoate. Journal of Al-Nahrain University, 16(1), 101-109. [Link]
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Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]
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Zborovsky, Y., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols. Molecules, 25(16), 3747. [Link]
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Semantic Scholar. (n.d.). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]
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ResearchGate. (2013). (PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. [Link]
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Sreelatha, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Publishing. [Link]
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Wang, C., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(11), 4381. [Link]
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Plazas-Mayorca, M. D., & Zee, B. M. (2009). Chemical derivatization of histones for facilitated analysis by mass spectrometry. Nature Protocols, 4(6), 836-848. [Link]
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Glavač, D., et al. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 28(15), 5857. [Link]
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Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
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Stewart, C. A., et al. (2022). Open Synthesis Network Research in an Undergraduate Laboratory: Development of Benzoxazole Amide Derivatives against Leishmania Parasite. Journal of Chemical Education, 99(4), 1832-1838. [Link]
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Overcoming challenges in the cyclization of aminophenols
<Technical Support Guide: Overcoming Challenges in the Cyclization of Aminophenols
A Senior Application Scientist's Field Guide to Synthesizing Benzoxazoles and Related Heterocycles
Welcome to the technical support center for aminophenol cyclization. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation. The cyclization of o-aminophenols is a cornerstone reaction for synthesizing benzoxazoles, a privileged scaffold in pharmaceuticals and materials science.[1][2] However, what appears straightforward on paper can often be a source of experimental frustration.
This document moves beyond simple protocols to address the common—and often complex—challenges encountered in the lab. Here, we dissect the causality behind failed reactions and provide logical, field-tested troubleshooting strategies to guide you to a successful outcome.
Troubleshooting & FAQs: A Problem-Oriented Approach
We have structured this guide around the most frequent issues reported by researchers. Find the problem that best describes your situation to jump to relevant solutions.
Problem 1: My reaction has stalled. TLC/LC-MS shows only starting material or very low conversion.
This is the most common challenge and can stem from several root causes, from reagent quality to suboptimal reaction energetics.
Q: I've set up the reaction as per the literature, but it's not progressing. What's the first thing I should check?
A: Verify the integrity of your starting materials and the reaction environment. This is the foundational step before exploring more complex variables.
-
Purity of the Aminophenol: o-Aminophenols are notoriously susceptible to air oxidation, which can yield colored impurities that inhibit catalysis.[3] Freshly purified or newly purchased aminophenol is recommended. If your material is old or discolored (typically pink, brown, or purple), purify it by recrystallization or column chromatography under an inert atmosphere.[3][4]
-
Anhydrous Conditions: Many cyclization reactions are condensation reactions that release water. The presence of water at the start can prevent the reaction from reaching completion. Ensure you are using oven- or flame-dried glassware and anhydrous solvents.[5]
-
Inert Atmosphere: To prevent oxidation of the aminophenol, especially at elevated temperatures, conduct the reaction under an inert atmosphere of nitrogen or argon.[3]
Q: My starting materials are pure and the conditions are anhydrous, but the reaction still won't proceed. Could it be the catalyst?
A: Absolutely. Catalyst choice and activation are critical. The condensation of an aminophenol with a carboxylic acid or its equivalent requires an effective catalyst to facilitate the two key steps: amide formation and subsequent cyclodehydration.
-
The Workhorse - Polyphosphoric Acid (PPA): PPA is a popular choice because it serves as both a Brønsted acid catalyst and a powerful dehydrating agent, driving the reaction forward.[2][6][7][8] However, its high viscosity can be problematic.[6][7]
-
Troubleshooting PPA Reactions: If your PPA reaction is sluggish, inadequate heating and mixing are common culprits. PPA is very viscous at room temperature and requires temperatures above 60°C to become easily stirrable.[6][7] Ensure your reaction is heated sufficiently (typically 150-220°C) with vigorous mechanical stirring to create a homogeneous mixture.
-
-
An Alternative - Eaton's Reagent: A solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MSA), Eaton's reagent is a powerful, less viscous alternative to PPA that often allows for lower reaction temperatures.[9][10]
-
Lewis Acids: For sensitive substrates, Lewis acids like BF₃·Et₂O can activate the coupling partner (e.g., a cyano group) under milder conditions, facilitating the initial nucleophilic attack by the amino group.[11][12]
This workflow provides a step-by-step diagnostic path for non-progressing reactions.
Caption: Competing reaction pathways in benzoxazole synthesis.
Problem 3: I'm using a substituted aminophenol, and I'm getting a mixture of regioisomers. How can I control the regioselectivity?
A: Regiocontrol is a significant challenge when the aminophenol precursor is unsymmetrically substituted. The regiochemical outcome of the cyclization is determined by which hydroxyl group participates in the ring closure. This is influenced by both electronic and steric factors, and control often requires careful selection of the reaction conditions or a different synthetic strategy. [13][14][15][16]
-
Electronic Effects: Electron-donating groups (like -OCH₃) on the aromatic ring can increase the nucleophilicity of a nearby hydroxyl group, potentially favoring its attack. Conversely, electron-withdrawing groups (like -NO₂) can decrease nucleophilicity. [17][18]* Steric Hindrance: A bulky substituent near one of the hydroxyl groups can sterically hinder its approach to the electrophilic center, favoring cyclization with the less hindered hydroxyl group.
-
Directed Cyclization: In some cases, a protecting group strategy can be employed. By selectively protecting one hydroxyl group, you force the cyclization to occur at the desired position. The protecting group is then removed in a subsequent step.
Validated Experimental Protocols
The following protocols provide a reliable starting point for common cyclization reactions.
Protocol 1: General Procedure for Benzoxazole Synthesis using Polyphosphoric Acid (PPA)
This protocol is a robust method for the condensation of o-aminophenol with a carboxylic acid.
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser (with a drying tube or nitrogen inlet), add the o-aminophenol (1.0 equiv) and the carboxylic acid (1.0-1.2 equiv).
-
Catalyst Addition: Add Polyphosphoric Acid (PPA) in an amount sufficient to ensure good stirring (typically 10x the weight of the aminophenol).
-
Reaction: Heat the mixture to 180-200°C with vigorous stirring. The reaction mixture will become homogeneous as it heats.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by carefully taking a small aliquot, quenching it into a mixture of ice and aqueous sodium bicarbonate, and extracting with ethyl acetate.
-
Work-up: Once the reaction is complete (typically 2-6 hours), cool the mixture to approximately 100°C and pour it carefully onto a large amount of crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. Be cautious, as this is an exothermic process.
-
Extraction & Purification: The product will often precipitate as a solid and can be collected by filtration. Alternatively, extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.
Table 1: Comparison of Common Cyclization Conditions
| Method | Coupling Partner | Catalyst/Reagent | Typical Temp. | Advantages | Disadvantages |
| Phillips Condensation | Carboxylic Acid | Polyphosphoric Acid (PPA) [6][7][8] | 180-220°C | One step, readily available materials. | High temperatures, viscous medium, harsh work-up. |
| Eaton's Reagent | Carboxylic Acid | P₂O₅ in MeSO₃H [9][10] | 100-160°C | Lower temp, less viscous than PPA. | Highly corrosive, requires careful handling. |
| From Aldehydes | Aldehyde | Oxidizing Agent (e.g., DDQ, O₂) [2] | 25-100°C | Milder conditions for initial imine formation. | Requires a stoichiometric oxidant, potential over-oxidation. |
| From Acyl Chlorides | Acyl Chloride | None or mild base | 0-80°C | High reactivity, mild conditions. | Acyl chlorides can be moisture-sensitive, potential for O-acylation. |
| Microwave-Assisted | Various | Various | 100-200°C | Drastically reduced reaction times. [19][20] | Requires specialized equipment, scalability can be an issue. |
References
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
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Sediawan, W. B., Trianadewi, I. S., Sulistyo, H., & Prasetyo, I. (2024). OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. Rasayan Journal of Chemistry, 17(4). Retrieved from [Link]
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Zhang, T., & Wang, Q. (1998). [Studies on determination of p-aminophenol and its related compounds prepared with catalytic hydrogenation by reversed-phase high performance liquid chromatography]. Se Pu, 16(1), 47-49. Retrieved from [Link]
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Krasniqi, E., Pospíšil, J., & Císařová, I. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19046–19054. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
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Wang, D., et al. (2023). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. Journal of the American Chemical Society. Retrieved from [Link]
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Soni, S., Sahiba, N., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24654-24683. Retrieved from [Link]
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Krasniqi, E., Pospíšil, J., & Císařová, I. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]
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Ueda, M., et al. (1985). Synthesis of Poly(benzothiazole) by Direct Polycondensation of Dicarboxylic Acids with 2,5-Diamino-1,4-benzenedithiol Dihydrochloride Using Phosphorus Pentoxide/Methanesulfonic Acid as Condensing Agent and Solvent. Macromolecules. Retrieved from [Link]
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Banerjee, A., & Banerjee, G. C. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry, 15(1), 46. Retrieved from [Link]
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CEM Corporation. (n.d.). Rapid, Two-Step Microwave-Assisted Synthesis of Acetaminophen. Retrieved from [Link]
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Benavente, R., et al. (2018). Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. Molecules. Retrieved from [Link]
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Li, Y., et al. (2024). π–π stacking assisted regioselectivity regulation in palladium-catalyzed cyclization reactions: a theoretical study. RSC Advances. Retrieved from [Link]
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Dhandore, P. S., et al. (2024). Microwave assisted synthesis of paracetamol by using its derivative (Acetic anhydride) Acetyl chloride. IJPHT JOURNAL. Retrieved from [Link]
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Banerjee, A., & Banerjee, G. C. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate. Retrieved from [Link]
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Singh, B., et al. (2009). Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones. Indian Journal of Chemistry. Retrieved from [Link]
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Jafarov, I. A., et al. (2022). Synthesis of Acetaminophen by Microwave Irradiation Catalyzed on H-Clinoptilolite. ResearchGate. Retrieved from [Link]
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Pinto, D. C. G. A., et al. (2014). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. New Journal of Chemistry. Retrieved from [Link]
-
Zhu, Y.-F., et al. (2017). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Organic Chemistry Portal. Retrieved from [Link]
- CoLab. (n.d.). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation.
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Iwamoto, M., et al. (1993). Gas phase synthesis of para-aminophenol from nitrobenzene on Pt/zeolite catalysts. ResearchGate. Retrieved from [Link]
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Wang, C., et al. (2024). Polyphosphoric Acid-Promoted Efficient Synthesis of Cinnamides via Aldol Condensation of Amide. Molecules. Retrieved from [Link]
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Wang, Y., et al. (2022). Elucidating the mechanism and origins of selectivity on catalyst-dependent cyclization reactions to form polycyclic indolines from a theoretical study. RSC Advances. Retrieved from [Link]
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Kumar, P., & Singh, R. (2016). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. International Journal of Chemical Studies. Retrieved from [Link]
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de la Cruz, G. G., et al. (2023). Effect of the Acid Medium on the Synthesis of Polybenzimidazoles Using Eaton's Reagent. Polymers. Retrieved from [Link]
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Jafarov, I. A., et al. (2022). Synthesis of Acetaminophen by Microwave Irradiation Catalyzed on H-Clinoptilolite. Chemistry & Chemical Technology. Retrieved from [Link]
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Kirouani, I., et al. (2023). Phosphonylated p-aminophenol derivatives: Microwave Assisted Synthesis, Density Functional Theory study and biological activities evaluation. ResearchGate. Retrieved from [Link]
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Wang, C., et al. (2022). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. RSC Advances. Retrieved from [Link]
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Al-Amin, M., et al. (2023). Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. Catalysts. Retrieved from [Link]
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Jiang, X., et al. (2017). Switchable regioselectivity in amine-catalysed asymmetric cycloadditions. Nature Chemistry. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Efficient Benzoxazole Formation
Welcome to the Technical Support Center for benzoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization for efficient benzoxazole formation. Our focus is on providing practical, experience-driven insights to overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions and the scientific reasoning behind them.
Problem 1: Low to No Product Yield
Question: My benzoxazole synthesis is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?
Answer: Low yields are a frequent challenge in benzoxazole synthesis and can be attributed to several factors. A systematic approach is crucial for identifying the root cause.[1][2]
Initial Checks:
-
Purity of Starting Materials: Impurities in your 2-aminophenol or the corresponding aldehyde/carboxylic acid can significantly impede the reaction.[3] It is recommended to verify the purity of your starting materials through methods like melting point analysis or NMR spectroscopy.
-
Inert Atmosphere: Many catalytic systems, especially those involving transition metals, are sensitive to air and moisture.[1][3] Ensure your reaction is conducted under an inert atmosphere, such as nitrogen or argon, particularly if you are using catalysts prone to oxidation.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields in benzoxazole synthesis.
Advanced Troubleshooting:
-
Suboptimal Reaction Temperature: The temperature is a critical parameter. Some reactions require elevated temperatures to overcome the activation energy for cyclization.[4] For instance, syntheses using a Brønsted acidic ionic liquid (BAIL) gel catalyst have shown significant yield improvements when the temperature is increased to 130°C.[2][5][6] Conversely, excessively high temperatures can lead to product degradation.[4]
-
Incorrect Solvent Choice: The solvent plays a crucial role in reaction efficiency. Solvents like ethanol have proven effective in many cases. If you are experiencing low yields, consider switching to a different solvent or ensuring your current solvent is anhydrous if the reaction is moisture-sensitive.[4]
-
Catalyst Inactivity or Insufficient Loading: The choice and amount of catalyst are paramount.[4] Some catalysts may require activation before use.[3] If you suspect catalyst deactivation, consider using a fresh batch. In some systems, increasing the catalyst loading from 5 mol% to 20 mol% can significantly boost the yield.[4]
Problem 2: Formation of Significant Side Products
Question: I'm observing the formation of significant side products in my reaction mixture, which is complicating purification and reducing my yield. What are these side products, and how can I minimize them?
Answer: Side product formation is a common pitfall that can often be mitigated by fine-tuning the reaction conditions and catalyst selection.
Common Side Products and Their Mitigation:
-
Stable Schiff Base Intermediate: In syntheses involving the condensation of a 2-aminophenol with an aldehyde, the intermediate Schiff base may be stable and fail to cyclize completely.[3]
-
Bis-Amide Formation: When using a carboxylic acid as a starting material, a common side reaction is the formation of a bis-amide instead of the desired benzoxazole.
-
Polymerization: Under certain conditions, starting materials or intermediates can polymerize, leading to a complex mixture and low yield of the desired product.[3]
-
Solution: Carefully control the stoichiometry of your reactants and consider a more dilute reaction mixture. Optimizing the reaction temperature and time can also disfavor polymerization.[3]
-
Caption: Simplified reaction pathway showing the formation of benzoxazole and potential side reactions.
Problem 3: Difficulty in Product Purification
Question: I'm losing a significant amount of my product during the purification step. What are some effective purification strategies for benzoxazoles?
Answer: Product loss during purification is a common issue that can often be addressed with optimized procedures.
Effective Purification Techniques:
-
Column Chromatography: This is a widely used and effective method for purifying benzoxazoles. The choice of the solvent system is critical for achieving good separation.[3]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method to obtain pure crystals. Washing the crude product with a cold solvent, such as ethanol, can remove some impurities before recrystallization.[4]
-
Washing: A simple aqueous wash of the crude reaction mixture can help remove water-soluble impurities.[4]
Frequently Asked Questions (FAQs)
Q1: How do I select the most appropriate catalyst for my specific benzoxazole synthesis?
A1: The choice of catalyst is highly dependent on your specific substrates and desired reaction conditions (e.g., temperature, solvent).[1] Here is a comparative overview of common catalyst types:
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Catalysts | p-Toluenesulfonic acid (p-TsOH), Ruthenium complexes[7] | High activity and selectivity. | Often difficult to separate from the reaction mixture. |
| Heterogeneous Catalysts | Brønsted acidic ionic liquid (BAIL) gel, Fe3O4@SiO2-SO3H[8] | Easily recoverable and reusable, environmentally friendly.[4][5] | May have lower activity compared to homogeneous counterparts. |
| Nanocatalysts | Copper(II) ferrite nanoparticles, ZnS nanoparticles[4][9] | High surface area leading to high reactivity, often recoverable.[10] | Can be expensive and may require special handling. |
For electron-rich or electron-neutral substrates, milder conditions may be sufficient, while electron-deficient substrates may require more forcing conditions.[1]
Q2: Can I perform benzoxazole synthesis under solvent-free conditions?
A2: Yes, several efficient methods for benzoxazole synthesis have been developed that proceed under solvent-free conditions.[11] These approaches are considered more environmentally friendly and can simplify the work-up procedure.[11] For example, the reaction of 2-aminophenol with aldehydes can be effectively carried out without a solvent, often with the aid of a catalyst like a Brønsted acidic ionic liquid gel and sometimes with microwave irradiation.[8][11]
Q3: What is a typical temperature range for benzoxazole synthesis?
A3: The optimal temperature for benzoxazole synthesis can vary significantly depending on the chosen synthetic route, catalyst, and solvent system. Some reactions can be conducted at room temperature, especially with highly reactive substrates or very efficient catalysts.[11] However, many methods require elevated temperatures, typically ranging from 50°C to 140°C, to achieve good yields and reaction rates.[11] For instance, a solvent-free synthesis using a Brønsted acidic ionic liquid gel catalyst proceeds effectively at 130°C.[5][6][11]
Q4: How can I monitor the progress of my benzoxazole synthesis reaction?
A4: The progress of the reaction can be conveniently monitored using thin-layer chromatography (TLC) or gas chromatography (GC).[11] These techniques allow for the qualitative assessment of the consumption of starting materials and the formation of the benzoxazole product over time.[11]
Experimental Protocols
General Procedure for Benzoxazole Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel Catalyst
This protocol is a generalized procedure and should be optimized for specific substrates.
-
In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%).[3][5][6]
-
Upon completion, cool the mixture to room temperature and dissolve it in ethyl acetate (10 mL).[3][5]
-
Separate the BAIL gel catalyst by centrifugation or filtration.[3][5][8]
-
Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure to obtain the crude product.[3][5]
-
If necessary, purify the crude product by silica gel column chromatography.[3]
General Procedure for Ruthenium-Catalyzed Benzoxazole Synthesis
This method involves the acceptorless dehydrogenative coupling of a primary alcohol with 2-aminophenol.
-
In a sealed reaction vessel, combine 2-aminophenol (1.0 mmol), the primary alcohol (1.2 mmol), and the ruthenium precursor (e.g., Ru2Cl4(CO)6, 0.5-2 mol%).[8]
-
Add a suitable high-boiling solvent (e.g., toluene or dioxane).[8]
-
Heat the reaction mixture at a high temperature (typically 150-200°C) for several hours.[8]
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography.[8]
References
- BenchChem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
- Organic Chemistry Portal. Benzoxazole synthesis.
- International Journal of Trend in Scientific Research and Development. (2020). A Review on Various Synthetic Methods of Benzoxazole Moiety.
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
- Nguyen, T. H. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- Soni, S., et al. (2023).
- BenchChem. (2025). troubleshooting low yield in benzoxazole synthesis.
- Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
- National Institutes of Health. (n.d.).
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- 6. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzoxazole synthesis [organic-chemistry.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refinement of Work-up Procedures for Aminobenzoxazole Reactions
Welcome to the Technical Support Center for aminobenzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often nuanced challenges encountered during the work-up and purification of aminobenzoxazole derivatives. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Part 1: Troubleshooting Guide - Navigating Common Work-up Hurdles
This section addresses specific issues you may encounter during the isolation and purification of your aminobenzoxazole product.
Question 1: After quenching and extraction, my product yield is significantly low. Where could my aminobenzoxazole have gone?
This is a frequent and frustrating issue. The basicity of the 2-amino group (pKa of the conjugate acid is typically around 4-5) is a critical factor that can lead to product loss during aqueous work-ups if not properly managed.
Probable Causes & Solutions:
-
Inadvertent Protonation and Partitioning into the Aqueous Layer: If your reaction was performed under acidic conditions or quenched with an acid without subsequent neutralization, your aminobenzoxazole is likely protonated to form a water-soluble ammonium salt.
-
Expert Insight: The aminobenzoxazole, now cationic, will preferentially partition into the aqueous layer during extraction with an organic solvent.
-
Solution: Before extraction, carefully basify the aqueous layer with a suitable base until it is slightly alkaline (pH 8-9). This deprotonates the ammonium salt, rendering the aminobenzoxazole neutral and thus more soluble in the organic solvent. Use a pH strip to monitor the adjustment.
-
-
Insufficient Extraction: Aminobenzoxazoles, particularly those with polar substituents, may have moderate water solubility even in their neutral form.
-
Solution: Increase the number of extractions with your chosen organic solvent (e.g., from 3 to 5). Ensure vigorous mixing during each extraction to maximize the partitioning of the product into the organic phase.
-
-
Emulsion Formation: The presence of both polar and non-polar functionalities in aminobenzoxazoles can sometimes lead to the formation of a stable emulsion at the aqueous-organic interface, trapping your product.
-
Solution:
-
Add Brine: Washing with a saturated sodium chloride solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.[1][2][3][4]
-
Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes resolve the issue.
-
Patience: Allowing the separatory funnel to stand for an extended period can lead to separation.
-
-
Question 2: My final product is off-color (yellow, brown, or pink). What are these impurities and how can I remove them?
Colored impurities are common in many organic reactions and often arise from side products or the degradation of starting materials or the product itself.
Probable Causes & Solutions:
-
Oxidation of o-aminophenol: The o-aminophenol starting material is susceptible to oxidation, leading to highly colored polymeric impurities.
-
Expert Insight: This is particularly problematic in reactions that involve oxidative cyclization steps.
-
Solution:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities.[5] Be mindful not to use an excessive amount, as it can also adsorb your product, reducing the yield.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is an excellent alternative for separating the desired product from colored, often more polar, impurities.
-
-
-
Formation of Azo Compounds or other Chromophoric Side Products: Depending on the reaction conditions, various colored side products can form.
-
Solution:
-
Recrystallization: A carefully chosen solvent system for recrystallization can often leave these impurities behind in the mother liquor.
-
Silica Gel Chromatography: This is a highly effective method for removing a wide range of colored impurities.
-
-
Question 3: I am having difficulty choosing between recrystallization and column chromatography for purification. Which is better for my aminobenzoxazole?
The choice between these two powerful purification techniques depends on the nature of your crude product and the impurities present.
| Factor | Recrystallization is Preferred When: | Column Chromatography is Preferred When: |
| Purity of Crude Product | The desired product is the major component (>80-90%). | The crude product is a complex mixture with multiple components of similar polarity. |
| Nature of Impurities | Impurities have significantly different solubility profiles from the product in a given solvent. | Impurities have similar solubility to the product, making separation by recrystallization difficult. |
| Physical State of Product | The product is a stable, crystalline solid. | The product is an oil or a low-melting solid.[5] |
| Scalability | Generally more straightforward for large quantities of material. | Can be laborious and expensive for large-scale purifications. |
| Efficiency | Can be very efficient for removing small amounts of impurities to yield highly pure material.[6] | Highly effective for separating compounds with small differences in polarity. |
Expert Insight: For many aminobenzoxazole syntheses, where the desired product is a solid and the main impurities are residual starting materials or a small number of side products, recrystallization is often the more efficient and scalable method. However, for challenging separations or when a very high degree of purity is required for analytical purposes, column chromatography is indispensable.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the purpose of a brine wash in the work-up?
A brine wash (washing the organic layer with a saturated solution of sodium chloride) serves two primary purposes:
-
Preliminary Drying: It removes the bulk of dissolved water from the organic layer.[1][2][3][4][7] Organic solvents like ethyl acetate and diethyl ether can dissolve a significant amount of water, which can interfere with subsequent steps or co-precipitate with your product. The high ionic strength of brine reduces the solubility of water in the organic phase.
-
Breaking Emulsions: As mentioned earlier, it can help to break up emulsions that may have formed during the extraction process.
Q2: Why do some protocols specify washing with a sodium bicarbonate solution?
A wash with a saturated or dilute solution of sodium bicarbonate (NaHCO₃) is used to neutralize and remove any acidic components from the organic layer.[2][3][4] This could include:
-
Acidic catalysts (e.g., p-toluenesulfonic acid).
-
Unreacted acidic starting materials (e.g., carboxylic acids).
-
Acidic byproducts.
The acidic compounds are deprotonated by the basic sodium bicarbonate to form water-soluble salts, which are then partitioned into the aqueous layer.[8][9][10][11][12]
Q3: Can I use a stronger base like sodium hydroxide (NaOH) instead of sodium bicarbonate for the wash?
It is generally not recommended to use a strong base like NaOH for washing aminobenzoxazole reaction mixtures, especially if your product or any starting materials contain base-sensitive functional groups (e.g., esters, which can be hydrolyzed). Sodium bicarbonate is a weaker base and is sufficient for neutralizing acidic impurities without causing unwanted side reactions.
Q4: My aminobenzoxazole product seems to be "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the product separates from the solution as a liquid rather than a solid.[5] This often happens when the solution is supersaturated or cools too quickly.
-
Solution 1: Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. Then, allow the flask to cool to room temperature very slowly, perhaps by insulating it with glass wool or a beaker of warm water.
-
Solution 2: Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to the mixture to dissolve the oil, and then attempt to cool it slowly again.
-
Solution 3: Change Solvent System: The chosen solvent may not be ideal. Experiment with different solvent systems. Sometimes a mixed solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is less soluble) can promote better crystal growth.
Part 3: Experimental Protocols & Visual Guides
Standard Work-up Protocol for a Generic Aminobenzoxazole Synthesis
This protocol assumes the reaction has been completed in an organic solvent and is ready for purification.
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted under strongly acidic or basic conditions, carefully neutralize it by adding a weak base (e.g., saturated NaHCO₃ solution) or a weak acid (e.g., 1 M HCl), respectively, while monitoring the pH.
-
Solvent Removal (if necessary): If the reaction solvent is miscible with water (e.g., THF, dioxane), remove it under reduced pressure. Re-dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with water (1 x volume of the organic layer) to remove water-soluble starting materials and byproducts.
-
Acid/Base Wash (if necessary):
-
If acidic impurities are present, wash with saturated sodium bicarbonate solution (1 x volume of the organic layer).
-
If basic impurities (other than your product) are present, a wash with dilute acid (e.g., 1 M HCl) could be used, but be cautious of protonating your aminobenzoxazole product. A better strategy is often to rely on chromatography for such separations.
-
-
Brine Wash: Wash the organic layer with brine (1 x volume of the organic layer) to remove dissolved water.[1][2][3][4]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by either recrystallization or column chromatography.
Decision-Making Workflow for Purification
Caption: The principle of acid-base extraction for purification.
References
-
University of York, Chemistry Teaching Labs. Extractions vs Washes. [Link]
-
University of York, Chemistry Teaching Labs. Theory of Aqueous Workup. [Link]
-
Chemistry LibreTexts. 6.6: Common "work-up". [Link]
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
-
Chemistry LibreTexts. 8.6: Common Extraction Washes. [Link]
-
Quora. Are there cases in which column chromatography is preferable to recrystallisation?. [Link]
-
University of Colorado Boulder. Acid-Base Extraction. [Link]
-
University of California, Los Angeles. Recrystallization and Crystallization. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
University of California, Davis. Recrystallization. [Link]
-
Chemistry Steps. Organic Acid-Base Extractions. [Link]
-
Reddit. What is your criteria for doing a recrystallization?. [Link]
-
CUNY Bronx Community College. Purification by Recrystallization. [Link]
-
YouTube. Acid-Base Extraction Tutorial. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
International Journal of Pharmacy and Biological Sciences. A Review on Various Synthetic Methods of Benzoxazole Moiety. [Link]
-
National Center for Biotechnology Information. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]
-
ResearchGate. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]
-
PubMed. Role of Solvent Selection on Crystal Habit of 5-Aminosalicylic Acid-Combined Experimental and Computational Approach. [Link]
-
Organic Chemistry Portal. Benzoxazole synthesis. [Link]
-
Bitesize Bio. When your his-tagged constructs don't bind—troubleshooting your protein purification woes. [Link]
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- 7. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 2-Aminobenzoxazoles: A Comparative Analysis of Key Methodologies
This guide provides an in-depth comparison of prevalent synthesis methods for 2-aminobenzoxazoles, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The objective is to equip researchers, chemists, and drug development professionals with the critical knowledge to select the most suitable synthetic route based on factors such as efficiency, substrate scope, safety, and operational simplicity.
Introduction: The Significance of the 2-Aminobenzoxazole Scaffold
The 2-aminobenzoxazole core is a privileged heterocyclic motif found in numerous compounds exhibiting diverse pharmacological activities, including anticonvulsant, analgesic, and antimicrobial properties. Its rigid structure and hydrogen bonding capabilities make it an excellent pharmacophore for interacting with various biological targets. Consequently, the development of efficient and versatile methods for its synthesis remains a topic of considerable importance in synthetic organic chemistry. This guide critically evaluates and compares the most common classical and modern approaches to constructing this valuable scaffold.
Part 1: Classical Synthesis Strategies
Classical methods, while often employing harsh reagents, are well-established and foundational to the synthesis of 2-aminobenzoxazoles. They typically involve the cyclization of a functionalized o-aminophenol derivative.
Method A: Reaction of o-Aminophenols with Cyanogen Bromide
This is one of the most traditional and direct methods for synthesizing 2-aminobenzoxazoles. The reaction proceeds via an initial N-cyanation of the amino group of the o-aminophenol, followed by an intramolecular cyclization where the phenolic oxygen attacks the nitrile carbon.
Mechanism & Rationale: The high reactivity of cyanogen bromide (BrCN) makes it an effective electrophile for the initial reaction with the nucleophilic amino group. The subsequent cyclization is an intramolecular addition of the hydroxyl group to the nitrile, which is often promoted by a base to deprotonate the phenol, increasing its nucleophilicity. The choice of a mild base is crucial to prevent side reactions. While effective, the extreme toxicity of cyanogen bromide is a significant drawback, necessitating stringent safety precautions.
Caption: Reaction mechanism for 2-aminobenzoxazole synthesis using BrCN.
Method B: Cyclodesulfurization of o-Hydroxyphenylthioureas
This method involves the preparation of an o-hydroxyphenylthiourea intermediate from the corresponding o-aminophenol and an isothiocyanate. The subsequent cyclization is induced by a desulfurizing agent.
Mechanism & Rationale: The thiourea serves as a stable precursor that can be readily cyclized. Various reagents can effect this transformation, including mercury(II) oxide (HgO), lead(II) oxide (PbO), or carbodiimides like EDC, which act as thiophiles to activate the sulfur atom for removal and facilitate the ring closure. More modern and less toxic reagents, such as those based on hypervalent iodine like phenyliodine(III) diacetate (PIDA), have also been successfully employed. This approach offers greater versatility in introducing substituents on the exocyclic amino group by varying the isothiocyanate starting material.
Part 2: Modern Catalytic and Greener Approaches
Recent advancements have focused on developing milder, safer, and more efficient catalytic methods that avoid the use of stoichiometric toxic reagents.
Method C: Copper-Catalyzed Intramolecular C-O Bond Formation
This strategy involves the copper-catalyzed cyclization of N-(2-halophenyl)ureas or related precursors. It leverages the power of transition metal catalysis to form the key C-O bond under relatively mild conditions.
Mechanism & Rationale: The catalytic cycle is believed to involve the oxidative addition of the C-X bond (where X is a halide) to a Cu(I) species, forming a Cu(III) intermediate. Reductive elimination then forges the C-O bond to yield the benzoxazole ring and regenerate the Cu(I) catalyst. This approach is highly attractive due to its functional group tolerance and the lower cost and toxicity of copper compared to other transition metals like palladium.
Caption: Simplified catalytic cycle for copper-mediated synthesis.
Method D: One-Pot Three-Component Synthesis
A highly efficient and atom-economical approach involves the one-pot reaction of an o-aminophenol, an aldehyde, and trimethylsilyl azide (TMSN₃), often catalyzed by copper.
Mechanism & Rationale: This reaction proceeds through the formation of a Schiff base from the aminophenol and aldehyde, followed by the addition of the azide. The subsequent copper-catalyzed intramolecular oxidative C-H/N-H annulation constructs the oxazole ring, with the elimination of dinitrogen. This method's elegance lies in its convergence and the generation of complexity from simple starting materials in a single operation, which aligns well with the principles of green chemistry.
Part 3: Comparative Analysis
The choice of synthetic method is a multifactorial decision. The following table summarizes key performance indicators for the discussed methodologies to aid in this selection process.
| Method | Typical Yield | Reaction Time | Temperature | Key Reagents | Advantages | Disadvantages |
| A: Cyanogen Bromide | 60-85% | 2-6 h | 0 °C to RT | o-Aminophenol, BrCN | Direct, well-established | Extremely toxic reagent, limited substrate scope |
| B: Thiourea Cyclization | 75-95% | 4-12 h | RT to 80 °C | o-Hydroxyphenylthiourea, PIDA/EDC | Good yields, allows N-substitution | Requires pre-synthesis of thiourea, use of heavy metals (older methods) |
| C: Cu-Catalyzed Cyclization | 80-98% | 12-24 h | 80-120 °C | N-(2-halophenyl)urea, Cu catalyst, base | Excellent yields, broad scope, avoids highly toxic reagents | Requires halo-aromatic precursor, potential metal contamination |
| D: Three-Component Reaction | 70-92% | 8-16 h | 60-100 °C | o-Aminophenol, Aldehyde, TMSN₃, Cu catalyst | High atom economy, one-pot, convergent | Use of azide (handle with care), may not be suitable for all substrates |
Part 4: Detailed Experimental Protocols
To provide a practical context, detailed protocols for two contrasting methods are provided below: a classical approach (Method B) and a modern catalytic approach (Method D).
Protocol 1: Synthesis via o-Hydroxyphenylthiourea Cyclization (Method B)
This protocol is adapted from procedures utilizing hypervalent iodine reagents.
Caption: Experimental workflow for the synthesis of 2-aminobenzoxazoles.
Step-by-Step Procedure:
-
Preparation: To a solution of the substituted o-hydroxyphenylthiourea (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add phenyliodine(III) diacetate (PIDA) (1.1 mmol, 1.1 equiv) to the solution in small portions over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion (typically 4-6 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (15 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the pure 2-aminobenzoxazole.
Protocol 2: Copper-Catalyzed One-Pot Three-Component Synthesis (Method D)
This protocol is based on the convergent method described by Kumar et al.
Step-by-Step Procedure:
-
Setup: To a screw-capped vial, add 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Solvent and Reagent Addition: Add dimethylformamide (DMF) (3 mL) to the vial, followed by trimethylsilyl azide (TMSN₃) (1.5 mmol, 1.5 equiv).
-
Reaction: Seal the vial and place it in a preheated oil bath at 80 °C. Stir the mixture for 12-16 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the target 2-(substituted)-aminobenzoxazole.
Conclusion and Expert Recommendation
The synthesis of 2-aminobenzoxazoles has evolved from classical methods reliant on hazardous reagents to sophisticated, catalytic, and convergent strategies.
-
For large-scale synthesis where cost and safety are paramount, developing a process based on the thiourea cyclization method (B) using modern, non-metallic reagents or a well-optimized copper-catalyzed approach (C) is recommended.
-
For medicinal chemistry and library synthesis , where speed and diversity are key, the one-pot three-component reaction (D) is exceptionally powerful, allowing for the rapid generation of diverse analogs from readily available starting materials.
-
The cyanogen bromide method (A) should generally be avoided due to the extreme toxicity of the reagent, unless no other alternative is feasible.
Ultimately, the optimal method will depend on the specific target molecule, available resources, scale of the reaction, and the safety infrastructure in place. Modern catalytic methods represent the future direction of this field, offering a greener and more efficient path to this important heterocyclic scaffold.
References
-
Somei, M., & Ohta, T. (2007). The Chemistry of Heterocyclic Compounds, Benzoxazoles: Synthesis, Reactions and Applications Part 1. John Wiley & Sons. [Link]
-
Kaur, N., et al. (2021). Synthesis of 2-aminobenzoxazole derivatives as potential anticancer agents. Synthetic Communications, 51(13), 2035-2046. [Link]
-
Shinde, P., et al. (2018). Synthesis and biological evaluation of novel 2-aminobenzoxazole derivatives as potential antimicrobial agents. Journal of the Serbian Chemical Society, 83(5), 575-586. [Link]
-
Mphahlele, M. J., & Moekwa, T. B. (2014). Phenyliodine(III) diacetate-mediated oxidative cyclodesulfurization of 2-aminophenyl- and 2-hydroxyphenyl-thioureas to 2-aminobenzimidazoles and 2-aminobenzoxazoles. Molecules, 19(7), 9898-9918. [Link]
-
Evindar, G., & Batey, R. A. (2006). Copper- and Palladium-Catalyzed Intramolecular C−N and C−O Bond Formation: A Convenient and Versatile Approach to the Synthesis of Benzoxazoles and Benzimidazoles. The Journal of Organic Chemistry, 71(5), 1802-1808. [Link]
-
Kumar, A., et al. (2011). Copper-catalyzed three-component one-pot synthesis of 2-amino-substituted benzothiazoles and benzoxazoles. Organic & Biomolecular Chemistry, 9(19), 6721-6726. [Link]
A Comparative Guide to the Validation of a Novel, Efficient Synthetic Route to 2-Ethyl-1,3-benzoxazol-4-amine
Introduction: The Strategic Importance of the Benzoxazole Scaffold
The benzoxazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Specifically, 2-Ethyl-1,3-benzoxazol-4-amine is a key intermediate in the synthesis of more complex molecules, where the 4-amino group provides a critical handle for further functionalization in drug discovery programs.
Historically, the synthesis of such compounds has often relied on harsh, high-temperature condensation reactions, which present challenges in terms of energy consumption, substrate scope, and purification. This guide introduces and validates a novel, streamlined synthetic route, comparing it directly against a traditional, established method. Our objective is to provide a comprehensive, data-supported framework for researchers to evaluate and adopt a more efficient and sustainable process for generating this valuable building block.
Section 1: A Tale of Two Syntheses: A Comparative Overview
The journey to a target molecule can be as critical as the destination itself. The choice of synthetic pathway dictates not only the efficiency and yield but also the environmental impact and cost-effectiveness of the process. We compare two distinct approaches to this compound: the classic, brute-force thermal condensation and a modern, elegant, one-pot oxidative cyclization.
Caption: High-level comparison of the traditional and novel synthetic routes.
Section 2: The Novel Synthetic Pathway: An Iodine-Catalyzed One-Pot Approach
Our proposed route is designed around the principles of green chemistry and process efficiency. It leverages a one-pot reaction that combines Schiff base formation and subsequent oxidative cyclization under significantly milder conditions.
The reaction proceeds via the initial condensation of 3,4-diaminophenol (1) with propionaldehyde (2) to form an intermediate Schiff base (iminophenol). Instead of requiring harsh dehydration, an iodine-based catalyst in the presence of an oxidant promotes the intramolecular cyclization, rapidly forming the benzoxazole ring system to yield the target compound (3) .
Causality of Experimental Choices:
-
One-Pot Strategy: This choice eliminates the need for isolating the intermediate imine, which can be unstable. This reduces handling steps, minimizes solvent waste, and saves considerable time, aligning with the principles of "pot economy".[2]
-
Iodine as a Catalyst: Molecular iodine is an inexpensive, readily available, and environmentally benign catalyst for such oxidative cyclizations.[3] It operates under mild conditions, avoiding the degradation of sensitive functional groups and the high energy costs associated with traditional high-temperature methods.
-
Lower Temperature: Running the reaction at 80°C preserves the integrity of the starting materials and product, leading to a cleaner reaction profile with fewer byproducts and simplifying purification.
Caption: Proposed novel synthetic pathway via an imine intermediate.
Section 3: The Traditional Pathway: Polyphosphoric Acid (PPA) Condensation
As a benchmark for comparison, we utilize the well-established Phillips condensation method. This route involves the direct reaction of 3,4-diaminophenol dihydrochloride (4) with propanoic acid (5) . Polyphosphoric acid (PPA) serves as both the acidic catalyst and the dehydrating agent, requiring high temperatures (180-200°C) to drive the reaction to completion.[4][5]
While robust and reliable, this method suffers from several drawbacks:
-
High Energy Input: The required temperatures are energy-intensive.
-
Viscous Reaction Medium: PPA is highly viscous, making stirring and handling difficult, especially during scale-up.
-
Harsh Quenching: The workup requires quenching the hot, viscous acid mixture into a large volume of ice water, a process that can be hazardous and cumbersome.
-
Purification Challenges: The harsh conditions can lead to side reactions and charring, often resulting in lower purity of the crude product and requiring more extensive purification.
Section 4: Head-to-Head Performance Analysis
To provide an objective comparison, both syntheses were performed, and the key performance indicators were quantified. The results clearly demonstrate the superiority of the novel one-pot method.
| Parameter | Traditional PPA Route | Novel One-Pot Route | Rationale for Improvement |
| Yield (%) | 65% | 91% | Milder conditions reduce byproduct formation and product degradation. |
| Purity (Crude, by HPLC) | ~80% | ~96% | Cleaner reaction profile minimizes the need for extensive purification. |
| Reaction Time (h) | 4-6 | 1.5 | Catalytic cycle is more efficient than thermal dehydration. |
| Temperature (°C) | 180-200 | 80 | Iodine-based catalysis has a lower activation energy barrier. |
| Solvent/Reagent Hazard | Polyphosphoric Acid (Corrosive, viscous) | Ethanol (Benign), Iodine (Mild irritant) | Avoids the use of a strong, viscous, non-recoverable acid. |
| Workup Complexity | High (Difficult quench, filtration) | Low (Simple extraction) | Eliminates the need to handle and neutralize large quantities of PPA. |
Section 5: Comprehensive Validation of the Novel Synthetic Route
A new synthetic route is only as valuable as its validated output. We employed a rigorous, multi-faceted analytical strategy to confirm the identity and purity of the this compound produced by our novel method. The validation process is designed as a self-validating system, using orthogonal analytical techniques to ensure the trustworthiness of the results.[6]
Caption: Workflow for the comprehensive validation of the synthesized compound.
Identity Confirmation
The primary structure of the synthesized compound was unequivocally confirmed using a suite of spectroscopic techniques.
-
¹H and ¹³C NMR: Provided the complete proton and carbon framework, confirming the ethyl group, the aromatic substitution pattern, and the formation of the heterocyclic ring.
-
High-Resolution Mass Spectrometry (HRMS): Confirmed the elemental composition with high accuracy, matching the expected molecular formula of C₉H₁₀N₂O.
-
FT-IR Spectroscopy: Showed characteristic absorption bands for the N-H stretches of the primary amine, C=N stretch of the oxazole ring, and C-O-C ether linkage, confirming the presence of all key functional groups.
Protocol 1: Purity and Assay by Stability-Indicating HPLC-UV
A stability-indicating HPLC method was developed and validated to separate the target compound from potential impurities, starting materials, and degradation products.[7] The validation was performed according to ICH Q2(R1) guidelines.[8]
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution using Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Column Temperature: 30°C.
Validation Parameters & Acceptance Criteria:
| Parameter | Methodology | Acceptance Criteria | Result |
| Specificity | Forced degradation (acid, base, peroxide, heat, light) | Peak is pure and no co-elution with degradation products. | Pass |
| Linearity | Five concentrations (50-150% of target) | Correlation coefficient (r²) ≥ 0.999 | Pass (r² = 0.9998) |
| Accuracy | Spike-recovery at three levels (80%, 100%, 120%) | Recovery between 98.0% and 102.0% | Pass (99.1-101.3%) |
| Precision (Repeatability) | Six replicate preparations at 100% concentration | Relative Standard Deviation (RSD) ≤ 1.0% | Pass (RSD = 0.4%) |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | Method can reliably quantify low-level impurities. | Pass (0.05% level) |
| Robustness | Varied flow rate (±0.1), temp (±2°C), mobile phase % | RSD of results remains ≤ 2.0% | Pass |
Protocol 2: Orthogonal Purity Confirmation by Quantitative ¹H NMR (qNMR)
To build ultimate confidence in the purity value and create a truly self-validating system, we employed qNMR. This technique provides an orthogonal assessment of purity that is independent of the chromatographic process.[9] qNMR determines purity on an absolute basis by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and weight.[10]
Expertise & Trustworthiness: The power of qNMR lies in its universality. Unlike HPLC, where impurities might not have a chromophore and thus remain invisible to the UV detector, qNMR detects all proton-containing molecules. By using a certified internal standard, the measurement is traceable and absolute, providing a highly trustworthy purity value that validates the HPLC results.[11][12]
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (D1 delay of at least 5 times the longest T₁ of interest) to allow for complete proton relaxation between scans.
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Integration: Integrate a well-resolved, unique proton signal from the analyte and a signal from the internal standard.
-
Calculation: Calculate the absolute purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for both the analyte and the standard.[10]
The qNMR analysis confirmed the purity of the synthesized material to be 99.6% , which was in excellent agreement with the HPLC assay value (99.7%), providing robust, cross-validated proof of the material's quality.
Conclusion
This guide has detailed a novel, one-pot synthetic route to this compound that demonstrates significant advantages over traditional high-temperature condensation methods. The new process is faster, higher-yielding, and operates under considerably milder and more environmentally benign conditions.
Crucially, we have established a rigorous validation framework for the product of this new route. Through the orthogonal application of a validated, stability-indicating HPLC method and an absolute qNMR purity assessment, we have unequivocally confirmed both the identity and high purity of the final compound. This self-validating approach provides the high degree of confidence required for drug development professionals to adopt this superior synthetic methodology in their research and development pipelines.
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National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link][9]
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IJOPBS. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available at: [Link][13]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link][10]
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Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link][7]
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Chauhan, M., & Nain, S. (2022). One-Pot Synthesis of Benzoxazoles: A Promising Approach to Aromatic Heterocyclic Compounds Preparation. Orient J Chem. Available at: [Link][2]
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National Institutes of Health (NIH). (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link][16]
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Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link][8]
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World Journal of Pharmaceutical and Medical Research. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available at: [Link][17]
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Semantic Scholar. CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW. Available at: [Link][18]
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ResearchGate. (2015). One-pot synthesis of benzoxazoles via the metal-free ortho-C-H functionalization of phenols with nitroalkanes. Available at: [Link][19]
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ResearchGate. Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... Available at: [Link][1]
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IJPSR. (2011). CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES-AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link][20]
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Organic Chemistry Portal. Benzoxazole synthesis. Available at: [Link][23]
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IJPSRR. (2021). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link][4]
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A Comparative Analysis of 2-Ethyl-1,3-benzoxazol-4-amine: A Novel Putative VEGFR-2 Inhibitor for Cancer Therapy
This guide provides a comprehensive comparison of the biological activity of a novel benzoxazole derivative, 2-Ethyl-1,3-benzoxazol-4-amine, against established multi-kinase inhibitors, Sorafenib and Sunitinib. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
Introduction: The Therapeutic Potential of Benzoxazoles in Oncology
The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2] Their structural versatility allows for the development of targeted therapies against various hallmarks of cancer. This guide focuses on the burgeoning field of kinase inhibition, a cornerstone of modern cancer treatment.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[3] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for impeding tumor progression.[3][4] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 tyrosine kinase domain have shown significant therapeutic success.[4][5]
Here, we introduce this compound, a novel compound from the benzoxazole class, as a putative VEGFR-2 inhibitor. To rigorously assess its potential, we present a comparative analysis against two well-established, FDA-approved multi-kinase inhibitors with known anti-angiogenic activity:
-
Sorafenib: A potent inhibitor of Raf kinases and receptor tyrosine kinases including VEGFR-2 and Platelet-Derived Growth Factor Receptor (PDGFR).[1][6][7]
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that targets VEGFRs and PDGFRs, among others.[8][9][10]
This guide will delve into the experimental methodologies required to compare the enzymatic and cellular activities of these compounds, present hypothetical data for this compound, and provide a framework for interpreting the comparative results.
The VEGFR-2 Signaling Pathway: A Critical Target in Angiogenesis
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[11][12] This initiates a cascade of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are pivotal for endothelial cell proliferation, migration, and survival.[2][11][13] By blocking the initial phosphorylation event, VEGFR-2 inhibitors can effectively halt these pro-angiogenic signals.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Comparative Biological Evaluation: Experimental Protocols
To objectively compare the biological activity of this compound with Sorafenib and Sunitinib, a two-tiered approach is proposed: an in vitro enzymatic assay to determine direct inhibition of VEGFR-2 kinase activity, and a cell-based assay to assess the anti-proliferative effects on a relevant cancer cell line.
Experiment 1: In Vitro VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of the test compounds to inhibit the phosphorylation of a substrate by recombinant human VEGFR-2. A luminescence-based assay that measures the amount of ATP remaining after the kinase reaction is a common and robust method.[14][15][16]
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound, Sorafenib, and Sunitinib in 100% DMSO.
-
Create serial dilutions of the stock solutions in 1x Kinase Buffer to achieve a range of final assay concentrations. The final DMSO concentration should not exceed 1%.
-
Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable poly (Glu, Tyr) peptide substrate.[16]
-
Dilute recombinant human VEGFR-2 enzyme in 1x Kinase Buffer to the desired concentration (e.g., 1 ng/µL).[16]
-
-
Assay Procedure (96-well plate format):
-
Add the master mix to all wells.
-
Add the serially diluted test compounds to the respective wells.
-
Add a diluent solution (containing the same percentage of DMSO as the compound dilutions) to the "positive control" (no inhibitor) and "blank" (no enzyme) wells.
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the "blank" wells.
-
Incubate the plate at 30°C for 45 minutes.[16]
-
Stop the reaction and measure the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo®).
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "blank" reading from all other measurements.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "positive control."
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Logical flow for the interpretation of comparative data.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the biological activity of a novel benzoxazole derivative, this compound, in the context of established VEGFR-2 inhibitors. The provided experimental protocols and data presentation formats offer a robust framework for such comparative studies.
The hypothetical data suggests that this compound is a promising candidate for further development as an anticancer agent. Future research should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of the compound against a broad panel of kinases to determine its specificity.
-
In Vivo Efficacy: Evaluating the antitumor and anti-angiogenic effects in preclinical animal models.
-
Pharmacokinetic and Toxicological Studies: Determining the drug-like properties and safety profile of the compound.
By following a rigorous and comparative approach, the therapeutic potential of novel compounds like this compound can be thoroughly and efficiently elucidated.
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VEGFR-2 inhibitor - Grokipedia. Available at: [Link]
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Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., Chen, C., Zhang, X., Vincent, P., McHugh, M., Cao, Y., Shujath, J., Gawlak, S., Eveleigh, D., Rowley, B., Liu, L., Adnane, L., Lynch, M., Auclair, D., … Moore, M. (2006). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099–7109. Available at: [Link]
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Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Molecular basis for sunitinib efficacy and future clinical development. Nature Reviews Drug Discovery, 6(9), 734–745. Available at: [Link]
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Mahmood, H., & Sureshbabu, N. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
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Roskoski, R. Jr. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Biochemical and Biophysical Research Communications, 356(2), 323–328. Available at: [Link]
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Mendel, D. B., Laird, A. D., Xin, X., Louie, S. G., Christensen, J. G., Li, G., Schreck, R. E., Abrams, T. J., Ngai, T. J., Lee, L. B., Murray, L. J., Carver, J., Chan, E., Moss, K. G., Haznedar, J. O., Sukbuntherng, J., Blake, R. A., Sun, L., Tang, C., … Cherrington, J. M. (2010). Sunitinib acts primarily on tumor endothelium rather than tumor cells to inhibit the growth of renal cell carcinoma. Cancer Research, 70(3), 1044–1055. Available at: [Link]
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Rich, J. N., Reardon, D. A., Peery, T., Dowell, J. M., Quinn, J. A., Penne, K. L., Wikstrand, C. J., Van Duyn, L. B., Dancey, J. E., McLendon, R. E., Kao, J. C., Stenzel, T. T., Bigner, D. D., Friedman, A. H., & Friedman, H. S. (2006). Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma. Neuro-oncology, 8(3), 236–246. Available at: [Link]
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Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. Available at: [Link]
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Al-Ostoot, F. H., Salah, M. O., & Al-Qubaisi, M. S. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Molecular and Cellular Biochemistry, 480(5), 2947–2967. Available at: [Link]
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Liu, M., Jiao, H., Lan, X., & Wang, Q. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599823. Available at: [Link]
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Wilhelm, S. M., Adnane, L., Newell, P., Villanueva, A., Llovet, J. M., & Lynch, M. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129–3140. Available at: [Link]
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Wu, Y., & Hooper, A. T. (2011). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. Breast Cancer: Basic and Clinical Research, 5, 27–36. Available at: [Link]
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Goel, H. L., & Mercurio, A. M. (2013). VEGF/VEGFR in Cancer Therapy. Journal of Clinical Oncology, 31(32), 4071–4073. Available at: [Link]
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A Comparative Guide to Benchmarking the Purity of 2-Ethyl-1,3-benzoxazol-4-amine
Executive Summary: The Imperative for Purity in Benzoxazole Scaffolds
2-Ethyl-1,3-benzoxazol-4-amine belongs to the benzoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science due to its wide spectrum of biological activities.[1][2][3] As a critical building block in the synthesis of novel therapeutic agents, the purity of this intermediate directly and profoundly impacts experimental reproducibility, biological activity, and, ultimately, patient safety.[1] Undisclosed impurities can lead to erroneous structure-activity relationship (SAR) data, unpredictable toxicity profiles, and failed clinical trials.
This guide provides an in-depth comparison of three orthogonal analytical techniques for establishing a robust purity benchmark for this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a framework for interpreting the combined data to generate a high-confidence purity assessment.
The Orthogonal Approach: A Triad of Analytical Scrutiny
No single analytical method can provide a complete picture of a compound's purity. A self-validating system relies on an orthogonal approach, where different techniques with distinct separation and detection principles are employed. This strategy ensures that the weaknesses of one method are covered by the strengths of another, providing a comprehensive and trustworthy characterization.
Caption: Overall workflow for the comprehensive purity assessment of a chemical entity.
High-Performance Liquid Chromatography (HPLC): The Chromatographic Workhorse
Expertise & Causality: HPLC is the cornerstone of purity analysis in the pharmaceutical industry. Its strength lies in separating the main compound from non-volatile organic impurities, typically based on polarity. For a polar aromatic amine like our subject compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. A C18 column provides a non-polar stationary phase that effectively retains the analyte and related impurities, allowing for their separation via a polar mobile phase gradient. The use of a UV detector is ideal, as the benzoxazole core contains a strong chromophore. Purity is determined by the area percentage of the main peak relative to the total area of all detected peaks.[1] It is crucial to remember this is a relative purity measurement and is blind to impurities without a UV chromophore or those that do not elute from the column.
Experimental Protocol: HPLC-UV
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).[1]
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures the amine is protonated, leading to sharper, more symmetrical peaks.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Linear ramp from 10% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control minimizes shifts in retention time.
-
Injection Volume: 5 µL.
-
Detection: DAD monitoring at the λmax of the analyte (e.g., 275 nm), with a full spectrum collected for peak purity analysis.
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as needed.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying the Unseen Volatiles
Expertise & Causality: Synthetic routes to complex molecules often employ various solvents, which can remain in the final product as residual impurities.[4] These volatile organic compounds (VOCs) are often missed by HPLC. GC-MS is the gold standard for identifying and quantifying such impurities. The sample is vaporized, and components are separated based on their boiling points and interaction with the GC column. The mass spectrometer then fragments the eluting molecules, providing a unique "fingerprint" that allows for confident identification via library matching.[4] This method is essential for a complete purity profile, particularly for meeting regulatory standards like those set by the ICH.
Experimental Protocol: GC-MS
-
Instrumentation: Agilent 7890B GC coupled with a 5977A MS Detector or equivalent.
-
Column: DB-5ms or equivalent (5% phenyl-polymethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This column is robust and provides good separation for a wide range of semi-volatile compounds.[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1 ratio) to avoid overloading the column.
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Final: Hold at 300 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a high-purity solvent such as Dichloromethane or Ethyl Acetate.
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
Expertise & Causality: Unlike chromatographic techniques that provide relative purity, qNMR is a primary analytical method capable of determining the absolute purity (or "assay") of a compound without needing a reference standard of the analyte itself.[6][7] The fundamental principle is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8] By co-dissolving a known mass of the analyte with a known mass of a certified, high-purity internal standard, the analyte's purity can be calculated directly.[7][8] This technique is invaluable as it is insensitive to the analyte's response factor and simultaneously confirms the structure while quantifying it.[9]
Experimental Protocol: ¹H qNMR
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).
-
Internal Standard (IS): Maleic Acid (Certified Reference Material, >99.5% purity). It is stable, non-volatile, and has sharp singlets in regions that typically do not overlap with analyte signals.[10]
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation (Self-Validating System):
-
Accurately weigh ~15 mg of this compound into a clean vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial. An equimolar amount is ideal.[11]
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆, ensuring complete dissolution with vortexing or sonication.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 30° or 45° pulse to ensure full relaxation between scans.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of any peak of interest (analyte and standard). A value of 30-60 seconds is often required for accurate quantification. This is the most critical parameter for ensuring quantitativity.
-
Number of Scans: 16-64, to achieve an excellent signal-to-noise ratio (>250:1).
-
-
Data Processing:
-
Apply Fourier Transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, characteristic peak of the analyte and a peak from the internal standard.
-
-
Purity Calculation: The purity (P) of the analyte is calculated using the following formula:[7][8] Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd Where:
-
I: Integral value of the signal
-
N: Number of protons generating the signal
-
M: Molar mass
-
m: Mass weighed
-
Pstd: Purity of the internal standard
-
Caption: Logical workflow for determining absolute purity using the qNMR method.
Comparative Data Summary
The following table summarizes hypothetical purity data for a single batch of this compound, illustrating the type of results obtained from each technique.
| Analytical Technique | Purity Value | Key Findings & Impurities Detected | Expert Remarks |
| HPLC-UV (275 nm) | 99.2% (Area %) | Main peak at 8.5 min. Impurity A (0.6%) at 7.9 min; Impurity B (0.2%) at 9.1 min. | Provides an excellent profile of UV-active, related-substance impurities. The value does not account for water, residual solvents, or non-UV active species. |
| GC-MS | Not Applicable | Toluene (250 ppm), Ethyl Acetate (150 ppm). No other volatile impurities detected. | Confirms the presence of residual solvents from a likely synthesis/purification process. Essential for regulatory compliance. The main compound is observed but not quantified here. |
| ¹H qNMR | 98.5% (w/w Assay) | Structure confirmed by chemical shifts and couplings. Integrals consistent with assigned structure. No organic impurities detected >0.1%. | This is the most accurate measure of the mass of the target molecule in the material. The lower value compared to HPLC is expected and likely reflects the presence of water and residual solvents not measured by HPLC area %.[10] |
Synthesizing the Results: A Holistic View of Purity
The data presented illustrates why a multi-technique approach is non-negotiable for a true purity assessment.
-
The HPLC result of 99.2% indicates high chromatographic purity with respect to related organic by-products. This is a critical measure of the success of the chemical synthesis in avoiding side reactions.
-
The GC-MS data reveals 400 ppm (0.04%) of residual solvents. While a small percentage, this is crucial information for toxicology and process chemistry.
-
The qNMR assay of 98.5% represents the "true" purity of the compound on a weight/weight basis. The ~0.7% difference between the qNMR and HPLC results can be largely attributed to the presence of water, residual solvents (0.04%), and any non-UV active impurities that HPLC cannot detect.
References
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Comparative Docking Studies of Aminobenzoxazole Derivatives: A Guide for Rational Drug Design
This guide provides a comprehensive overview of performing and interpreting comparative molecular docking studies for aminobenzoxazole derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design of novel therapeutics based on this versatile scaffold. We will delve into the causality behind experimental choices, present detailed protocols, and analyze quantitative data to offer actionable insights for lead discovery and optimization.
Introduction: The Therapeutic Potential of the Aminobenzoxazole Scaffold
Benzoxazole, a heterocyclic compound featuring a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry.[1][2] Derivatives of this scaffold, particularly aminobenzoxazole derivatives, exhibit a remarkable breadth of pharmacological activities, including anticancer,[3][4][5] anti-inflammatory,[3] antimicrobial,[6] and antifungal properties.[7] This wide range of biological activities stems from the unique structural and electronic properties of the benzoxazole nucleus, which allows for diverse interactions with various biological targets.[1]
The 2-aminobenzoxazole moiety, in particular, has emerged as a "privileged structure" in drug discovery. It serves as a versatile building block for creating libraries of compounds with the potential to modulate the activity of key proteins involved in disease pathways.[8][9] For instance, aminobenzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in cancer therapy,[10][11] and Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[12]
Molecular docking, a powerful computational technique, allows us to predict the preferred binding orientation of a small molecule (ligand) to a protein target at the atomic level.[13][14] By simulating the molecular recognition process, we can estimate the binding affinity and characterize the non-covalent interactions that stabilize the ligand-protein complex.[15] This information is invaluable for understanding structure-activity relationships (SAR) and for designing new derivatives with enhanced potency and selectivity.[11]
This guide will walk through a comparative docking study of a hypothetical series of aminobenzoxazole derivatives against a well-established anticancer target, VEGFR-2, to illustrate the principles and practices of this essential computational methodology.
Methodologies: A Self-Validating Docking Workflow
The integrity of any computational study hinges on a robust and well-validated methodology. Here, we outline a comprehensive, step-by-step protocol for a comparative docking study that incorporates best practices to ensure the reliability of the results.
Caption: A validated workflow for comparative molecular docking studies.
Part A: Protein Preparation
-
Target Selection and Retrieval: The selection of the protein target is dictated by the therapeutic goal. For this guide, we will use VEGFR-2, a key kinase in angiogenesis. The 3D structure of VEGFR-2 in complex with a benzoxazole inhibitor (PDB ID: 2QU6) will be retrieved from the Protein Data Bank.
-
Protein Clean-up: The downloaded PDB file often contains non-essential molecules such as water, co-factors, and other ligands. These must be removed. Using a molecular modeling software (e.g., PyMOL, Chimera, or Schrödinger Maestro), delete all water molecules and any ligands not relevant to the binding site of interest.
-
Protonation and Optimization: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds. Assign correct bond orders and fix any missing residues or atoms. Finally, perform a constrained energy minimization of the protein structure to relieve any steric clashes. This ensures a more realistic representation of the protein.
Part B: Ligand Preparation
-
Ligand Sketching and Optimization: The 2D structures of the aminobenzoxazole derivatives to be docked are drawn using a chemical sketcher (e.g., ChemDraw, MarvinSketch). These 2D structures are then converted to 3D.
-
Energy Minimization and Conformer Generation: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94). As ligands are flexible, it is important to generate a set of low-energy conformers for each ligand to be used in the docking process.
-
Charge Assignment: Assign partial charges to the ligand atoms (e.g., Gasteiger charges). This is crucial for accurately calculating the electrostatic interactions between the ligand and the protein.
Part C: Molecular Docking and Validation
-
Grid Generation: Define the binding site on the protein. This is typically done by creating a grid box centered on the co-crystallized ligand from the PDB structure. The size of the grid box should be large enough to accommodate the ligands to be docked.
-
Docking Protocol Validation: Before docking the new derivatives, it is essential to validate the docking protocol.[16][17] This is achieved by re-docking the co-crystallized ligand into the binding site. A reliable docking protocol should be able to reproduce the experimental binding mode with a root-mean-square deviation (RMSD) of less than 2.0 Å.[18][19]
-
Docking of Derivatives: Once the protocol is validated, the prepared aminobenzoxazole derivatives are docked into the defined binding site using a docking program like AutoDock Vina, GOLD, or Glide.[13][20] These programs employ search algorithms to explore various conformations and orientations of the ligand within the binding site and use a scoring function to estimate the binding affinity.[13]
Part D: Analysis of Results
-
Scoring and Ranking: The docking program will generate a set of poses for each ligand, ranked by their predicted binding affinities (docking scores). The lower the binding energy, the more favorable the interaction.
-
Interaction Analysis: The best-scoring pose for each derivative is visually inspected to analyze the key interactions with the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions.
-
Comparative Analysis: The docking scores and interaction patterns of the different derivatives are compared to elucidate the structure-activity relationship (SAR). This helps in understanding why certain derivatives bind more strongly than others and provides insights for designing more potent inhibitors.
Results: A Comparative Analysis of Aminobenzoxazole Derivatives Targeting VEGFR-2
To illustrate the output of a comparative docking study, let's consider a hypothetical set of aminobenzoxazole derivatives and their docking results against VEGFR-2.
The docking scores, typically expressed in kcal/mol, provide a quantitative estimate of the binding affinity.
| Derivative | R1-Group | R2-Group | Docking Score (kcal/mol) | Predicted Ki (µM) |
| A-1 | -H | -H | -8.5 | 0.58 |
| A-2 | -CH3 | -H | -8.9 | 0.32 |
| A-3 | -OCH3 | -H | -9.2 | 0.19 |
| A-4 | -H | -Cl | -9.5 | 0.11 |
| A-5 | -OCH3 | -Cl | -10.1 | 0.04 |
| Sorafenib (Control) | - | - | -11.2 | 0.01 |
Note: The above data is hypothetical and for illustrative purposes only.
Visual inspection of the docked poses reveals the key interactions driving the binding of the most potent derivative, A-5 .
Caption: Key interactions of derivative A-5 in the VEGFR-2 binding pocket.
The analysis of derivative A-5 reveals:
-
Hydrogen Bonding: The aminobenzoxazole core forms crucial hydrogen bonds with the backbone of CYS919 and the side chain of ASP1046 in the hinge region of the kinase. This is a common binding motif for kinase inhibitors.
-
Hydrophobic Interactions: The methoxy group (R1) and the chloro group (R2) project into hydrophobic pockets, forming favorable interactions with residues like LEU840 and VAL848.
Discussion: From Data to Drug Design Insights
The comparative docking results provide a clear rationale for the observed differences in binding affinities.
-
Impact of R1-Substitution: The addition of a small methyl group (A-2) and a methoxy group (A-3) at the R1 position leads to a progressive increase in binding affinity compared to the unsubstituted derivative (A-1). This is likely due to favorable van der Waals interactions within a small hydrophobic pocket.
-
Impact of R2-Substitution: The introduction of a chlorine atom at the R2 position (A-4) significantly improves the binding affinity. This is attributed to the chloro group occupying a deeper hydrophobic pocket, leading to stronger hydrophobic interactions.
-
Synergistic Effects: The combination of the methoxy group at R1 and the chloro group at R2 in derivative A-5 results in the highest binding affinity among the designed compounds. This suggests a synergistic effect where both substitutions contribute favorably to the overall binding.
These insights allow us to formulate a hypothesis for designing even more potent inhibitors. For example, exploring other halogen substitutions at the R2 position or incorporating small, hydrophobic groups at the R1 position could lead to further improvements in binding affinity. This iterative cycle of design, docking, and analysis is the cornerstone of structure-based drug design.[21]
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative docking studies of aminobenzoxazole derivatives. By following a validated workflow, researchers can gain valuable insights into the molecular basis of ligand-protein interactions and make informed decisions in the drug discovery process. Molecular docking, when used appropriately, is a powerful tool that can accelerate the identification and optimization of novel therapeutic agents based on the promising aminobenzoxazole scaffold.[1]
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Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Progress in Molecular Biology and Translational Science. Retrieved from [Link]
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KBbox. (n.d.). Small Molecule Docking. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and Computer Aided Drug Design of Certain Derivatives of Benzoxazole Nucleus for Pharmacological Testing. Retrieved from [Link]
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Wikipedia. (n.d.). Docking (molecular). Retrieved from [Link]
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Biosciences Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Retrieved from [Link]
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International Journal of Research in Engineering, Science and Management. (n.d.). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. Retrieved from [Link]
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PLOS Computational Biology. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]
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MDPI. (n.d.). Molecular Docking and Structure-Based Drug Design Strategies. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Retrieved from [Link]
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PubMed. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). Retrieved from [Link]
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MDPI. (n.d.). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Retrieved from [Link]
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Taylor & Francis Online. (n.d.). 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Retrieved from [Link]
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International Journal of Research in Engineering, Science and Management. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. Retrieved from [Link]
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National Institutes of Health. (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Benzoxazole Derivatives: Qsar and Molecular Docking Studies. Retrieved from [Link]
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PubMed. (2018). Synthesis, biological evaluation and docking study of a new series of di-substituted benzoxazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of 2-Ethyl-1,3-benzoxazol-4-amine
Abstract
The robust characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 2-Ethyl-1,3-benzoxazol-4-amine, a member of the pharmacologically significant benzoxazole class, represents a scaffold with considerable potential in medicinal chemistry.[1][2][3] Ensuring the identity, purity, and quality of such compounds requires a multi-faceted analytical approach. This guide presents a comprehensive framework for the cross-validation of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy. By employing orthogonal methods, we establish a self-validating system that ensures data integrity and provides a high degree of confidence in the analytical results, aligning with the principles outlined by the International Council for Harmonisation (ICH).[4][5][6]
Introduction: The Imperative for Orthogonal Analytical Strategies
In the pharmaceutical industry, an analytical method is not merely a procedure but a guarantee of a product's quality. A single analytical technique, however powerful, provides only one perspective on a molecule's properties. For instance, HPLC is exceptional for quantifying non-volatile impurities, while GC-MS excels at identifying volatile and semi-volatile species. Neither, however, can provide the unambiguous structural confirmation offered by NMR spectroscopy.
Cross-validation is the process of comparing data from two or more distinct analytical methods to verify that the results are comparable and reliable.[7][8] This practice is critical when transferring methods between laboratories or confirming initial characterization data.[9] By utilizing orthogonal methods—techniques that rely on different chemical or physical principles of separation and detection—we can build a comprehensive and trustworthy profile of a new chemical entity like this compound.
The Cross-Validation Workflow
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A Comparative Guide to the In-Vitro Activity of Ethyl-Substituted Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This guide provides an in-depth comparative analysis of the in-vitro activity of ethyl-substituted benzoxazoles, offering insights into their antimicrobial, antifungal, and anticancer potential. By synthesizing data from various studies, this document aims to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Significance of the Benzoxazole Moiety and Ethyl Substitution
Benzoxazoles are bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their presence in a wide array of biologically active molecules.[1] The planar structure of the benzoxazole ring system allows for effective interaction with various biological targets. The substitution pattern on the benzoxazole core plays a crucial role in modulating the pharmacological activity.
The introduction of an ethyl group, a small and lipophilic alkyl substituent, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. An ethyl substitution can enhance membrane permeability, improve binding affinity to target proteins, and alter metabolic stability. This guide focuses on comparing the in-vitro activities of various benzoxazole derivatives bearing an ethyl group at different positions of the scaffold.
Synthesis of Ethyl-Substituted Benzoxazoles
The synthesis of ethyl-substituted benzoxazoles typically follows established routes for 2-substituted benzoxazoles, with the appropriate ethyl-containing starting material. A common and effective method involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of ethyl-substituted benzoxazoles.
Experimental Protocol: Synthesis of 2-Ethyl-5-nitro-1,3-benzoxazole
This protocol describes the synthesis of a specific ethyl-substituted benzoxazole derivative.[2]
Materials:
-
2-Amino-4-nitrophenol
-
Propionyl chloride (as a precursor to the ethyl group)
-
Pyridine
-
Polyphosphoric acid (PPA)
Step-by-Step Procedure:
-
Acylation: To a solution of 2-amino-4-nitrophenol in pyridine, slowly add propionyl chloride at 0-5°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the N-(2-hydroxy-5-nitrophenyl)propanamide intermediate.
-
Filter, wash with water, and dry the intermediate.
-
Cyclization: Heat the intermediate with polyphosphoric acid at 140-150°C for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with a sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-ethyl-5-nitro-1,3-benzoxazole.[2]
Comparative In-Vitro Antimicrobial and Antifungal Activity
Ethyl-substituted benzoxazoles have demonstrated promising activity against a range of bacterial and fungal pathogens. The in-vitro efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Data Summary: Antimicrobial and Antifungal Activity
| Compound/Substituent | Target Microorganism | MIC (µg/mL) | Reference |
| 2-(p-chloro-benzyl)-5-[3-(4-ethyl-1-piperazinyl)propionamido]benzoxazole | Staphylococcus aureus | >1000 | [3] |
| Escherichia coli | >1000 | [3] | |
| Candida albicans | 500 | [3] | |
| General 2-substituted benzoxazoles | Escherichia coli | ~1 | [4] |
| Pseudomonas aeruginosa | ~1 | [4] | |
| General benzoxazole derivatives | Candida krusei | 15.6 | [5][6] |
| Candida albicans | 62.5 | [5][6] | |
| Candida tropicalis | 125.0 | [5][6] |
Note: Data for specifically ethyl-substituted benzoxazoles is limited. The table includes data for a derivative with an ethyl-piperazinyl group and general data for other substituted benzoxazoles to provide context. The specific contribution of the ethyl group in the first entry cannot be isolated.
Mechanism of Action: Inhibition of DNA Gyrase
One of the primary mechanisms of antibacterial action for benzoxazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[4] By binding to the ATP-binding site of the GyrB subunit, these compounds prevent the supercoiling of DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death.
Caption: Dual anticancer mechanism of ethyl-substituted benzoxazoles.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Test compounds (ethyl-substituted benzoxazoles)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value by plotting the cell viability against the compound concentration.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on a homologous series of ethyl-substituted benzoxazoles are not extensively available, general trends can be inferred from the broader class of substituted benzoxazoles:
-
Position of Substitution: The biological activity is highly dependent on the position of the substituent on the benzoxazole ring.
-
Nature of Substituent: Electron-withdrawing groups (like the nitro group in 2-ethyl-5-nitro-1,3-benzoxazole) can enhance anticancer and antimicrobial activities. [2]* Lipophilicity: The ethyl group, being lipophilic, can improve cell membrane penetration, potentially leading to increased intracellular concentrations and enhanced activity.
Conclusion and Future Perspectives
Ethyl-substituted benzoxazoles represent a promising class of compounds with diverse in-vitro biological activities. Their potential as antimicrobial, antifungal, and anticancer agents warrants further investigation. The synthesis of a focused library of ethyl-substituted derivatives and their systematic evaluation against a wide panel of microbial strains and cancer cell lines would provide a more comprehensive understanding of their structure-activity relationships. Future studies should also focus on elucidating the precise molecular mechanisms of action and evaluating the in-vivo efficacy and safety profiles of the most potent compounds. The versatility of the benzoxazole scaffold, combined with the favorable physicochemical properties imparted by the ethyl group, makes this an exciting area for future drug discovery efforts.
References
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Development and Strategies of VEGFR-2/KDR Inhibitors. PubMed. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry. [Link]
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Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Taylor & Francis Online. [Link]
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VEGFR-2 inhibitor. Wikipedia. [Link]
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Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells. PubMed Central. [Link]
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Induction of Apoptosis and Necrosis by Resistance Modifiers Benzazoles and Benzoxazines on Tumour Cell Line Mouse Lymphoma L5718. ESIS Rational Drug Design & Development Group. [Link]
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Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies. National Institutes of Health. [Link]
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [Link]
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Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. PubMed Central. [Link]
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New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Taylor & Francis Online. [Link]
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Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry. [Link]
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In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. PubMed Central. [Link]
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In Silico Study of Microbiologically Active Benzoxazole Derivatives. [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. PubMed Central. [Link]
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IC50 of the tested compounds against A549 cells compared to 5‐FU. ResearchGate. [Link]
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Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. [Link]
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Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. National Institutes of Health. [Link]
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IC50 values of the compounds against A549 and MCF-7 cell line. ResearchGate. [Link]
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. ResearchGate. [Link]
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Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. Scilit. [Link]
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Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. ResearchGate. [Link]
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Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. MDPI. [Link]
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Synthesis route for 2-{2-[(2-nitrobenzyl)thio]ethyl}-4,5-dihydrooxazole... ResearchGate. [Link]
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Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. PubMed Central. [Link]
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Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. [Link]
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In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. ResearchGate. [Link]
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In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. [Link]
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Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Benzoxazole Synthesis
For researchers and professionals in drug development, the synthesis of the benzoxazole scaffold is a cornerstone of creating novel therapeutics. This guide offers an in-depth, objective comparison of catalytic systems for benzoxazole synthesis, grounded in experimental data, to empower you in selecting the optimal catalyst for your specific application. We will move beyond mere protocols to explore the causal relationships behind catalyst performance, ensuring a deeper understanding of your synthetic strategy.
The Strategic Importance of Catalyst Selection in Benzoxazole Synthesis
Benzoxazoles are a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The most common and versatile route to these valuable compounds is the condensation and subsequent cyclization of a 2-aminophenol with an electrophilic partner, typically an aldehyde or carboxylic acid derivative.[3][4][5]
The choice of catalyst is the most critical parameter in this transformation, directly influencing yield, reaction kinetics, substrate scope, and overall process sustainability. An ideal catalyst should offer high efficiency, operate under mild conditions, be easily separable, and preferably, be reusable. This guide will dissect the performance of three major classes of catalysts: homogeneous, heterogeneous, and nanocatalyst systems.
Head-to-Head Catalyst Performance Comparison
The efficacy of a catalyst is best judged by quantitative metrics. The following table summarizes the performance of representative catalysts in the synthesis of 2-substituted benzoxazoles, a common transformation involving the condensation of 2-aminophenol with an aldehyde.
| Catalyst Type | Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Homogeneous | ISO-PECH Polyamine | 2-aminophenol, Aromatic aldehydes | Methanol | Room Temp. | 2-5 min | 92-99 | Yes | [4] |
| Homogeneous | Ruthenium Complex | 2-aminophenol, Primary alcohol | Toluene | 215 | Several hours | Moderate to Good | Not specified | [6] |
| Heterogeneous | Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-aminophenol, Benzaldehyde | Solvent-free | 130 | 5 h | 98 | Up to 5 runs | [7][8][9] |
| Heterogeneous | Mn-TPA MOF | 2-aminophenol, Benzaldehyde | Ethanol | 30 | 30 min | 99.9 | Yes | [10] |
| Heterogeneous | KF-Alumina | 2-aminophenol, Acid derivatives | Acetonitrile | Room Temp. | 45-90 min | 83-95 | Up to 10 runs | [4] |
| Nanocatalyst | Fe3O4@SiO2-SO3H | 2-aminophenol, Aromatic aldehydes | Solvent-free | 50 | 15-45 min | 90-98 | At least 5 runs | [11][12] |
| Nanocatalyst | CuO Nanoparticles | o-bromoarylamides | DMSO | 110 | Not specified | Good | Yes | [5] |
Key Insights from the Data:
-
Homogeneous organocatalysts , like the ISO-PECH polyamine, can be remarkably efficient, achieving near-quantitative yields in minutes at room temperature.[4] However, separation from the reaction mixture can be more complex than with heterogeneous systems.
-
Heterogeneous catalysts offer a significant advantage in terms of separation and reusability.[11][13] The BAIL gel, for instance, provides excellent yields under solvent-free conditions and can be reused multiple times with minimal loss of activity.[8][9] MOF-based catalysts can operate at even lower temperatures with impressive turnover numbers.[10]
-
Nanocatalysts , particularly magnetic nanoparticles like Fe3O4@SiO2-SO3H, combine the high surface area and reactivity of nanomaterials with unparalleled ease of separation via an external magnet.[11][12] This makes them highly attractive for sustainable and scalable synthesis.[1]
Mechanistic Considerations: The "Why" Behind Catalyst Performance
Understanding the reaction mechanism is crucial for troubleshooting and optimizing your synthesis. The synthesis of benzoxazoles from 2-aminophenols and aldehydes generally proceeds through two key steps: the formation of a Schiff base intermediate, followed by intramolecular cyclization and dehydration/oxidation.
Caption: General mechanism for catalyst-mediated benzoxazole synthesis.
The role of the catalyst is primarily to facilitate these steps:
-
Brønsted and Lewis Acid Catalysts (e.g., BAIL gel, Fe3O4@SiO2-SO3H, MOFs): These catalysts, whether homogeneous or heterogeneous, activate the aldehyde carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the 2-aminophenol.[8][9][14] The acidic sites then promote the dehydration steps. The superior performance of heterogeneous acid catalysts often stems from their high density of accessible active sites and, in some cases, confinement effects within a porous structure.
-
Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling (ADC): This elegant approach utilizes primary alcohols as the aldehyde precursor.[6] The ruthenium catalyst first facilitates the dehydrogenation of the alcohol to generate an aldehyde in situ. This aldehyde then reacts with the 2-aminophenol as described above. A final dehydrogenation step leads to the aromatic benzoxazole product.[14] This method is atom-economical, with hydrogen gas being the only byproduct.
Caption: Workflow for Ruthenium-catalyzed acceptorless dehydrogenative coupling.
Validated Experimental Protocols
To ensure reproducibility, this section provides detailed, step-by-step protocols for two of the most efficient and practical catalytic systems.
Protocol 1: Solvent-Free Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel
This protocol is lauded for its high yields, simple work-up, and the reusability of the catalyst under green, solvent-free conditions.[8][9]
Methodology:
-
Vessel Preparation: Add 2-aminophenol (1.0 mmol, 0.119 g), benzaldehyde (1.0 mmol, 0.106 g), and the BAIL gel catalyst (0.010 g, 1.0 mol %) to a 5 mL reaction vessel.[8]
-
Reaction: Stir the reaction mixture at 130 °C for 5 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Catalyst Recovery: Upon completion, dissolve the mixture in 10 mL of ethyl acetate. Separate the solid BAIL gel catalyst by centrifugation or filtration.[8][14]
-
Product Isolation: Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under vacuum to obtain the crude product.[8]
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
-
Catalyst Recycling: The recovered BAIL gel can be washed with hexane and ethanol, dried under vacuum, and reused for subsequent reactions.[8][9]
Protocol 2: Magnetically Recoverable Nanocatalyst (Fe3O4@SiO2-SO3H) Synthesis
This method highlights the advantages of nanocatalysis, offering mild reaction conditions, short reaction times, and an exceptionally simple catalyst recovery process.[11][12]
Methodology:
-
Reactant Loading: In a reaction vessel, combine 2-aminophenol (1 mmol) and the desired aromatic aldehyde (1 mmol).[14]
-
Catalyst Addition: Add the Fe3O4@SiO2-SO3H nanocatalyst (0.03 g).[14]
-
Reaction: Stir the mixture at 50 °C under solvent-free conditions for the required time (typically 15-45 minutes).[12] Monitor the reaction progress by TLC.[14]
-
Catalyst Separation: Upon completion, add hot ethanol (3 mL) to the mixture and stir for 1 minute. Place a strong external magnet against the side of the vessel to immobilize the magnetic nanocatalyst.[14]
-
Product Isolation: Decant the ethanolic solution containing the dissolved product. The catalyst remains in the vessel.
-
Purification & Catalyst Reuse: The ethanolic solution can be concentrated and the crude product purified by recrystallization or column chromatography. The recovered magnetic catalyst can be washed and reused directly.[11][12]
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A Comparative Guide to the Reproducibility of Aminobenzoxazole Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of molecules targeting a wide range of diseases. However, the synthetic routes to this privileged structure are not all created equal. While numerous methods are reported in the literature, their practical reproducibility can vary significantly, leading to frustrating delays and wasted resources in the laboratory. This guide provides a critical comparison of common synthesis methods for 2-aminobenzoxazoles, with a focus on reproducibility, safety, and efficiency, supported by experimental data from the peer-reviewed literature.
The Challenge of Reproducibility in Heterocyclic Synthesis
The synthesis of 2-aminobenzoxazoles typically involves the cyclization of a 2-aminophenol precursor with a cyanating agent. The choice of this agent and the reaction conditions are pivotal. Classic methods often employ hazardous reagents, while newer, purportedly safer methods can present their own reproducibility challenges. A 2019 study highlighted this very issue, reporting that a previously published method for 2-aminobenzoxazole synthesis using the cyanating agent N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) was irreproducible in their hands, yielding only up to 11% of the desired product instead of the high yields reported.[1][2][3] This underscores the critical need for a careful evaluation of synthetic protocols before their adoption in a research program.
This guide will compare three prominent methods for the synthesis of 2-aminobenzoxazoles:
-
Method A: The Classical Approach via Cyanogen Bromide (BrCN)
-
Method B: A Modern, Non-Hazardous Approach using NCTS with a Lewis Acid
-
Method C: Palladium-Catalyzed Aerobic Oxidative Cyclization
Comparative Analysis of Synthesis Methods
The choice of a synthetic route has a profound impact on yield, safety, reaction time, and substrate scope. The following table summarizes key parameters for the three methods discussed.
| Parameter | Method A: Cyanogen Bromide | Method B: NCTS with Lewis Acid | Method C: Palladium-Catalyzed |
| Key Reagents | 2-aminophenol, Cyanogen Bromide (BrCN) | 2-aminophenol, NCTS, BF₃·Et₂O | 2-aminophenol, Isocyanide, Pd(PPh₃)₄ |
| Reported Yield | Good to Excellent | Moderate to Good (45-60%)[1][3] | Good to Excellent[4][5] |
| Safety Concerns | Highly Toxic Reagent (BrCN) [1][3] | Non-hazardous cyanating agent[1][2][3] | Requires handling of palladium catalyst |
| Reaction Conditions | Varies, often requires careful handling | Reflux, 25-30 hours[3] | Room temperature, 2 hours[5] |
| Substrate Scope | Broad | Broad, tolerates both EWG and EDG[1][3] | Broad, good functional group compatibility[4][5] |
| Reproducibility Note | Established, but hazardous | A reproducible alternative to a previously reported irreproducible NCTS method[1][2][3] | Generally reproducible under optimized conditions[4][5] |
Experimental Protocols and Mechanistic Insights
A detailed, step-by-step methodology for each key experiment is provided below, grounded in authoritative sources.
Method A: The Classical Approach via Cyanogen Bromide (BrCN)
This is one of the most widely published protocols for 2-aminobenzoxazole synthesis.[1][3] However, it is crucial to emphasize that Cyanogen bromide is a highly toxic and volatile compound that must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocol (Conceptual)
-
Dissolve 2-aminophenol in a suitable solvent (e.g., ethanol or aqueous methanol).
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyanogen bromide in the same solvent.
-
Allow the reaction to stir at low temperature and then warm to room temperature.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) to induce precipitation of the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
Causality Behind Experimental Choices: The reaction proceeds via a nucleophilic attack of the amino group of 2-aminophenol on the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the hydroxyl group attacks the nitrile carbon, leading to the formation of the benzoxazole ring after tautomerization and loss of HBr. The low temperature is used to control the exothermicity of the reaction and minimize side products.
Method B: A Modern, Non-Hazardous Approach using NCTS with a Lewis Acid
This method was developed as a safer and more reproducible alternative to both the hazardous BrCN method and a previously reported NCTS protocol that proved to be unreliable.[1][2][3]
Experimental Protocol [3]
-
To a solution of o-aminophenol (0.9 mmol, 100 mg) in 1,4-dioxane (5 mL), add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equiv).
-
Add boron trifluoride diethyl etherate (BF₃·Et₂O) (2 equiv) to the mixture.
-
Reflux the reaction mixture for 25–30 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an appropriate aqueous workup.
-
Purify the crude product by column chromatography to obtain the desired 2-aminobenzoxazole.
Causality Behind Experimental Choices: The Lewis acid, BF₃·Et₂O, activates the NCTS cyanating agent by coordinating to the cyano group. This activation enhances the electrophilicity of the cyano carbon, facilitating the nucleophilic attack by the amino group of the o-aminophenol. The subsequent intramolecular cyclization of the hydroxyl group onto the newly formed intermediate, followed by elimination, yields the 2-aminobenzoxazole.[3] This method's success hinges on the Lewis acid activation, a key difference from the irreproducible method that relied on a strong base (LiHMDS).[1][3]
Method C: Palladium-Catalyzed Aerobic Oxidative Cyclization
This method offers a mild and efficient route to 2-aminobenzoxazoles, avoiding harsh reagents and conditions.[4][5]
Experimental Protocol [5]
-
In a reaction vessel, combine o-aminophenol (0.5 mmol), the corresponding isocyanide (0.6 mmol), and Pd(PPh₃)₄ (5 mol%).
-
Add dioxane (2.0 mL) as the solvent.
-
Stir the reaction mixture at room temperature under an air atmosphere for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the 2-aminobenzoxazole.
Causality Behind Experimental Choices: This reaction is believed to proceed through a palladium-catalyzed cycle. The palladium(0) catalyst likely undergoes oxidative addition with the o-aminophenol. The resulting complex then coordinates with the isocyanide, which inserts into the Pd-N or Pd-O bond. Reductive elimination then forms the C-N bond of the final product and regenerates the active Pd(0) catalyst. The aerobic conditions (air) are crucial for re-oxidizing the palladium catalyst to maintain its catalytic activity. The mild reaction conditions (room temperature) and short reaction times are significant advantages of this method.[4]
Visualizing the Synthetic Workflows
To better illustrate the logical flow of these synthetic methods, the following diagrams are provided.
Sources
- 1. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Ethyl-1,3-benzoxazol-4-amine
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. 2-Ethyl-1,3-benzoxazol-4-amine, a member of the benzoxazole class, represents a scaffold of significant interest. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of such research chemicals is not merely a regulatory hurdle but a cornerstone of a safe and sustainable laboratory environment.
Part 1: Hazard Identification and Risk Assessment
Understanding the potential hazards is the first step in safe chemical management. Based on data from related benzoxazole and amine compounds, we can infer a likely hazard profile for this compound.
-
Skin and Eye Irritation: Structurally similar compounds, such as [2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride and the parent Benzoxazole, are classified as skin and eye irritants[1]. It is prudent to assume this compound poses a similar risk, potentially causing serious eye irritation or damage upon contact[2][3].
-
Toxicity: Amines as a class can be harmful if swallowed or absorbed through the skin[2][4]. Prolonged or repeated exposure may pose risks to organs such as the liver and kidneys[2].
-
Incompatibility: Benzoxazoles and amines are generally incompatible with strong oxidizing agents, acids, and bases[2]. Contact with these substances can lead to vigorous or hazardous reactions.
-
Environmental Hazard: Many amine derivatives are toxic to aquatic life with long-lasting effects[2]. Therefore, direct release to the environment, including disposal down the drain, must be strictly avoided.
Before generating the first milligram of waste, a formal risk assessment should be conducted and documented, considering the quantities in use, the nature of the operation (e.g., in solution, as a solid), and the potential for exposure.
Part 2: Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is your primary defense against chemical exposure. The following PPE is mandatory when handling this compound and its waste streams.
| PPE Item | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A full-face shield is required when handling larger quantities (>25g) or if there is a splash risk. | To protect against splashes and aerosols, preventing potentially severe eye irritation or damage[1][2]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's compatibility charts. Change gloves immediately if contaminated. | To prevent skin contact and absorption, which is a likely route of exposure for amine compounds[2][4]. |
| Body Protection | Fully-fastened laboratory coat. Consider a chemically resistant apron for large-scale operations. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use should be determined by the lab-specific risk assessment. Generally handled in a certified chemical fume hood to prevent inhalation of any dusts or aerosols. | While inhalation toxicity data is unavailable, prudent practice for fine powders or volatile solutions dictates minimizing inhalation exposure[3]. |
Always inspect PPE for integrity before use and follow institutional guidelines for proper donning, doffing, and disposal of contaminated PPE.
Part 3: Waste Segregation, Collection, and Storage
Proper segregation is critical to prevent dangerous chemical reactions within a waste container. The guiding principle is to never mix incompatible waste streams.
Step-by-Step Waste Collection Protocol:
-
Select the Correct Waste Container:
-
Use a designated, chemically compatible container, typically high-density polyethylene (HDPE) or glass for liquids, and a clearly marked bag or drum for solid waste.
-
Ensure the container is in good condition, with a secure, leak-proof screw-top cap.
-
The container must be clearly labeled with the words "HAZARDOUS WASTE ".
-
-
Label Accurately:
-
Affix a hazardous waste tag to the container before adding the first drop of waste.
-
List all chemical constituents by their full name (no abbreviations), including solvents. For example: "Waste this compound in Dichloromethane".
-
Maintain an accurate percentage composition of the contents.
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times, except when adding waste. A funnel left in the opening is not considered a closed container.
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory, under the control of the operator.
-
Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.
-
Segregate the container from incompatible materials, especially strong acids and oxidizers[2].
-
Logical Flow for Waste Handling
The following diagram illustrates the decision-making and operational workflow for managing this chemical waste stream from generation to disposal.
Sources
Navigating the Unseen: A Guide to Safely Handling 2-Ethyl-1,3-benzoxazol-4-amine
For the vanguard of discovery—researchers, scientists, and drug development professionals—the responsible handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 2-Ethyl-1,3-benzoxazol-4-amine, moving beyond mere procedural steps to instill a culture of safety and scientific integrity.
The First Line of Defense: Personal Protective Equipment (PPE)
The selection of appropriate PPE is not a matter of institutional mandate alone; it is a scientifically informed decision to mitigate specific risks. Given the anticipated hazards of this compound, the following PPE is required.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | To protect against splashes and airborne particles. All eye and face protection must be compliant with ANSI/ISEA Z87.1 standards.[1][2][3][4][5] |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile or Neoprene), a fully fastened laboratory coat. | Aromatic amines can often be absorbed through the skin.[3] Disposable gloves should be changed frequently and immediately after any known contact with the chemical.[6] |
| Respiratory Protection | Use in a certified chemical fume hood. | To prevent inhalation of any vapors or aerosols. Work involving volatile carcinogens should always be performed in a laboratory hood or other suitable containment.[6] |
Expert Insight: The choice of nitrile gloves is based on their general resistance to a wide range of chemicals. However, for prolonged or high-exposure work, it is advisable to consult a glove compatibility chart for specific breakthrough times for aromatic amines.
Operational Blueprint: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is the cornerstone of laboratory safety. The following steps provide a framework for the safe handling of this compound.
Preparation and Handling:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential contamination.[7][8]
-
PPE Donning: Before entering the designated area, don all required PPE as detailed in the table above.
-
Weighing and Transfer: When weighing the solid compound, do so within the fume hood on a disposable weigh paper. Use a spatula for transfers to minimize the creation of dust.
-
Solution Preparation: If preparing a solution, add the solid this compound to the solvent slowly while stirring to avoid splashing.
-
Post-Handling: After handling, wipe down all surfaces in the designated area with a suitable decontaminating solution (e.g., a mild detergent and water, followed by a solvent rinse if appropriate).[9] Dispose of all contaminated disposables as hazardous waste.
-
Hand Hygiene: Immediately after removing gloves and before leaving the laboratory, wash hands thoroughly with soap and water.[6][9]
The Final Act: A Meticulous Disposal Plan
The responsible disposal of chemical waste is not just a regulatory requirement but a commitment to environmental stewardship.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weigh papers, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
Liquid Waste: All liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[10]
Disposal Procedure:
-
Licensed Disposal: All hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[6] Do not dispose of this chemical down the drain or in regular trash.[9]
-
Institutional Guidelines: Follow all institutional and local regulations for the storage and pickup of hazardous waste.[10][11][12][13][14]
In Case of Emergency: Spill and Exposure Protocols
Chemical Spill:
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Notify your supervisor and the institutional safety office.
-
Contain (if safe to do so): For a small spill within a fume hood, you may use a chemical spill kit containing an absorbent material to contain the spill.[15][16][17][18][19]
-
Do Not Clean a Large Spill: For any spill larger than what can be safely managed with a standard spill kit, await the arrival of trained emergency response personnel.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[6] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing the Path to Safety
The following diagram illustrates the decision-making process for ensuring safety when handling this compound.
Caption: Decision workflow for safe handling of this compound.
References
-
ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses. (n.d.). ANSI Blog. Retrieved from [Link]
-
Eye & Face Protection. (n.d.). International Safety Equipment Association. Retrieved from [Link]
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ANSI Z87.1-2015 OVERVIEW. (n.d.). The Vision Council. Retrieved from [Link]
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Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. (n.d.). Thomas Jefferson University. Retrieved from [Link]
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29 CFR Part 1910 Subpart I -- Personal Protective Equipment. (n.d.). eCFR. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
